BRD5529
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)-5-[(4-methylbenzoyl)amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-17-5-7-18(8-6-17)22(31)28-19-15-20(23(32)33)21(27-16-19)29-13-9-25(10-14-29,24(26)34)30-11-3-2-4-12-30/h5-8,15-16H,2-4,9-14H2,1H3,(H2,26,34)(H,28,31)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWHESBABUHJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(N=C2)N3CCC(CC3)(C(=O)N)N4CCCCC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BRD5529: A Targeted Approach to Inflammatory Bowel Disease by Modulating the CARD9 Signaling Pathway
An In-Depth Technical Guide on the Mechanism of Action
Executive Summary
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Current therapeutic strategies often involve broad immunosuppression, which can lead to significant side effects and loss of efficacy. The discovery of genetic variants associated with IBD has paved the way for more targeted therapeutic approaches. BRD5529 is an investigational small-molecule inhibitor that exemplifies this new paradigm. It selectively targets Caspase Recruitment Domain-containing protein 9 (CARD9), a key adapter protein in the innate immune system. This technical guide will provide a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the signaling pathways it modulates, and the preclinical evidence supporting its potential as a novel therapeutic for IBD.
Introduction to this compound and its Molecular Target
This compound is a potent and selective small-molecule inhibitor of the CARD9-TRIM62 protein-protein interaction.[1] CARD9 is a central signaling node primarily expressed in myeloid cells, such as macrophages and dendritic cells, and plays a crucial role in orchestrating the host inflammatory response to a variety of stimuli, including fungi and bacteria.[2][3] Genetic studies have identified variants in the CARD9 gene that are associated with both increased risk and protection from IBD.[4] Notably, a protective variant, CARD9Δ11, lacks a C-terminal domain necessary for interaction with the E3 ubiquitin ligase TRIM62. This interaction and subsequent ubiquitination are critical for CARD9 activation.[5][4] this compound was developed to mimic the protective effect of the CARD9Δ11 variant by disrupting the CARD9-TRIM62 interaction, thereby offering a targeted approach to downregulate the pro-inflammatory signaling cascades implicated in IBD.[5]
The CARD9 Signaling Pathway and the Mechanism of this compound
The CARD9 signaling pathway is a critical component of the innate immune response. It is activated downstream of C-type lectin receptors (CLRs), such as Dectin-1, which recognize microbial components.[5] Upon ligand binding, these receptors trigger a signaling cascade that leads to the formation of a CBM signalosome complex, consisting of CARD9, BCL10, and MALT1.[5] The activation of this complex is dependent on the K27-linked ubiquitination of CARD9 by the E3 ubiquitin ligase TRIM62.[5][4] This ubiquitination event is a key step in initiating downstream signaling, which ultimately results in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines, including TNF-α and IL-6.[2][5]
This compound exerts its anti-inflammatory effects by directly binding to CARD9 and preventing its interaction with TRIM62.[4] This inhibition of the CARD9-TRIM62 protein-protein interaction blocks the ubiquitination of CARD9, thereby preventing the activation of the CBM signalosome and the subsequent downstream inflammatory signaling.[5][4] This targeted mechanism allows for the selective dampening of CARD9-mediated inflammation without causing broad immunosuppression.[4]
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified in various in vitro assays. These studies have demonstrated its potency and selectivity for the CARD9-TRIM62 interaction.
| Parameter | Value | Assay System | Reference |
| IC50 | 8.6 µM | CARD9-TRIM62 Protein-Protein Interaction Assay | [1][4] |
| Inhibition of CARD9 Ubiquitination | Dose-dependent | In vitro ubiquitination assay | [1][5] |
| Inhibition of IKK Phosphorylation | Significant reduction at 200 µM | Flow cytometry in primary bone marrow-derived dendritic cells (BMDCs) | [5] |
| Inhibition of NF-κB Activation | Attenuated activation | NF-κB reporter assay in THP-1 monocytes | [4] |
Experimental Protocols
The following sections outline the key experimental methodologies used to characterize the mechanism of action of this compound.
In Vitro CARD9-TRIM62 Protein-Protein Interaction Assay
A bead-based AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is utilized to quantify the interaction between CARD9 and TRIM62 and to assess the inhibitory potential of compounds like this compound.
Cellular Assays for Downstream Signaling
To confirm the cellular activity of this compound, primary immune cells or cell lines are stimulated to activate the CARD9 pathway in the presence or absence of the inhibitor.
-
Cell Culture and Stimulation: Primary bone marrow-derived dendritic cells (BMDCs) or THP-1 monocytes are cultured under standard conditions. To activate CARD9-dependent signaling, cells are treated with a Dectin-1 agonist, such as scleroglucan or whole glucan particles (WGPs).[5][4] For a CARD9-independent control, cells are stimulated with lipopolysaccharide (LPS) to activate the TLR4 pathway.[5][4]
-
Flow Cytometry for IKK Phosphorylation: Following stimulation, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated IKK. The percentage of cells with phosphorylated IKK is then quantified by flow cytometry.[5]
-
NF-κB Reporter Assay: THP-1 monocytes stably expressing an NF-κB-driven luciferase reporter are used. After treatment with stimuli and this compound, luciferase activity is measured as a readout of NF-κB activation.[4]
-
Cytokine Measurement by ELISA: Supernatants from stimulated cell cultures are collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using enzyme-linked immunosorbent assays (ELISAs).[2]
In Vivo Preclinical Studies
Preclinical studies in mice have been conducted to assess the in vivo safety and anti-inflammatory effects of this compound.[2]
-
Animal Models: Mice are administered this compound via intraperitoneal (IP) injection.[2] To induce a CARD9-dependent inflammatory response, mice can be challenged with fungal β-glucans.[2]
-
Toxicity Assessment: In a 14-day study, mice were treated daily with this compound at doses of 0.1 or 1.0 mg/kg.[2] Parameters such as body weight, lung function, and histology of major organs (lung, liver, kidney) were monitored.[2][6][7] Blood chemistry analysis was also performed.[2]
-
Anti-inflammatory Efficacy: To evaluate the anti-inflammatory effects of this compound, mice are pre-treated with the compound before being challenged with an inflammatory stimulus like fungal β-glucans.[2] Pro-inflammatory cytokines in tissue lysates are then measured by ELISA.[2] In one study, administration of this compound prior to intratracheal inoculation of fungal β-glucans resulted in significant reductions in lung tissue IL-6 and TNF-α.[2][7]
Conclusion and Future Directions
This compound represents a promising, targeted therapeutic strategy for IBD. By selectively inhibiting the CARD9-TRIM62 interaction, it effectively mimics a naturally occurring protective genetic variant and dampens the pro-inflammatory cascade central to IBD pathogenesis. Preclinical data have demonstrated its ability to inhibit CARD9 signaling in a stimulus-dependent manner and reduce the production of key inflammatory cytokines.[2][5] Initial in vivo studies have also suggested a favorable safety profile.[2][6][7]
Further preclinical development, including studies in relevant animal models of IBD, will be crucial to fully elucidate the therapeutic potential of this compound. These studies should aim to establish a clear dose-response relationship for efficacy and further characterize its pharmacokinetic and pharmacodynamic properties. Ultimately, the targeted mechanism of action of this compound offers the potential for a more precise and effective treatment for IBD with a reduced burden of side effects compared to current therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multifaceted role of CARD9 in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD5529: A Targeted Approach to Modulating CARD9-Mediated Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BRD5529 is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between Caspase Recruitment Domain-containing protein 9 (CARD9) and Tripartite Motif-containing protein 62 (TRIM62). By directly binding to CARD9, this compound effectively blocks TRIM62-mediated ubiquitination, a critical step in the activation of CARD9-dependent inflammatory signaling pathways. This targeted inhibition attenuates downstream signaling cascades, including the activation of NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines. This compound serves as a valuable chemical probe for studying CARD9 biology and represents a promising therapeutic strategy for inflammatory conditions such as inflammatory bowel disease (IBD).
Core Mechanism of Action
This compound functions as a direct inhibitor of the CARD9-TRIM62 PPI. Genetic studies have revealed that a protective variant of CARD9, which is truncated at the C-terminus, is unable to recruit the E3 ubiquitin ligase TRIM62. This abrogates downstream signaling and is associated with a reduced risk of IBD. This compound effectively mimics this protective phenotype.[1]
The binding of this compound to CARD9 sterically hinders the recruitment of TRIM62, thereby preventing the ubiquitination of CARD9.[2] This post-translational modification is essential for the formation of the CARD9-BCL10-MALT1 (CBM) signalosome complex, which is a key mediator of downstream signaling.[1] Consequently, the inhibition of CARD9 ubiquitination by this compound leads to the suppression of downstream inflammatory pathways.
Quantitative Data
The inhibitory activity of this compound and its analogs against the CARD9-TRIM62 interaction has been quantified, along with its effects in cellular and in vivo models.
| Compound | Assay Type | Target | IC50 (μM) | Reference |
| This compound | CARD9-TRIM62 PPI | CARD9-TRIM62 | 8.6 | [2][3] |
| BRD4203 | CARD9-TRIM62 PPI | CARD9-TRIM62 | 3.5 | |
| BRD8991 | CARD9-TRIM62 PPI | CARD9-TRIM62 | 6.6 | |
| BRD4098 | CARD9-TRIM62 PPI | CARD9-TRIM62 | 6.1 |
| Experimental Model | Treatment | Effect | Reference |
| In vitro | 40 μM this compound | Dose-dependent inhibition of TRIM62-mediated CARD9 ubiquitinylation | [3] |
| Innate Immune Cells | 200 μM this compound | Inhibition of CARD9-dependent signaling | [3] |
| Pneumocystis pneumonia (PCP) mouse model | 0.1 or 1.0 mg/kg this compound (i.p. daily for 2 weeks) | No significant changes in weight gain or proinflammatory cytokines, indicating good tolerability. | [3] |
Signaling Pathways and Experimental Workflows
CARD9 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the CARD9 signaling pathway and the mechanism of inhibition by this compound.
Caption: CARD9 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound Discovery
The discovery of this compound involved a high-throughput screening approach to identify inhibitors of the CARD9-TRIM62 protein-protein interaction.
Caption: Workflow for the discovery and validation of this compound.
Key Experimental Protocols
In Vitro CARD9 Ubiquitination Assay
This assay is designed to assess the ability of this compound to inhibit the TRIM62-mediated ubiquitination of CARD9 in a cell-free system.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (such as UBE2D2), E3 ligase (TRIM62), recombinant CARD9 protein, and ubiquitin in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT).
-
Compound Incubation: Add this compound at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-CARD9 antibody to detect the unmodified and ubiquitinated forms of CARD9. A higher molecular weight smear or distinct bands above the unmodified CARD9 indicate ubiquitination. The reduction in this signal in the presence of this compound demonstrates its inhibitory activity.
Cellular NF-κB Reporter Assay
This cell-based assay evaluates the functional consequence of this compound treatment on CARD9-dependent NF-κB activation.
Methodology:
-
Cell Culture: Culture THP-1 monocytes stably expressing an NF-κB-driven luciferase reporter gene in appropriate media.
-
Compound Treatment: Seed the cells in a 96-well plate and pre-incubate with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with a Dectin-1 agonist, such as scleroglucan or whole glucan particles (WGPs), to activate the CARD9-dependent signaling pathway. Include an unstimulated control and a positive control for CARD9-independent NF-κB activation (e.g., LPS).
-
Incubation: Incubate the cells for an appropriate time (e.g., 6-24 hours) to allow for luciferase expression.
-
Luciferase Assay: Add a luciferase substrate solution to the cells and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. A dose-dependent decrease in luciferase activity in the scleroglucan-stimulated, this compound-treated cells indicates inhibition of the CARD9-NF-κB pathway.
IKK Phosphorylation Assay by Flow Cytometry
This assay assesses the effect of this compound on the phosphorylation of IKK, a key downstream event in the CBM signalosome pathway.
Methodology:
-
Cell Culture and Treatment: Culture primary bone marrow-derived dendritic cells (BMDCs) and treat with this compound or vehicle control.
-
Stimulation: Stimulate the cells with a Dectin-1 agonist (e.g., scleroglucan) for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer and then permeabilize with a methanol-based buffer to allow for intracellular antibody staining.
-
Antibody Staining: Stain the cells with a fluorescently conjugated antibody specific for phosphorylated IKK (p-IKK).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells positive for p-IKK or the mean fluorescence intensity of the p-IKK signal. A reduction in p-IKK levels in this compound-treated cells indicates pathway inhibition.
Conclusion
This compound is a well-characterized small-molecule inhibitor that targets a key inflammatory signaling node, the CARD9-TRIM62 interaction. Its specific mechanism of action, which mimics a naturally occurring protective genetic variant, makes it a highly valuable tool for dissecting the complexities of CARD9-mediated immunity and inflammation. The detailed experimental protocols and a clear understanding of its impact on signaling pathways provide a solid foundation for its use in both basic research and as a starting point for the development of novel therapeutics for inflammatory diseases.
References
BRD5529: A Technical Guide to its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD5529 is a selective small-molecule inhibitor of the protein-protein interaction between Caspase Recruitment Domain-containing protein 9 (CARD9) and TRIM62, an E3 ubiquitin ligase. This interaction is a critical step in the activation of downstream inflammatory signaling pathways. By disrupting the CARD9-TRIM62 axis, this compound effectively attenuates CARD9 ubiquitination, a key post-translational modification required for its signaling function. This whitepaper provides an in-depth technical overview of the downstream signaling pathways affected by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved. The primary pathways impacted are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines.
Core Mechanism of Action: Inhibition of CARD9-TRIM62 Interaction
This compound functions as a potent and selective inhibitor of the CARD9-TRIM62 protein-protein interaction (PPI). This inhibitory action is the primary event that triggers the downstream effects on cellular signaling.
Quantitative Inhibition Data
| Parameter | Value | Reference Cell/Assay System | Citation |
| CARD9-TRIM62 PPI IC50 | 8.6 µM | In vitro AlphaLISA assay | [1] |
| TRIM62-mediated CARD9 Ubiquitination IC50 | 8.9 µM | In vitro ubiquitination assay |
Note: Specific quantitative dose-response data for downstream signaling events were not fully available in the public domain at the time of this review. The effects are consistently described as "dose-dependent."
Experimental Protocol: In Vitro CARD9 Ubiquitination Assay
This protocol outlines a general method for assessing the in vitro ubiquitination of CARD9 and the inhibitory effect of this compound.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant human TRIM62 (E3 ligase)
-
Recombinant human CARD9 (substrate)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 2 mM DTT)
-
This compound
-
SDS-PAGE gels and Western blotting reagents
-
Anti-CARD9 and anti-ubiquitin antibodies
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and CARD9 in ubiquitination buffer.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction tubes.
-
Initiate the reaction by adding ATP and TRIM62.
-
Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using anti-CARD9 and anti-ubiquitin antibodies to visualize the extent of CARD9 ubiquitination.
-
Quantify the band intensities to determine the dose-dependent inhibition by this compound.
Downstream Signaling Pathway: NF-κB
The inhibition of CARD9 ubiquitination by this compound directly impacts the activation of the NF-κB signaling pathway. CARD9 is a crucial scaffold protein that, upon activation, recruits BCL10 and MALT1 to form the CBM signalosome, which is essential for the activation of the IκB kinase (IKK) complex.
Effect on IKK Phosphorylation and NF-κB Activation
This compound has been shown to attenuate the phosphorylation of the IKK complex, a critical upstream event for NF-κB activation. This leads to reduced degradation of IκBα and subsequent inhibition of NF-κB nuclear translocation and transcriptional activity.
Experimental Workflow: NF-κB Reporter Assay
Caption: Workflow for assessing this compound's effect on NF-κB activity.
Experimental Protocol: NF-κB Luciferase Reporter Assay in THP-1 Cells
Materials:
-
THP-1 cells stably expressing an NF-κB-driven luciferase reporter gene
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Dectin-1 agonist (e.g., scleroglucan or whole glucan particles)
-
LPS (as a negative control for CARD9-independent activation)
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed THP-1 NF-κB reporter cells into a 96-well plate.
-
Pre-treat the cells with a serial dilution of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with a Dectin-1 agonist (e.g., 10 µg/mL scleroglucan). Include a set of wells stimulated with LPS (e.g., 100 ng/mL) as a control for CARD9-independent NF-κB activation.
-
Incubate for 6-8 hours at 37°C.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the data to unstimulated controls and calculate the dose-dependent inhibition of NF-κB activity by this compound.
Downstream Signaling Pathway: MAPKs
In addition to the NF-κB pathway, CARD9 signaling also activates the MAPK cascades, including p38 and ERK1/2. This compound has been demonstrated to inhibit the phosphorylation and activation of these key kinases.
Effect on p38 and ERK1/2 Phosphorylation
Treatment with this compound results in a dose-dependent reduction in the phosphorylation of both p38 and ERK1/2 in response to Dectin-1 receptor activation.
Signaling Pathway Diagram
Caption: this compound inhibits the CARD9-TRIM62 interaction, blocking downstream signaling.
Experimental Protocol: Phospho-Flow Cytometry for p38 and ERK1/2
Materials:
-
Primary cells (e.g., bone marrow-derived dendritic cells - BMDCs) or a relevant cell line (e.g., RAW 264.7 macrophages)
-
Cell stimulation buffer (e.g., PBS with 2% FBS)
-
Dectin-1 agonist (e.g., scleroglucan or P. carinii β-glucans)
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol or a commercial permeabilization buffer)
-
Fluorochrome-conjugated antibodies against phospho-p38 (p-p38) and phospho-ERK1/2 (p-ERK1/2)
-
Flow cytometer
Procedure:
-
Culture and harvest the cells.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the Dectin-1 agonist for a short period (e.g., 15-30 minutes).
-
Fix the cells immediately with fixation buffer.
-
Permeabilize the cells using permeabilization buffer.
-
Stain the cells with fluorochrome-conjugated anti-p-p38 and anti-p-ERK1/2 antibodies.
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the median fluorescence intensity (MFI) of p-p38 and p-ERK1/2 in response to different concentrations of this compound.
Impact on Pro-inflammatory Cytokine Production
The culmination of the inhibition of NF-κB and MAPK signaling by this compound is a significant reduction in the production and secretion of key pro-inflammatory cytokines.
Effect on TNF-α, IL-1β, and IL-6 Secretion
Studies have shown that this compound can dose-dependently inhibit the secretion of TNF-α, IL-1β, and IL-6 from immune cells stimulated with Dectin-1 agonists.
Experimental Protocol: Cytokine ELISA
Materials:
-
Immune cells (e.g., RAW 264.7 macrophages or primary BMDCs)
-
Cell culture medium
-
Dectin-1 agonist
-
This compound
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a range of this compound concentrations for 1-2 hours.
-
Stimulate the cells with the Dectin-1 agonist.
-
Incubate for 18-24 hours to allow for cytokine production and secretion.
-
Collect the cell culture supernatants.
-
Perform ELISAs for TNF-α, IL-1β, and IL-6 on the supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
Determine the dose-dependent inhibition of cytokine secretion by this compound.
Conclusion
This compound represents a targeted therapeutic strategy for inflammatory conditions driven by CARD9-dependent signaling. Its mechanism of action, centered on the inhibition of the CARD9-TRIM62 interaction, leads to the effective suppression of two major pro-inflammatory signaling pathways: NF-κB and MAPK. This, in turn, results in a marked decrease in the production of key inflammatory mediators. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this compound and investigating its therapeutic potential. Further studies to elucidate the precise dose-response relationships in various cell types and in vivo models will be crucial for its clinical development.
References
BRD5529: A Technical Guide to its Mechanism in NF-κB Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of BRD5529, a small molecule inhibitor targeting the Caspase Recruitment Domain-containing protein 9 (CARD9). It details the molecular mechanism by which this compound inhibits the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Introduction: The Role of CARD9 in NF-κB Signaling
The NF-κB family of transcription factors plays a pivotal role in the innate and adaptive immune systems, orchestrating the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory and autoimmune diseases.
CARD9 is a key scaffold protein primarily expressed in myeloid cells that functions as a central node in signal transduction from various pattern recognition receptors (PRRs), particularly C-type lectin receptors (CLRs) that recognize fungal and bacterial components. Upon ligand binding to CLRs such as Dectin-1, a signaling cascade is initiated, leading to the formation of a high-molecular-weight complex known as the CARD9-BCL10-MALT1 (CBM) signalosome. The assembly of this complex is a critical prerequisite for the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and proteasomal degradation. This releases NF-κB dimers to translocate to the nucleus and initiate the transcription of target genes.
This compound: Mechanism of Action
This compound is a selective inhibitor that disrupts the CARD9-mediated activation of NF-κB. Its primary mechanism of action is the inhibition of the protein-protein interaction between CARD9 and the E3 ubiquitin ligase TRIM62. TRIM62-mediated ubiquitination of CARD9 is a crucial step for the subsequent recruitment of BCL10 and MALT1 to form the functional CBM signalosome. By preventing this initial ubiquitination event, this compound effectively blocks the assembly of the CBM complex, thereby inhibiting downstream IKK activation and subsequent NF-κB nuclear translocation and transcriptional activity.
It is important to note that this compound's inhibitory effect is specific to the CARD9-dependent pathway. Studies have shown that it does not affect NF-κB activation in response to stimuli that bypass CARD9, such as lipopolysaccharide (LPS) which signals through Toll-like receptors (TLRs).
Signaling Pathway
The following diagram illustrates the CARD9 signaling pathway to NF-κB and the point of intervention by this compound.
The Impact of BRD5529 on p38 MAPK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of the impact of BRD5529 on the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This compound is a small molecule inhibitor that has garnered interest for its potential therapeutic applications in inflammatory diseases. While not a direct inhibitor of p38 MAPK, this compound modulates its activity through an upstream signaling nexus involving the Caspase Recruitment Domain-containing protein 9 (CARD9). This document details the mechanism of action of this compound, its indirect effects on p38 MAPK signaling, and provides comprehensive experimental protocols for studying these interactions.
Mechanism of Action: An Indirect Influence on p38 MAPK
This compound functions as a potent and selective inhibitor of the protein-protein interaction (PPI) between CARD9 and TRIM62, an E3 ubiquitin ligase.[1][2] This interaction is a critical step in the activation of CARD9-mediated signaling pathways. CARD9 is an essential adaptor protein in the innate immune system, downstream of C-type lectin receptors (CLRs) that recognize pathogen-associated molecular patterns (PAMPs), such as β-glucans from fungi.
Upon ligand binding to CLRs, a signaling cascade is initiated that leads to the formation of a CARD9-Bcl10-MALT1 (CBM) complex. The ubiquitination of CARD9 by TRIM62 is a key event in the assembly and activation of the CBM signalosome. The activated CBM complex, in turn, triggers downstream signaling pathways, including the activation of NF-κB and the p38 MAPK cascade, leading to the production of pro-inflammatory cytokines.[3][4]
By binding directly to CARD9 and disrupting its interaction with TRIM62, this compound prevents CARD9 ubiquitination and subsequent activation.[1] This upstream blockade leads to a reduction in the activation of downstream signaling pathways, including the p38 MAPK pathway. Therefore, the effect of this compound on p38 MAPK signaling is indirect, resulting from the inhibition of a critical upstream activator.
Quantitative Data
The following tables summarize the available quantitative data regarding the activity of this compound and its impact on downstream signaling.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | CARD9-TRIM62 PPI | [1] |
| IC50 | 8.6 µM | [1] |
Table 2: Cellular Effects of this compound
| Cell Type | Stimulus | This compound Concentration | Effect | Reference |
| RAW 264.7 Macrophages | Pneumocystis cell wall β-glucans | Not specified | Significantly reduced phospho-p38 and phospho-pERK1 signaling | [4] |
| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | Not specified | 200 µM | Inhibits CARD9-dependent signaling | [1] |
| HEK293F cells | Not specified | 40 µM | Inhibited CARD9 ubiquitinylation | [1] |
Table 3: In Vivo Effects of this compound
| Animal Model | Dosing Regimen | Effect | Reference |
| Mice | 0.1 or 1.0 mg/kg, i.p., daily for 2 weeks | No significant changes in proinflammatory cytokines at baseline | [3] |
| Mice | Pre-treatment before intratracheal yeast β-glucans | Significant decreases in IL-6 and TNFα in lung protein lysates | [3] |
Signaling Pathways and Experimental Workflows
CARD9-p38 MAPK Signaling Pathway
The following diagram illustrates the signaling cascade from C-type lectin receptors to the activation of p38 MAPK and the inhibitory action of this compound.
Caption: The CARD9-p38 MAPK signaling pathway and the inhibitory point of this compound.
Experimental Workflow: Western Blot for Phospho-p38
This diagram outlines the major steps involved in assessing the phosphorylation status of p38 MAPK using Western blotting.
Caption: A typical workflow for Western blot analysis of phospho-p38 MAPK.
Experimental Protocols
Western Blotting for Phospho-p38 MAPK
This protocol details the procedure for detecting the phosphorylated form of p38 MAPK in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Primary antibody: Mouse or Rabbit anti-total p38 MAPK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with desired concentrations of this compound for a specified time, followed by stimulation with a p38 MAPK activator (e.g., anisomycin, LPS, or β-glucans) if required.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-p38 MAPK primary antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the bands using an imaging system.
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total p38 MAPK.
In Vitro p38 MAPK Kinase Assay
This protocol allows for the direct measurement of p38 MAPK activity in the presence of inhibitors.
Materials:
-
Active recombinant p38 MAPK enzyme
-
p38 MAPK substrate (e.g., ATF2 or MBP)
-
Kinase assay buffer
-
ATP
-
This compound or other test compounds
-
Method for detection of substrate phosphorylation (e.g., anti-phospho-substrate antibody for Western blot, or [γ-³²P]ATP for autoradiography)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase assay buffer, active p38 MAPK enzyme, and the test compound (this compound) at various concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiate Reaction: Add the p38 MAPK substrate and ATP to the reaction mixture to start the kinase reaction.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer (for Western blot detection) or by spotting the reaction mixture onto a phosphocellulose membrane (for radioactive detection).
-
Detection and Analysis:
-
Western Blot: Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate.
-
Radiometric Assay: Quantify the incorporation of ³²P into the substrate using a scintillation counter or autoradiography.
-
-
Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value.
Immunofluorescence for Phosphorylated Downstream Targets (e.g., p-CREB, p-ATF2)
This protocol enables the visualization and quantification of the phosphorylation of p38 MAPK downstream targets within cells.[5][6]
Materials:
-
Cells cultured on coverslips or in imaging-compatible plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1-5% BSA in PBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) or Rabbit anti-phospho-ATF2 (Thr71)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594 conjugated anti-rabbit IgG)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and/or a stimulus as described for Western blotting.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with Triton X-100 for 10-15 minutes.
-
Blocking: Wash the cells with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.
-
Washing: Wash the cells three times with PBST.
-
Secondary Antibody and DAPI Incubation: Incubate the cells with the fluorescently-labeled secondary antibody and DAPI in blocking solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The intensity of the fluorescence signal for the phosphorylated target can be quantified using image analysis software.
Conclusion
This compound represents a valuable tool for investigating the role of the CARD9 signaling pathway in inflammatory responses. Its ability to indirectly modulate p38 MAPK activity through the inhibition of the CARD9-TRIM62 interaction provides a specific mechanism for dissecting the upstream regulation of this important stress-activated kinase. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the intricate relationship between CARD9, this compound, and the p38 MAPK signaling cascade in various cellular and disease contexts. Further quantitative studies are warranted to precisely define the dose-dependent effects of this compound on p38 MAPK phosphorylation and the subsequent functional consequences on its diverse downstream targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
BRD5529: A Selective Inhibitor of the CARD9 Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BRD5529, a small-molecule inhibitor of the Caspase Recruitment Domain-containing protein 9 (CARD9). CARD9 is a key adaptor protein in the innate immune system, orchestrating signaling downstream of C-type lectin receptors (CLRs) to mediate responses against fungal and bacterial pathogens. Dysregulation of the CARD9 pathway is implicated in inflammatory and autoimmune disorders, making it an attractive therapeutic target. This compound selectively targets CARD9 by disrupting its interaction with the E3 ubiquitin ligase TRIM62, a crucial step for CARD9 activation. This guide details the mechanism of action of this compound, presents its inhibitory activity in quantitative terms, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction to CARD9 and the Rationale for Inhibition
Caspase Recruitment Domain-containing protein 9 (CARD9) is a central signaling scaffold predominantly expressed in myeloid cells, such as macrophages and dendritic cells[1]. It plays a critical role in translating pathogen recognition by C-type lectin receptors (CLRs) into downstream cellular responses[2][3]. Upon ligand binding to CLRs like Dectin-1, a signaling cascade is initiated that leads to the formation of a CARD9-BCL10-MALT1 (CBM) complex[2][3]. This complex is essential for the activation of downstream transcription factors, most notably NF-κB and MAPKs, which drive the expression of pro-inflammatory cytokines and chemokines to mount an immune response[2][3].
The activation of CARD9 is tightly regulated, with a key step being its ubiquitination by the E3 ubiquitin ligase TRIM62. This post-translational modification is critical for the recruitment of downstream signaling partners and subsequent activation of the inflammatory cascade. Genetic variations in CARD9 have been linked to an increased risk of inflammatory bowel disease (IBD), highlighting the protein's importance in maintaining immune homeostasis[4]. Consequently, the development of small-molecule inhibitors that can selectively modulate CARD9 activity presents a promising therapeutic strategy for a range of inflammatory and autoimmune conditions.
This compound: A Selective CARD9-TRIM62 Interaction Inhibitor
This compound is a small molecule identified through high-throughput screening as a potent and selective inhibitor of the CARD9 signaling pathway[4]. Its mechanism of action is centered on the disruption of the protein-protein interaction (PPI) between CARD9 and TRIM62[4]. By binding directly to CARD9, this compound prevents the recruitment of TRIM62, thereby inhibiting the ubiquitination and subsequent activation of CARD9[4]. This targeted approach allows for the specific dampening of CARD9-mediated inflammatory signals without affecting other immune signaling pathways.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data.
| Assay | Parameter | Value | Reference |
| CARD9-TRIM62 Protein-Protein Interaction (PPI) Assay | IC50 | 8.6 µM | [4] |
| In Vitro CARD9 Ubiquitination Assay | IC50 | 8.9 µM | [5] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell-Based Assay | Cell Type | Stimulus | Readout | Effect of this compound | Reference |
| NF-κB Reporter Assay | THP-1 monocytes | Scleroglucan (Dectin-1 agonist) | Luciferase activity | Attenuated NF-κB activation | [5] |
| IKK Phosphorylation | Bone Marrow-Derived Dendritic Cells (BMDCs) | Scleroglucan | Western Blot | Reduced IKK phosphorylation | [5] |
| Cytokine Release | RAW 264.7 macrophages | Pneumocystis β-glucans | ELISA | Significantly reduced TNF-α release |
Table 2: Cellular Activity of this compound
In Vivo Toxicology and Efficacy
Preclinical studies in mice have been conducted to assess the safety and efficacy of this compound.
| Study Type | Animal Model | Dosing Regimen | Key Findings | Reference |
| Toxicology | C57BL/6 mice | 0.1 or 1.0 mg/kg, intraperitoneal (IP), daily for 2 weeks | No significant changes in weight, lung function, or organ pathology. No inherent safety concerns identified. | [6][7] |
| Efficacy (Inflammation Model) | C57BL/6 mice | 1 mg/kg IP prior to intratracheal β-glucan challenge | Significant reduction in lung tissue IL-6 and TNF-α. | [6] |
Table 3: In Vivo Evaluation of this compound
Signaling Pathways and Experimental Workflows
CARD9 Signaling Pathway
The following diagram illustrates the central role of CARD9 in the C-type lectin receptor signaling pathway and the point of intervention for this compound.
Caption: CARD9 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
This diagram outlines a typical experimental workflow to characterize a selective CARD9 inhibitor like this compound.
Caption: Experimental workflow for the characterization of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Bead-based ELISA for CARD9-TRIM62 Protein-Protein Interaction
This assay is designed to quantify the interaction between CARD9 and TRIM62 and to screen for inhibitors of this interaction.
-
Materials:
-
Color-coded magnetic beads (e.g., Luminex)
-
Anti-Myc antibody-conjugated beads
-
Myc-tagged TRIM62 protein
-
Flag-tagged CARD9 protein
-
Phycoerythrin (PE)-conjugated anti-Flag antibody
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
This compound or other test compounds
-
384-well microplate
-
Luminex instrument
-
-
Protocol:
-
Couple anti-Myc antibodies to color-coded magnetic beads according to the manufacturer's instructions.
-
In a 384-well plate, add anti-Myc conjugated beads to each well.
-
Add Myc-tagged TRIM62 protein to the beads and incubate to allow for capture.
-
Wash the beads to remove unbound TRIM62.
-
Add Flag-tagged CARD9 protein to the wells.
-
Add this compound or other test compounds at various concentrations. Include a DMSO vehicle control.
-
Incubate to allow for the interaction between CARD9 and TRIM62.
-
Wash the beads to remove unbound CARD9 and test compounds.
-
Add PE-conjugated anti-Flag antibody and incubate to detect bound CARD9.
-
Wash the beads to remove unbound detection antibody.
-
Resuspend the beads in sheath fluid and analyze on a Luminex instrument to measure the median fluorescence intensity (MFI) of PE on each bead.
-
Calculate the percent inhibition of the CARD9-TRIM62 interaction for each compound concentration relative to the DMSO control and determine the IC50 value.
-
In Vitro CARD9 Ubiquitination Assay
This assay reconstitutes the ubiquitination of CARD9 by TRIM62 to assess the functional consequence of inhibiting their interaction.
-
Materials:
-
Recombinant E1 ubiquitin-activating enzyme (e.g., UBE1)
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ubiquitin ligase (TRIM62)
-
Recombinant Flag-tagged CARD9
-
Biotinylated ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound or other test compounds
-
Streptavidin-coated donor beads and anti-Flag acceptor beads (for AlphaLISA)
-
AlphaLISA instrument or SDS-PAGE and Western blot reagents
-
-
Protocol:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, TRIM62, Flag-CARD9, and biotinylated ubiquitin in the ubiquitination reaction buffer.
-
Add this compound or other test compounds at various concentrations. Include a DMSO vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE sample buffer and heating, or by adding EDTA.
-
Detection by AlphaLISA:
-
Transfer the reaction mixture to a 384-well Proxiplate.
-
Add a mixture of streptavidin-coated donor beads and anti-Flag acceptor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaLISA-compatible reader.
-
-
Detection by Western Blot:
-
Run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Flag antibody to detect ubiquitinated CARD9 (which will appear as a high-molecular-weight smear or ladder).
-
-
Quantify the signal and calculate the IC50 value for the inhibition of CARD9 ubiquitination.
-
NF-κB Reporter Assay in THP-1 Monocytes
This cellular assay measures the effect of this compound on CARD9-dependent NF-κB activation.
-
Materials:
-
THP-1 monocytes stably expressing an NF-κB-luciferase reporter construct
-
Complete RPMI-1640 medium
-
Scleroglucan (Dectin-1 agonist) or other CARD9-dependent stimuli
-
LPS (as a CARD9-independent control)
-
This compound or other test compounds
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo)
-
Luminometer
-
-
Protocol:
-
Seed the THP-1 NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or a DMSO vehicle control for a defined period (e.g., 1 hour).
-
Stimulate the cells with scleroglucan to activate the CARD9-dependent pathway. In parallel, stimulate a set of wells with LPS to assess selectivity. Include unstimulated control wells.
-
Incubate the cells for a period sufficient to allow for luciferase expression (e.g., 6-18 hours).
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase signal to cell viability if necessary and calculate the dose-dependent inhibition of NF-κB activation by this compound.
-
In Vivo Toxicology Study in Mice
This protocol outlines a general procedure for assessing the in vivo safety of this compound.
-
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Standard laboratory animal housing and care facilities
-
Equipment for clinical observations, body weight measurement, and blood collection
-
Histopathology equipment and reagents
-
-
Protocol:
-
Acclimatize the mice to the laboratory conditions.
-
Randomly assign mice to treatment groups (e.g., vehicle control, 0.1 mg/kg this compound, 1.0 mg/kg this compound).
-
Administer this compound or vehicle via intraperitoneal (IP) injection daily for the duration of the study (e.g., 14 days).
-
Conduct daily clinical observations for any signs of toxicity (e.g., changes in appearance, behavior, activity levels).
-
Measure body weights at regular intervals (e.g., daily or weekly).
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Euthanize the animals and perform a gross necropsy.
-
Collect major organs (e.g., liver, kidneys, spleen, lungs, heart) for histopathological examination.
-
Analyze the data for any significant differences between the treatment and vehicle control groups.
-
Conclusion
This compound represents a significant advancement in the targeted therapy of inflammatory diseases. As a selective inhibitor of the CARD9-TRIM62 interaction, it offers a refined approach to modulating the innate immune response. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and to develop novel inhibitors of the CARD9 signaling pathway. The continued exploration of this pathway holds great promise for the treatment of a variety of debilitating inflammatory and autoimmune disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. CARD9 Signaling, Inflammation, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
the discovery and development of BRD5529
An In-depth Technical Guide to the Discovery and Development of BRD5529
Introduction
This compound is a novel small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between the Caspase recruitment domain-containing protein 9 (CARD9) and the E3 ubiquitin ligase TRIM62.[1][2] The discovery of this compound was informed by human genetics, specifically by mimicking the effects of a naturally occurring protective variant of CARD9 associated with a reduced risk of inflammatory bowel disease (IBD).[3][4] This molecule serves as a valuable research tool for studying CARD9-mediated signaling and holds therapeutic potential for inflammatory conditions.[4] This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.
Discovery and Screening
The identification of this compound was the result of a targeted high-throughput screening campaign designed to find inhibitors of the CARD9-TRIM62 interaction.[3] This was prompted by the understanding that the ubiquitination of CARD9 by TRIM62 is a critical step in the activation of downstream inflammatory signaling pathways.[2][3]
Experimental Protocols
High-Throughput Screening for CARD9-TRIM62 PPI Inhibitors:
A bead-based modified ELISA using Luminex technology was developed for the primary screen.[3]
-
Assay Principle: Anti-Myc antibody-conjugated beads were used to capture Myc-tagged TRIM62. Flag-tagged CARD9 was then introduced, and the extent of their interaction was quantified by the fluorescence of a phycoerythrin (PE)-conjugated anti-Flag antibody.[3]
-
Screening Process: A library of small molecules was screened for their ability to disrupt this interaction, indicated by a reduction in the fluorescence signal.[3]
-
Hit Confirmation: Initial hits were re-tested for dose-dependent inhibition. Among the confirmed hits, a family of structurally related compounds with a 2,5-diaminonicotinic acid core, including this compound, emerged as effective inhibitors.[3]
Biophysical Confirmation of Direct Binding:
To confirm that the identified compounds directly bind to CARD9, two biophysical assays were employed.[3]
-
Differential Scanning Fluorimetry (DSF): This method measures the change in the melting temperature (Tm) of a protein upon ligand binding. The addition of this compound resulted in a rightward shift of the CARD9 protein's melting curve, indicating direct binding and stabilization of the protein.[3]
-
Saturation Transfer Difference NMR (STD NMR): This technique detects the binding of small molecules to large proteins. Significant STD signals were observed for this compound in the presence of purified CARD9 protein, confirming a direct interaction. No such signals were detected with TRIM62, indicating selectivity for CARD9.[3]
Mechanism of Action
This compound functions by directly and selectively binding to the C-terminal domain of CARD9.[2][3] This binding event physically obstructs the recruitment of TRIM62, thereby inhibiting the subsequent ubiquitination and activation of CARD9.[2][5] This targeted disruption of the CARD9 signaling cascade effectively dampens the downstream inflammatory response.[6]
Signaling Pathway
The CARD9 signaling pathway is central to the innate immune response to fungal and mycobacterial infections, initiated by C-type lectin receptors (CLRs) such as Dectin-1.[2][7]
-
Activation: Upon ligand binding, CLRs trigger the phosphorylation and activation of Syk kinase.[3]
-
Signalosome Formation: Activated Syk leads to the assembly of the CARD9-BCL10-MALT1 (CBM) signalosome.[3][7]
-
Downstream Signaling: The CBM complex activates both the NF-κB and MAPK (p38 and ERK) signaling pathways.[3][6][7]
-
Inflammatory Response: This signaling cascade culminates in the production and release of pro-inflammatory cytokines, such as TNF-α and IL-6.[3][7]
This compound intervenes at the initial step of CARD9 activation by preventing its ubiquitination by TRIM62, thus blocking the entire downstream cascade.[2][3]
Caption: Signaling pathway inhibited by this compound.
Quantitative Data
The following table summarizes the key quantitative metrics for this compound's activity and the experimental conditions.
| Parameter | Value | Assay | Target | Notes | Reference |
| IC50 | 8.6 μM | Bead-based PPI Assay | CARD9-TRIM62 Interaction | Dose-dependent inhibition observed. | [1][3] |
| Cellular Activity | 200 μM | IKK Phosphorylation Assay | CARD9-dependent signaling | Inhibition of IKK phosphorylation in primary BMDCs. | [3] |
| Cellular Activity | 40 μM | In vitro Ubiquitination | CARD9 Ubiquitination | Dose-dependent inhibition of TRIM62-mediated CARD9 ubiquitination. | |
| In vivo Dosage | 0.1 or 1.0 mg/kg | Toxicology Study | General Safety | Daily intraperitoneal administration in mice for 14 days. | [4][8] |
Preclinical Development and In Vivo Studies
This compound has undergone initial preclinical evaluation to assess its safety and in vivo activity. These studies have demonstrated a favorable safety profile and provided evidence of its anti-inflammatory effects.
Experimental Protocols
In Vivo Toxicology Assessment in Mice:
-
Animal Model: C57BL/6 mice (male and female, 10-12 weeks old) were used.[4]
-
Dosing Regimen: Mice were administered this compound via intraperitoneal (IP) injection daily for 14 days at doses of 0.1 mg/kg or 1.0 mg/kg. The vehicle control was 1% Methocel™.[4][8]
-
Safety Monitoring: Parameters monitored included daily body weight, lung function (using flexiVent™), and post-mortem blood chemistry analysis.[4][8]
-
Histopathology: Lungs, liver, and kidneys were harvested, stained with hematoxylin and eosin (H&E), and examined for any pathological changes.[4][8]
-
Inflammatory Markers: Pro-inflammatory cytokines in lung tissue were measured by ELISA, and extracellular matrix transcripts were analyzed by qPCR.[4][8]
Results: The studies found no significant changes in weight, lung function, or blood chemistry between the this compound-treated and vehicle control groups.[4][8] Histological examination of major organs revealed no signs of toxicity.[4] Furthermore, this compound demonstrated the ability to significantly reduce lung tissue levels of IL-6 and TNF-α following a fungal β-glucan challenge.[4][8]
Caption: Workflow for preclinical toxicology studies of this compound.
Conclusion
This compound is a first-in-class, selective inhibitor of the CARD9-TRIM62 protein-protein interaction, discovered through a genetics-inspired, high-throughput screening effort. It effectively and selectively blocks CARD9-mediated inflammatory signaling in vitro and has demonstrated a promising safety profile and anti-inflammatory activity in vivo. These characteristics make this compound a critical tool for dissecting the complexities of innate immunity and a potential starting point for the development of novel therapeutics for inflammatory diseases such as IBD.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. pnas.org [pnas.org]
- 4. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. journals.asm.org [journals.asm.org]
- 7. CARD9 Regulation and its Role in Cardiovascular Diseases [ijbs.com]
- 8. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD5529: A Targeted Approach to Modulating Cytokine Production in Immune Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BRD5529 is a small-molecule inhibitor that has emerged as a critical tool for investigating and potentially targeting inflammatory responses mediated by the innate immune system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cytokine production in immune cells, and detailed experimental protocols for its application. By directly binding to and inhibiting the function of Caspase Recruitment Domain-containing protein 9 (CARD9), this compound offers a selective approach to dampening pro-inflammatory signaling pathways. This document summarizes the key quantitative data, outlines the relevant signaling cascades, and provides practical methodologies for researchers in immunology and drug development.
Introduction
The innate immune system provides the first line of defense against invading pathogens. A crucial component of this response is the activation of pattern recognition receptors (PRRs) on immune cells, such as macrophages and dendritic cells, which recognize conserved microbial structures. This recognition triggers intracellular signaling cascades that culminate in the production of pro-inflammatory cytokines, essential for orchestrating an effective immune response. However, dysregulated or excessive cytokine production can lead to chronic inflammation and autoimmune diseases.
CARD9 is a key scaffold protein that integrates signals from various C-type lectin receptors (CLRs), such as Dectin-1, which recognizes β-glucans found in fungal cell walls. Upon ligand binding, CARD9 facilitates the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1][2].
This compound has been identified as a selective inhibitor of CARD9[3][4]. It functions by mimicking a protective variant of CARD9 and disrupting the interaction between CARD9 and TRIM62, an E3 ubiquitin ligase required for CARD9 activation[3]. This targeted inhibition makes this compound a valuable pharmacological tool to dissect the role of the CARD9 pathway in various inflammatory conditions and as a potential therapeutic lead.
Mechanism of Action: The CARD9 Signaling Pathway
This compound exerts its effects by directly targeting the CARD9 signaling cascade. The following diagram illustrates the key components of this pathway and the point of intervention by this compound.
Quantitative Effects of this compound on Cytokine Production
This compound has been shown to potently inhibit the production of key pro-inflammatory cytokines in various immune cell types. The following tables summarize the quantitative data from published studies.
Table 1: In Vitro Inhibition of CARD9 Activity
| Parameter | Value | Assay System | Reference |
| IC50 for TRIM62-mediated CARD9 ubiquitinylation | 8.9 µM | In vitro biochemical assay | [3] |
Table 2: In Vitro Effects of this compound on Cytokine Production in Macrophages
| Cell Type | Stimulant | This compound Concentration | Cytokine | Percent Inhibition | Reference |
| RAW 264.7 Macrophages | Pneumocystis β-glucans | Dose-dependent | TNF-α | Significant reduction | [4][5] |
Table 3: In Vivo Effects of this compound on Cytokine Production
| Animal Model | Treatment | Challenge | Tissue | Cytokine | Outcome | Reference |
| Mice | This compound (intraperitoneal) | Fungal β-glucans (intratracheal) | Lung | IL-6 | Significant reduction | [1][6] |
| Mice | This compound (intraperitoneal) | Fungal β-glucans (intratracheal) | Lung | TNF-α | Significant reduction | [1][6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro CARD9 Ubiquitinylation Assay
This protocol is based on the methods described by Leshchiner et al. (2017)[3].
Objective: To determine the IC50 of this compound for the inhibition of TRIM62-mediated CARD9 ubiquitinylation.
Materials:
-
Recombinant human CARD9 protein
-
Recombinant human TRIM62 protein
-
Ubiquitin, E1 and E2 enzymes
-
ATP
-
This compound
-
AlphaLISA beads
-
Assay buffer
Procedure:
-
Prepare a reaction mixture containing CARD9, TRIM62, ubiquitin, E1, E2, and ATP in the assay buffer.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
-
Incubate the reaction at 37°C for 1 hour to allow for the ubiquitinylation reaction to proceed.
-
Stop the reaction and add AlphaLISA acceptor and donor beads conjugated to antibodies specific for CARD9 and ubiquitin.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Macrophage Stimulation and Cytokine Measurement
This protocol is adapted from studies by Kottom et al. (2020) and others[1][4][5].
Objective: To measure the effect of this compound on the production of TNF-α by macrophages in response to fungal β-glucans.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Pneumocystis carinii β-glucans
-
This compound
-
LPS (as a positive control for a CARD9-independent pathway)
-
Mouse TNF-α ELISA kit
Procedure:
-
Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with Pneumocystis β-glucans (e.g., 10 µg/mL) or LPS (e.g., 100 ng/mL) for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Normalize the data to the vehicle-treated, β-glucan-stimulated control.
In Vivo Model of Lung Inflammation
This protocol is based on the preclinical studies of this compound[1][6].
Objective: To assess the in vivo efficacy of this compound in reducing lung inflammation.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle control (e.g., saline with 5% DMSO)
-
Fungal β-glucans
-
Mouse IL-6 and TNF-α ELISA kits
Procedure:
-
Administer this compound or vehicle control to mice via intraperitoneal injection.
-
After a specified pre-treatment period (e.g., 1 hour), challenge the mice with an intratracheal instillation of fungal β-glucans.
-
At a predetermined time point post-challenge (e.g., 24 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect lung fluid or homogenize lung tissue.
-
Measure the levels of IL-6 and TNF-α in the BAL fluid or lung homogenates using ELISA.
-
Compare the cytokine levels between the this compound-treated and vehicle-treated groups.
Broader Signaling Context: NF-κB and STAT Pathways
While this compound directly targets the CARD9 pathway, the downstream effects on cytokine production are mediated by transcription factors such as NF-κB. Additionally, the secreted cytokines can then activate other signaling pathways, like the JAK-STAT pathway, in an autocrine or paracrine manner, further amplifying the inflammatory response. Understanding these interconnected pathways is crucial for a comprehensive view of this compound's effects.
References
- 1. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CARD9 Signaling, Inflammation, and Diseases [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Targeting CARD9 with Small-Molecule Therapeutics Inhibits Innate Immune Signaling and Inflammatory Response to Pneumocystis carinii β-Glucans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
BRD5529 in Fungal Infection Models: A Host-Directed Immunomodulatory Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5529 is a small molecule inhibitor of Caspase Recruitment Domain-containing protein 9 (CARD9), a key scaffolding protein that acts as a central node in the innate immune response to fungal pathogens. Upon recognition of fungal cell wall components, such as β-glucans, by C-type lectin receptors (CLRs) on myeloid cells, CARD9 orchestrates the downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the activation of antifungal effector functions. While a robust inflammatory response is crucial for fungal clearance, excessive inflammation can lead to significant tissue damage and pathology. This technical guide explores the role of this compound in fungal infection models, focusing on its mechanism of action as a host-directed therapy aimed at modulating the inflammatory response.
Mechanism of Action: Inhibition of the CARD9 Signaling Pathway
This compound selectively binds to CARD9, disrupting its ability to form a functional signaling complex with BCL10 and MALT1. This interruption prevents the subsequent activation of key downstream pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. The primary consequence of CARD9 inhibition by this compound is a significant reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by macrophages and other myeloid cells in response to fungal stimuli.
Signaling Pathway Diagram
In Vitro Efficacy: Modulation of Macrophage Inflammatory Response
Studies have demonstrated the ability of this compound to significantly attenuate the pro-inflammatory response of macrophages to fungal β-glucans.
| Cell Line | Stimulant | This compound Concentration | Observed Effect | Reference |
| RAW 264.7 Macrophages | Pneumocystis carinii β-glucans | Dose-dependent | Significant reduction in phospho-p38 and phospho-ERK1/2 signaling. | [1] |
| RAW 264.7 Macrophages | Pneumocystis carinii β-glucans | Dose-dependent | Significant reduction in TNF-α release. | [1] |
In Vivo Efficacy: Attenuation of Fungal-Induced Inflammation
Preclinical studies in murine models have shown that systemic administration of this compound can dampen the inflammatory response to fungal components in the lungs.
| Animal Model | Challenge | This compound Administration | Outcome | Reference |
| C57BL/6 Mice | Intratracheal fungal β-glucans | 1 mg/kg, Intraperitoneal | Significant reduction in lung tissue IL-6 and TNF-α. | [2][3] |
It is important to note that current research has focused on the anti-inflammatory effects of this compound. Studies investigating the direct impact of this compound on fungal burden in models of active infection with Candida albicans, Aspergillus fumigatus, or Cryptococcus neoformans are lacking in the public domain. The primary utility of CARD9 inhibition appears to be in mitigating the pathological consequences of the host immune response to fungal infections.
Experimental Protocols
In Vitro Macrophage Stimulation Assay
Objective: To assess the effect of this compound on cytokine production by macrophages in response to fungal β-glucans.
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a density of 2 x 105 cells/well and incubate overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Add fungal β-glucans (e.g., from Pneumocystis carinii or Saccharomyces cerevisiae) to the wells at a final concentration of 100 µg/mL.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of TNF-α and IL-6 using a commercial ELISA kit according to the manufacturer's instructions.
-
Signaling Pathway Analysis (Optional): For pathway analysis, lyse the cells after a shorter stimulation period (e.g., 30-60 minutes) and perform Western blotting to detect phosphorylated forms of p38 and ERK1/2.
In Vivo Murine Model of Fungal-Induced Lung Inflammation
Objective: To evaluate the in vivo efficacy of this compound in reducing lung inflammation induced by fungal β-glucans.
-
Animal Model: Use 8- to 10-week-old C57BL/6 mice.
-
Compound Administration: Administer this compound (e.g., 1 mg/kg) or vehicle control via intraperitoneal (IP) injection.
-
Challenge: After a specified pre-treatment period (e.g., 2 hours), anesthetize the mice and intratracheally instill a solution of fungal β-glucans (e.g., 100 µg in 50 µL of saline).
-
Endpoint Analysis: At a predetermined time point post-challenge (e.g., 24 hours), euthanize the mice.
-
Sample Collection: Collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
Inflammatory Analysis:
-
Perform cell counts and differentials on the BAL fluid.
-
Homogenize the lung tissue and measure the levels of IL-6 and TNF-α using ELISA.
-
(Optional) Process a portion of the lung tissue for histological analysis to assess inflammatory cell infiltration.
-
Experimental Workflow Diagram
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for fungal infections, not by directly targeting the fungus, but by modulating the host's inflammatory response. The available data strongly suggest that by inhibiting the CARD9 signaling pathway, this compound can mitigate the excessive inflammation that often contributes to the pathology of fungal diseases. This host-directed approach could be particularly beneficial as an adjunctive therapy to conventional antifungal agents, helping to reduce tissue damage and improve patient outcomes.
Future research should focus on several key areas:
-
Direct Antifungal Activity: Although unlikely based on its mechanism of action, formal testing of this compound for direct antifungal activity against clinically relevant fungal pathogens is warranted.
-
In Vivo Infection Models: Evaluating the efficacy of this compound in established murine models of systemic and localized infections with Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans is a critical next step. These studies should assess the impact of this compound on fungal burden, host survival, and inflammatory markers in parallel.
-
Combination Therapy: Investigating the potential synergistic effects of this compound when used in combination with standard-of-care antifungal drugs.
-
Translational Studies: Exploring the relevance of CARD9 inhibition in clinical settings of invasive fungal infections where inflammation is a major driver of morbidity and mortality.
By further elucidating the role of this compound in the context of live fungal infections, the full therapeutic potential of this novel host-directed immunomodulatory agent can be realized.
References
- 1. Delinking CARD9 and IL-17: CARD9 Protects against Candida tropicalis Infection through a TNF-α–Dependent, IL-17–Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARD9+ Microglia Promote Antifungal Immunity via IL-1β and CXCL1-mediated Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Understanding the Binding Site of BRD5529 on CARD9: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding interaction between the small-molecule inhibitor BRD5529 and its target, the Caspase Recruitment Domain-containing protein 9 (CARD9). CARD9 is a key adaptor protein in innate immune signaling, and its modulation is of significant interest for therapeutic intervention in inflammatory and autoimmune diseases. This compound has emerged as a selective inhibitor of CARD9 function by disrupting its interaction with the E3 ubiquitin ligase TRIM62.[1][2][3]
Executive Summary
This compound directly binds to the C-terminal domain of CARD9, a region critical for the recruitment of TRIM62.[2][4] This binding event sterically hinders the CARD9-TRIM62 protein-protein interaction (PPI), thereby preventing the TRIM62-mediated K27-linked polyubiquitination of CARD9 at lysine 125 (K125).[2][4] This ubiquitination is a crucial step in the activation of CARD9 and the subsequent downstream signaling cascade that leads to the activation of NF-κB and MAPK pathways.[2][5] By inhibiting this interaction, this compound effectively dampens the inflammatory response mediated by CARD9. The key binding interface for TRIM62 on CARD9 has been mapped to a 20-amino acid peptide sequence (residues 497-516) within the C-terminal domain.[4]
Quantitative Data on this compound Activity
The inhibitory potency of this compound and its analogs on the CARD9-TRIM62 interaction has been quantified through in vitro assays. While a direct dissociation constant (Kd) for the this compound-CARD9 interaction is not prominently available in the reviewed literature, the half-maximal inhibitory concentration (IC50) for the disruption of the CARD9-TRIM62 PPI serves as a key indicator of its efficacy.
| Compound | IC50 for CARD9-TRIM62 PPI Inhibition (µM) | Reference |
| This compound | 8.6 | [4][6][7] |
| BRD4203 | 3.5 | [4] |
| BRD8991 | 6.6 | [4] |
| BRD4098 | 6.1 | [4] |
CARD9 Signaling Pathway and Mechanism of this compound Inhibition
The following diagram illustrates the canonical CARD9 signaling pathway and the point of intervention by this compound.
Caption: CARD9 signaling pathway initiated by Dectin-1 and inhibited by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to characterize the binding of this compound to CARD9.
Bead-Based ELISA for CARD9-TRIM62 Protein-Protein Interaction
This high-throughput assay was employed to screen for and quantify the inhibition of the CARD9-TRIM62 interaction.[1][4]
Objective: To measure the dose-dependent inhibition of the CARD9-TRIM62 interaction by small molecules.
Materials:
-
HEK293F cells
-
Plasmids: 3XMyc-TRIM62 in pCMV and Flag-CARD9 in pcDNA4/TO
-
Luminex beads
-
Anti-Myc tag antibody (9E10, Sigma)
-
Pierce reagents/Luminex coupling kit
-
Phycoerythrin (PE)-conjugated anti-Flag antibody
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well plates
Procedure:
-
Protein Expression: Transiently transfect HEK293F cells separately with the Myc-TRIM62 and Flag-CARD9 plasmids. Harvest cells and prepare lysates.
-
Bead Conjugation: Conjugate anti-Myc tag antibody to Luminex beads according to the manufacturer's protocol.
-
Assay Setup:
-
Add the anti-Myc conjugated beads to the wells of a 384-well plate.
-
Add the cell lysate containing Myc-TRIM62 and incubate to allow capture of the protein by the beads.
-
Wash the beads to remove unbound protein.
-
Add the test compounds at various concentrations.
-
Add the cell lysate containing Flag-CARD9 and incubate to allow for the interaction with TRIM62.
-
-
Detection:
-
Wash the beads to remove unbound Flag-CARD9.
-
Add PE-conjugated anti-Flag antibody and incubate.
-
Wash the beads to remove unbound detection antibody.
-
-
Data Acquisition: Analyze the beads using a Luminex instrument to measure the median fluorescence intensity (MFI) of PE on each bead. A decrease in MFI in the presence of a test compound indicates inhibition of the CARD9-TRIM62 interaction.
Differential Scanning Fluorimetry (DSF)
DSF was used to confirm the direct binding of this compound to CARD9 by measuring the change in the protein's thermal stability upon compound binding.[4][8][9]
Objective: To determine if this compound directly binds to and stabilizes CARD9.
Materials:
-
Purified recombinant CARD9 protein
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Assay buffer (e.g., HEPES-buffered saline)
-
This compound
-
Real-time PCR instrument capable of thermal ramping
Procedure:
-
Reaction Setup: In a PCR plate, prepare reactions containing purified CARD9 protein, SYPRO Orange dye, and either this compound at various concentrations or a vehicle control (DMSO).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye in real-time as the temperature increases. The dye fluoresces upon binding to the hydrophobic regions of the protein that become exposed during unfolding.
-
Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the curve. A shift in the Tm to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the CARD9 protein.
In Vitro Ubiquitination Assay
This assay functionally validates the inhibitory effect of this compound on the enzymatic activity of the TRIM62 E3 ligase towards its substrate, CARD9.[4][10]
Objective: To assess the ability of this compound to inhibit the TRIM62-mediated ubiquitination of CARD9.
Materials:
-
Purified recombinant proteins: Flag-CARD9, TRIM62, E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D2)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound
-
SDS-PAGE gels and Western blotting reagents
-
Anti-Flag antibody and anti-ubiquitin antibody
Procedure:
-
Reaction Assembly: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Inhibition Step: Add this compound at the desired concentration or a vehicle control.
-
Enzymatic Reaction: Add the substrate (Flag-CARD9) and the E3 ligase (TRIM62) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Separate the reaction products by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with an anti-Flag antibody to detect CARD9 and an anti-ubiquitin antibody to detect polyubiquitin chains. A reduction in the high molecular weight smear (indicating polyubiquitinated CARD9) in the presence of this compound demonstrates its inhibitory activity.
Experimental Workflow Visualization
The logical flow of experiments to identify and characterize the binding of this compound to CARD9 is depicted below.
Caption: A logical workflow for the discovery and characterization of this compound.
This guide provides a detailed technical foundation for understanding the interaction between this compound and CARD9. The presented data and protocols are intended to facilitate further research and development in the field of CARD9-targeted therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. The Ubiquitin Ligase TRIM62 Regulates CARD9-Mediated Anti-Fungal Immunity and Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors directly target CARD9 and mimic its protective variant in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
Methodological & Application
Application Notes and Protocols for BRD5529 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5529 is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between the Caspase Recruitment Domain-containing protein 9 (CARD9) and the E3 ubiquitin ligase TRIM62.[1][2] By directly binding to CARD9, this compound prevents the TRIM62-mediated ubiquitination that is essential for CARD9 signaling activation.[1][3] This inhibitory action effectively mimics the function of a naturally occurring protective variant of CARD9 associated with a reduced risk of inflammatory bowel disease (IBD).[3] The CARD9 signaling pathway is a critical component of the innate immune response, particularly downstream of C-type lectin receptors (CLRs) that recognize fungal and bacterial components.[3] Dysregulation of this pathway is implicated in various inflammatory conditions, making this compound a valuable tool for studying CARD9 biology and a potential therapeutic lead for inflammatory diseases.
Mechanism of Action
This compound functions by non-covalently binding to the C-terminal domain of CARD9. This binding sterically hinders the recruitment of TRIM62, thereby inhibiting the K27-linked polyubiquitination of CARD9.[3] This ubiquitination event is a key step in the formation of the CARD9-BCL10-MALT1 (CBM) signalosome complex, which subsequently activates downstream signaling cascades, including the NF-κB and MAPK (p38 and ERK) pathways. By preventing CARD9 ubiquitination, this compound effectively dampens the inflammatory response triggered by CLR activation.
Signaling Pathway
The CARD9 signaling pathway plays a pivotal role in translating pathogen recognition by CLRs into an innate immune response. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the key potency values.
| Assay Type | Description | IC50 Value (μM) | Reference |
| CARD9-TRIM62 Protein-Protein Interaction (PPI) Assay | Measures the ability of this compound to disrupt the interaction between CARD9 and TRIM62. | 8.6 | [1][2] |
| In Vitro CARD9 Ubiquitination Assay | Measures the inhibition of TRIM62-mediated polyubiquitination of CARD9. | 8.9 | |
| Cellular IKK Phosphorylation Assay | Concentration used to inhibit Dectin-1-mediated IKK phosphorylation in BMDCs. | 200 | |
| Cellular NF-κB Reporter Assay | Concentration used to attenuate scleroglucan-induced NF-κB activation in THP-1 cells. | 200 |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of this compound.
Experimental Workflow Overview
CARD9-TRIM62 Protein-Protein Interaction (PPI) Disruption Assay (AlphaLISA)
This assay quantitatively measures the ability of this compound to inhibit the interaction between recombinant CARD9 and TRIM62 proteins.
Materials:
-
Recombinant purified full-length CARD9 protein (e.g., with a GST tag)
-
Recombinant purified TRIM62 protein (e.g., with a His-tag)
-
This compound
-
AlphaLISA anti-GST Acceptor beads
-
AlphaLISA Streptavidin-Donor beads (if using biotinylated anti-His antibody) or anti-His Acceptor beads
-
Biotinylated anti-His antibody
-
Assay Buffer: 25 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add this compound or DMSO vehicle control.
-
Add recombinant CARD9 and TRIM62 proteins to each well to a final concentration of 10-50 nM.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Add a mixture of anti-GST Acceptor beads and biotinylated anti-His antibody.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add Streptavidin-Donor beads.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate IC50 values from the dose-response curve.
In Vitro CARD9 Ubiquitination Assay
This assay assesses the inhibitory effect of this compound on the E3 ligase activity of TRIM62 towards CARD9.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human TRIM62 (E3 ligase)
-
Recombinant human CARD9 (substrate)
-
Human ubiquitin
-
This compound
-
Ubiquitination Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM DTT, 2 mM ATP
-
SDS-PAGE gels and Western blot reagents
-
Anti-CARD9 antibody
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing Ubiquitination Reaction Buffer, E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), ubiquitin (e.g., 5 µM), and CARD9 (e.g., 200 nM).
-
Add serial dilutions of this compound or DMSO vehicle to the reaction mixtures.
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding TRIM62 (e.g., 100 nM).
-
Incubate the reaction at 37°C for 60-90 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using anti-CARD9 or anti-ubiquitin antibodies to visualize the ubiquitination ladder.
Cellular Phosphorylation Assay in RAW 264.7 Macrophages (Western Blot)
This protocol details the assessment of this compound's effect on the phosphorylation of downstream kinases p38 and ERK in a cellular context.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM complete medium (supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound
-
Dectin-1 agonist (e.g., depleted zymosan or scleroglucan) or TLR4 agonist as a control (LPS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with a Dectin-1 agonist (e.g., 10 µg/mL depleted zymosan) for 15-30 minutes. Include an unstimulated control and a CARD9-independent control (e.g., 100 ng/mL LPS).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples and resolve them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and block with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
TNF-α Secretion Assay in RAW 264.7 Macrophages (ELISA)
This protocol measures the inhibitory effect of this compound on the production and secretion of the pro-inflammatory cytokine TNF-α.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM complete medium
-
This compound
-
Dectin-1 agonist (e.g., depleted zymosan or whole glucan particles)
-
Mouse TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with a Dectin-1 agonist (e.g., 10 µg/mL whole glucan particles) for 18-24 hours.
-
Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
Perform the TNF-α ELISA on the supernatants according to the manufacturer's instructions.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α in each sample using a standard curve.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes and Protocols for BRD5529 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BRD5529, a selective inhibitor of the CARD9-TRIM62 protein-protein interaction, in various cell culture-based assays. This document outlines the mechanism of action of this compound, detailed protocols for its use in common immune cell lines, and methods for assessing its impact on inflammatory signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the Caspase Recruitment Domain-containing protein 9 (CARD9). It functions by disrupting the interaction between CARD9 and the E3 ubiquitin ligase TRIM62.[1][2] This interaction is crucial for the ubiquitination and subsequent activation of CARD9, a key adaptor protein in innate immune signaling pathways.[1][2] Downstream of C-type lectin receptors (CLRs) such as Dectin-1, CARD9 activation leads to the formation of the CBM signalosome (CARD9-BCL10-MALT1), which in turn triggers the activation of NF-κB and MAPK signaling pathways, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-6.[3] By inhibiting the initial CARD9-TRIM62 interaction, this compound effectively dampens these inflammatory responses.
Mechanism of Action
This compound directly binds to CARD9, preventing the recruitment of TRIM62 and subsequent K27-linked ubiquitination of CARD9.[1][2] This targeted inhibition makes this compound a valuable tool for studying CARD9-dependent signaling pathways and for investigating the therapeutic potential of targeting this pathway in inflammatory diseases.
Data Presentation
The following table summarizes the key quantitative data for this compound from biochemical and cellular assays.
| Parameter | Value | Assay System | Reference |
| IC50 | 8.6 µM | In vitro CARD9-TRIM62 protein-protein interaction assay | [1][2] |
| In Vitro Ubiquitination Inhibition | 40 µM | Dose-dependent inhibition of TRIM62-mediated CARD9 ubiquitination | [1] |
| Inhibition of CARD9-Dependent Signaling | 200 µM | Inhibition of IKK phosphorylation in primary bone marrow-derived dendritic cells (BMDCs) stimulated with scleroglucan | [4] |
| NF-κB Reporter Inhibition | Not specified (effective inhibition shown) | Attenuation of NF-κB reporter activity in THP-1 monocytes stimulated with scleroglucan or whole glucan particles (WGPs) | [2][4] |
Experimental Protocols
Preparation of this compound for Cell Culture
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent.
Example Stock Solution Preparation:
-
To make a 10 mM stock solution of this compound (Molecular Weight: 465.35 g/mol ), dissolve 4.65 mg of this compound in 1 mL of DMSO.
-
Store the stock solution at -20°C or -80°C.
Protocol 1: Inhibition of Cytokine Production in RAW 264.7 Macrophages
This protocol details the procedure for assessing the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in RAW 264.7 macrophages stimulated with β-glucan.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium (with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
β-glucan from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete DMEM medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
This compound Pre-incubation: The following day, prepare serial dilutions of this compound in complete DMEM. A suggested starting concentration range is 1 µM to 50 µM. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control (DMEM with DMSO) to the respective wells. Pre-incubate for 1-2 hours.
-
Cell Stimulation: Prepare a solution of β-glucan in complete DMEM. A suggested concentration for stimulation is 10-50 µg/mL. Add 10 µL of the β-glucan solution to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
Protocol 2: NF-κB Reporter Assay in THP-1 Monocytes
This protocol describes how to measure the inhibitory effect of this compound on NF-κB activation in THP-1 cells using a luciferase reporter assay. This protocol assumes the use of a THP-1 cell line stably expressing an NF-κB-driven luciferase reporter gene.
Materials:
-
THP-1 NF-κB luciferase reporter cell line
-
Complete RPMI-1640 medium (with 10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution
-
Scleroglucan or Whole Glucan Particles (WGP)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the THP-1 reporter cells into a 96-well white, clear-bottom plate at a density of 5 x 104 cells per well in 100 µL of complete RPMI medium.
-
This compound Pre-incubation: Prepare serial dilutions of this compound in complete RPMI medium. A suggested starting concentration range is 1 µM to 50 µM. Add the diluted this compound or vehicle control to the cells and pre-incubate for 1-2 hours.
-
Cell Stimulation: Prepare a solution of scleroglucan (e.g., 100 µg/mL) or WGP (e.g., 10 particles per cell) in complete RPMI medium. Add the stimulus to the appropriate wells. Include an unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, allow the plate to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure the luminescence using a plate reader. A decrease in luminescence in the this compound-treated wells compared to the stimulated control indicates inhibition of NF-κB activation.
Protocol 3: Assessment of IKK Phosphorylation in Primary Dendritic Cells
This protocol outlines a method to evaluate the effect of this compound on the phosphorylation of IKK, a downstream target of CARD9, in primary bone marrow-derived dendritic cells (BMDCs).
Materials:
-
Bone marrow cells isolated from mice
-
Complete RPMI-1640 medium supplemented with GM-CSF (20 ng/mL)
-
This compound stock solution
-
Scleroglucan
-
LPS (as a CARD9-independent control)
-
Fixation and permeabilization buffers for flow cytometry
-
Phospho-specific antibody against IKKα/β
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Generation of BMDCs: Culture bone marrow cells in complete RPMI medium with GM-CSF for 6-8 days to differentiate them into BMDCs.
-
Cell Treatment: Harvest the BMDCs and resuspend them in fresh medium. Pre-incubate the cells with this compound (e.g., 200 µM) or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with scleroglucan (e.g., 100 µg/mL) or LPS (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix and permeabilize the cells using appropriate buffers for intracellular staining.
-
Staining: Stain the cells with a primary antibody against phosphorylated IKKα/β, followed by a fluorescently labeled secondary antibody.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity of the phospho-IKK staining. A reduction in the signal in this compound-treated, scleroglucan-stimulated cells compared to the stimulated control indicates inhibition of IKK phosphorylation.
Visualizations
Signaling Pathway of CARD9 Inhibition by this compound
Caption: Mechanism of this compound action on the CARD9 signaling pathway.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for evaluating this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors directly target CARD9 and mimic its protective variant in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD5529 In Vivo Mouse Studies
These application notes provide a comprehensive guide for researchers and scientists on the optimal dosage and administration of BRD5529 for in vivo mouse studies, based on preclinical toxicology and efficacy data. The protocols outlined below are designed to ensure safe and effective use of this selective CARD9 inhibitor in a research setting.
Overview of this compound
This compound is a selective inhibitor of the Caspase Recruitment Domain-containing protein 9 (CARD9). It disrupts the interaction between CARD9 and TRIM62, thereby inhibiting downstream inflammatory signaling pathways.[1] This makes it a valuable tool for studying the role of CARD9 in various inflammatory and autoimmune disease models. The primary application demonstrated in vivo is the modulation of the host inflammatory response to fungal components.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo mouse studies with this compound.
Table 1: this compound Dosage and Administration
| Parameter | Details | Reference |
| Animal Model | Mice | [2][3][4] |
| Dosages | 0.1 mg/kg and 1.0 mg/kg | [1][2][3][4] |
| Administration Route | Intraperitoneal (IP) Injection | [1][2][3][4] |
| Vehicle | 1% Methocel™ | [2] |
| Injection Volume | 100 µL | [2] |
Table 2: Summary of In Vivo Studies
| Study Type | Dosing Regimen | Key Findings | Reference |
| Acute Toxicity | 0.1 or 1.0 mg/kg, daily for 14 days | No significant weight loss, changes in lung function, or signs of toxicity in lung, liver, or kidney. No significant changes in proinflammatory cytokines or extracellular matrix gene expression. | [2][3][4] |
| Anti-Inflammatory Efficacy | 1 mg/kg administered 20h and 2h before challenge | Significant reduction in β-glucan-induced IL-6 and TNF-α in lung tissue. | [2][3] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (Sigma Aldrich)
-
Methocel™
-
Sterile, nuclease-free water
Protocol:
-
Prepare a 1% Methocel™ solution in sterile water. This will serve as the vehicle.
-
Due to the poor solubility of this compound in water, it should be suspended in the 1% Methocel™ vehicle.[2]
-
Calculate the required amount of this compound to achieve the desired final concentrations of 0.1 mg/kg and 1.0 mg/kg based on the average weight of the mice and a final injection volume of 100 µL.
-
Vortex the suspension thoroughly before each injection to ensure a uniform distribution of the compound.
Acute Toxicity Study Protocol
Objective: To assess the safety and tolerability of this compound in mice.
Protocol:
-
Acclimate mice for a week before the start of the experiment.
-
Divide mice into three groups: Vehicle control (1% Methocel™), 0.1 mg/kg this compound, and 1.0 mg/kg this compound.
-
Administer the respective treatments via intraperitoneal (IP) injection once daily for 14 consecutive days.[2][3][4]
-
At the end of the 14-day treatment period, euthanize the mice.
-
Perform a comprehensive analysis including:
-
Lung Function: Assess lung stiffness and compliance using a system like flexiVent™.[2][3][4]
-
Histopathology: Harvest lung, liver, and kidney tissues, fix in 10% neutral buffered formalin, and perform hematoxylin and eosin (H&E) staining for pathological evaluation.[2][3][4]
-
Cytokine Analysis: Prepare lung protein lysates and measure the levels of proinflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using ELISA.[2][3][4]
-
Gene Expression Analysis: Analyze the expression of extracellular matrix genes in lung tissue via quantitative polymerase chain reaction (qPCR).[2][4]
-
Blood Chemistry Analysis: Collect blood samples for a comprehensive blood chemistry panel to assess organ function.[2][3][4]
-
In Vivo Anti-Inflammatory Efficacy Study Protocol
Objective: To evaluate the efficacy of this compound in a mouse model of β-glucan-induced lung inflammation.
Protocol:
-
Acclimate mice for a week prior to the experiment.
-
Divide mice into two groups: Vehicle control (1% Methocel™) and 1 mg/kg this compound.
-
Twenty hours prior to the inflammatory challenge, administer the first IP injection of either vehicle or 1 mg/kg this compound.[2]
-
Eighteen hours after the first dose (2 hours before the challenge), administer a second IP injection of either vehicle or 1 mg/kg this compound.[2]
-
Induce lung inflammation by intratracheal (IT) administration of 100 µg/mL Saccharomyces cerevisiae β-glucans.[2]
-
Euthanize the mice 24 hours after the β-glucan challenge.
-
Harvest lung tissue and prepare protein lysates.
-
Measure the levels of key inflammatory cytokines, such as IL-6 and TNF-α, using ELISA to determine the effect of this compound on the inflammatory response.[2]
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the CARD9-TRIM62 interaction, blocking downstream signaling.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the in vivo anti-inflammatory efficacy study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Injection of BRD5529 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of the selective CARD9-TRIM62 protein-protein interaction inhibitor, BRD5529, for intraperitoneal (i.p.) injection in mice. The provided information is intended to guide researchers in conducting in vivo studies to investigate the therapeutic potential of this compound in relevant disease models.
Compound Information:
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2] |
| CAS Number | 1358488-78-4 | [1] |
| Mechanism of Action | Inhibitor of CARD9-TRIM62 protein-protein interaction, leading to decreased CARD9 ubiquitinylation and subsequent inhibition of downstream inflammatory signaling. | [1][2][3] |
| In Vitro IC₅₀ | 8.6 µM for CARD9-TRIM62 inhibition | [1][2] |
| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year. | [1] |
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting the CARD9 signaling pathway.
Experimental Protocols
Two distinct protocols for preparing this compound for intraperitoneal injection in mice have been reported. The choice of protocol may depend on the desired final concentration and experimental setup.
Protocol 1: Multi-Component Vehicle Formulation
This protocol utilizes a combination of solvents to achieve a clear solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Formulation Composition:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL in the injection vehicle, prepare a 20.8 mg/mL stock solution in DMSO.
-
Combine the vehicle components. In a sterile tube, add the required volumes of each component in the following order, ensuring thorough mixing after each addition:
-
Add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution (20.8 mg/mL) and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
-
Ensure complete dissolution. If any precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.[1] The final solution should be clear.
-
Administer to mice. The prepared solution can be administered via intraperitoneal injection at the desired dosage. A toxicology study reported using doses of 0.1 or 1.0 mg/kg daily for two weeks without significant adverse effects.[4][5][6]
Achievable Concentration: ≥ 2.08 mg/mL (4.47 mM)[1]
Protocol 2: 1% Methocel™ Formulation
This protocol was utilized in a preclinical toxicology study and has been shown to be well-tolerated in mice.[4][7][8]
Materials:
-
This compound powder
-
1% Methocel™ (methylcellulose) solution in sterile water
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Prepare the 1% Methocel™ vehicle. Dissolve the appropriate amount of Methocel™ powder in sterile water to achieve a 1% (w/v) solution. Ensure the solution is sterile.
-
Prepare the this compound suspension. Weigh the required amount of this compound powder and suspend it in the 1% Methocel™ vehicle to achieve the desired final concentration for injection.
-
Ensure a uniform suspension. Vortex or sonicate the mixture to ensure a homogenous suspension before each injection.
-
Administer to mice. This formulation was administered daily via intraperitoneal injection at doses of 0.1 mg/kg and 1.0 mg/kg for 14 days.[4][5][6] The typical injection volume for mice is 100 µL.[4][7][8]
Experimental Workflow for this compound Preparation and Injection
Caption: Workflow for preparing and administering this compound to mice via intraperitoneal injection.
In Vivo Dosing and Toxicology Summary
A preclinical study evaluated the safety and tolerability of this compound administered intraperitoneally to mice daily for two weeks.[4][5][6]
| Parameter | Vehicle | Doses Administered | Key Findings | Reference |
| Toxicology Study | 1% Methocel™ | 0.1 mg/kg and 1.0 mg/kg | No significant changes in weight gain, lung function, or pro-inflammatory cytokines were observed. Histological examination of the lung, liver, and kidney showed no significant pathology. The compound was well-tolerated. | [4][5][6][7][8] |
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by the end-user for their specific experimental needs and in accordance with institutional animal care and use guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. pnas.org [pnas.org]
- 4. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols: BRD5529 Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility characteristics of BRD5529, a selective inhibitor of the CARD9-TRIM62 protein-protein interaction. The provided data and protocols are intended to guide researchers in the effective use of this compound in a variety of experimental settings.
Solubility of this compound
This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO). For aqueous-based solutions and in vivo studies, co-solvent systems are necessary to achieve the desired concentration. It is important to note that the hygroscopic nature of DMSO can affect the solubility of the product; therefore, using a fresh, unopened vial of DMSO is recommended for preparing stock solutions[1].
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Solubility | Molar Concentration (mM) | Remarks |
| DMSO | 125 mg/mL[1][2][3] | 268.51 mM[1][2][3] | Ultrasonic treatment may be required to fully dissolve the compound[1][2]. |
| DMSO | 250 mg/mL[4] | 537.01 mM[4] | Heating to 37°C and sonication can aid dissolution[4]. |
| DMSO | 10 mM | - | As stated by another supplier[5]. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[1][3] | ≥ 4.47 mM[1][3] | Results in a clear solution suitable for in vivo applications[1][3]. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL[3] | ≥ 4.47 mM[3] | Forms a clear solution[3]. |
| 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL[3] | ≥ 4.47 mM[3] | Forms a clear solution[3]. |
| 0.5% CMC-Na/saline water | 20 mg/mL[3] | 42.96 mM[3] | Forms a suspended solution; requires ultrasonic treatment[3]. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound: Based on a molecular weight of 465.54 g/mol , to prepare 1 mL of a 10 mM stock solution, 4.655 mg of this compound is required.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes[1][2]. Gentle heating to 37°C can also aid in dissolution[4].
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: General Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a general method for determining the kinetic solubility of a compound like this compound in an aqueous buffer, which is crucial for early drug discovery screening.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microtiter plates (clear bottom)
-
Plate reader with turbidimetric or nephelometric measurement capabilities
-
Multichannel pipette
Procedure:
-
Prepare serial dilutions: In a 96-well plate, prepare a serial dilution of the this compound DMSO stock solution.
-
Add to buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO stock concentration to a new 96-well plate.
-
Add aqueous buffer: Rapidly add the aqueous buffer to each well to achieve the final desired concentrations of this compound. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubate and mix: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours)[6].
-
Measure turbidity: Measure the light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.
-
Data analysis: The concentration at which a significant increase in turbidity is observed compared to the buffer control indicates the kinetic solubility limit of the compound.
This compound Signaling Pathway
This compound is a selective inhibitor of the CARD9-TRIM62 protein-protein interaction. It directly binds to CARD9, preventing its ubiquitination by the E3 ubiquitin ligase TRIM62. This disruption inhibits downstream signaling cascades, including the activation of NF-κB and p38 MAPK, which are involved in inflammatory responses.
Caption: this compound inhibits the CARD9-TRIM62 interaction, blocking downstream inflammatory signaling.
References
Application Notes and Protocols for the Use of BRD5529 in a Pneumocystis Pneumonia Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocystis pneumonia (PCP) is a life-threatening fungal infection that primarily affects immunocompromised individuals. The host inflammatory response to Pneumocystis infection, while crucial for fungal clearance, can also contribute significantly to lung damage. One of the key signaling pathways involved in the inflammatory cascade is mediated by the C-type lectin receptors (CLRs) and the downstream adaptor protein, caspase recruitment domain-containing protein 9 (CARD9). Upon recognition of fungal β-glucans, this pathway triggers the production of pro-inflammatory cytokines such as TNF-α and IL-6.
BRD5529 is a small molecule inhibitor that has been identified as a potent and selective inhibitor of the CARD9 pathway.[1][2] By targeting CARD9, this compound has the potential to modulate the exuberant and often detrimental inflammatory response associated with PCP. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a preclinical mouse model of Pneumocystis pneumonia.
Mechanism of Action of this compound
This compound functions by inhibiting the CARD9 signaling pathway, which is central to the host's innate immune response to fungal pathogens.[1][2] Pneumocystis cell wall β-glucans are recognized by Dectin-1, a C-type lectin receptor on the surface of myeloid cells. This recognition leads to the recruitment and activation of CARD9, which in turn initiates a signaling cascade resulting in the activation of MAP kinases (p38 and ERK1/2) and the transcription factor NF-κB.[3][4][5] This signaling cascade culminates in the production of pro-inflammatory cytokines and chemokines, which recruit immune cells to the site of infection. While this inflammatory response is intended to clear the pathogen, excessive inflammation can lead to severe lung injury. This compound, by inhibiting CARD9, can dampen this inflammatory response.[1][2] It is important to note that studies on CARD9 knockout mice have shown an increased fungal burden, suggesting that while CARD9-mediated inflammation contributes to lung pathology, it is also essential for fungal clearance. Therefore, the use of this compound is envisioned as an adjunctive therapy to control excessive inflammation, rather than a direct antifungal agent.
Data Presentation
Table 1: Preclinical Toxicology of this compound in Mice
| Parameter | Vehicle Control | This compound (0.1 mg/kg IP) | This compound (1.0 mg/kg IP) | Reference |
| Daily Weight Change | No significant change | No significant change | No significant change | [1] |
| Lung Stiffness (flexiVent) | No significant difference | No significant difference | No significant difference | [1] |
| Lung, Liver, Kidney Histopathology | No significant changes | No significant changes | No significant changes | [1] |
| Blood Urea Nitrogen (BUN) in PCP model | Elevated | Not reported | Significantly reduced | [6] |
Table 2: In Vivo Efficacy of this compound on β-Glucan-Induced Inflammation
| Cytokine | Vehicle Control + β-glucan | This compound (1 mg/kg IP) + β-glucan | Reference |
| Lung IL-6 | Elevated | Significantly reduced | [1] |
| Lung TNF-α | Elevated | Significantly reduced | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is poorly soluble in aqueous solutions and requires a specific vehicle for intraperitoneal (IP) injection.
Materials:
-
This compound powder
-
Methocel™ (1% solution in sterile water)
-
OR
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Protocol 1: Methocel™ Formulation [1]
-
Prepare a 1% (w/v) solution of Methocel™ in sterile water.
-
Suspend the desired amount of this compound powder in the 1% Methocel™ solution to achieve the final desired concentration (e.g., 0.1 mg/mL or 1.0 mg/mL for a 10 mL/kg injection volume).
-
Vortex thoroughly to ensure a uniform suspension before each injection.
Protocol 2: Solubilizing Vehicle Formulation
-
Prepare a stock solution of this compound in DMSO.
-
For the final injection solution, prepare a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
Add the appropriate volume of the this compound stock solution to the vehicle to achieve the desired final concentration.
-
Mix thoroughly until the solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Pneumocystis Pneumonia Mouse Model
This protocol describes the establishment of a PCP mouse model using immunosuppression followed by infection with Pneumocystis murina.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Anti-mouse CD4 monoclonal antibody (clone GK1.5)
-
Sterile PBS
-
Pneumocystis murina-infected lung homogenate
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
Protocol:
-
Immunosuppression:
-
Administer 0.5 mg of anti-CD4 monoclonal antibody (GK1.5) in 200 µL of sterile PBS via intraperitoneal injection to each mouse.
-
Repeat the antibody administration every 7 days to maintain CD4+ T-cell depletion.
-
-
Pneumocystis murina Inoculation:
-
Two to three days after the initial antibody treatment, infect the mice with P. murina.
-
Anesthetize the mice using isoflurane or an intraperitoneal injection of ketamine/xylazine.
-
Administer 2 x 10^5 P. murina cysts in 50-100 µL of sterile PBS via intratracheal or oropharyngeal aspiration.
-
For intratracheal instillation, place the anesthetized mouse in a supine position on a slanted board. Gently extend the tongue and visualize the epiglottis. Carefully insert a gavage needle or a fine-tipped pipette into the trachea and deliver the inoculum.
-
-
This compound Treatment:
-
Begin this compound administration at a predetermined time point post-infection, depending on the experimental design (e.g., prophylactic or therapeutic). A therapeutic regimen might start 4-6 weeks post-infection when a significant fungal burden has been established.[6]
-
Administer this compound or vehicle control daily via intraperitoneal injection at the desired dosage (e.g., 0.1 or 1.0 mg/kg).[1][6]
-
-
Assessment of Outcomes:
-
At the end of the experiment, euthanize the mice.
-
Collect bronchoalveolar lavage (BAL) fluid for cell counts and cytokine analysis.
-
Harvest the lungs for histopathology, quantitative PCR (qPCR) to determine fungal burden, and cytokine/chemokine protein or mRNA analysis.
-
Quantification of Pneumocystis Fungal Burden by qPCR
Materials:
-
Lung tissue homogenate
-
DNA extraction kit
-
Primers and probe for a Pneumocystis-specific gene (e.g., mtLSU rRNA)
-
qPCR master mix
-
qPCR instrument
Protocol:
-
Homogenize a weighed portion of the lung tissue.
-
Extract total DNA from the lung homogenate using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Perform qPCR using primers and a probe specific for a single-copy Pneumocystis gene.
-
Generate a standard curve using a plasmid containing the target gene sequence to quantify the number of Pneumocystis organisms per unit of lung tissue.
-
Normalize the fungal burden to the amount of host DNA or tissue weight.
Visualizations
Caption: Signaling pathway of the host inflammatory response to Pneumocystis and the point of intervention by this compound.
Caption: Experimental workflow for evaluating this compound in a Pneumocystis pneumonia mouse model.
Conclusion
This compound presents a promising therapeutic strategy for mitigating the immunopathology associated with Pneumocystis pneumonia by targeting the CARD9-mediated inflammatory pathway. The protocols outlined in these application notes provide a framework for preclinical evaluation of this compound in a relevant animal model. It is crucial for researchers to carefully consider the timing and dosage of this compound administration in relation to the fungal burden and the host inflammatory response. Further studies are warranted to fully elucidate the impact of CARD9 inhibition on fungal clearance and to optimize the therapeutic window for this compound in the context of PCP.
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | CARD9 in host immunity to fungal, bacterial, viral, and parasitic infections: An update [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
Application Notes: BRD5529 for Inflammatory Bowel Disease (IBD) Research
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract driven by an aberrant immune response to gut microbiota.[1][2] Genetic studies have identified variants in the Caspase Recruitment Domain-containing protein 9 (CARD9) that are associated with either increased risk or protection from IBD.[3][4][5] The protective variants often result in a loss of function, suggesting that inhibiting CARD9 signaling could be a therapeutic strategy.[5]
BRD5529 is a selective, small-molecule inhibitor that targets the protein-protein interaction between CARD9 and the E3 ubiquitin ligase TRIM62.[3][4] This interaction is critical for CARD9 activation following the recognition of fungal and mycobacterial components by C-type lectin receptors (CLRs) like Dectin-1.[3][4] By binding directly to CARD9, this compound prevents its ubiquitination by TRIM62, thereby attenuating downstream pro-inflammatory signaling pathways, including NF-κB and MAPK activation.[4][5][6] This mechanism effectively mimics the action of naturally occurring protective CARD9 variants, making this compound a valuable tool for IBD research and a potential therapeutic lead.[5][7]
These application notes provide an overview of this compound's mechanism, quantitative data on its activity, and detailed protocols for its use in both in vitro and in vivo IBD research models.
Mechanism of Action: CARD9 Signaling Pathway
CARD9 is a central adapter protein in myeloid cells that mediates innate immune responses to pathogens.[7][8] Upon recognition of ligands such as β-glucans by Dectin-1, a signaling cascade is initiated, leading to the assembly of the CARD9-BCL10-MALT1 (CBM) signalosome.[3] This complex activates downstream pathways, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][8] this compound intervenes at a critical activation step, preventing TRIM62 from ubiquitinating CARD9, thus dampening the inflammatory response.[4]
Data Presentation
Quantitative data from in vitro and in vivo studies are summarized below.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
|---|---|---|---|
| IC₅₀ | 8.6 µM | CARD9-TRIM62 Protein-Protein Interaction (PPI) Assay | [4][9] |
| Effective Concentration | 200 µM | Inhibition of IKK phosphorylation in primary mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | [3] |
| Effective Concentration | 40 µM | Inhibition of TRIM62-mediated CARD9 ubiquitinylation in vitro | [9] |
| Activity | Dose-dependent | Inhibition of p38 and ERK1/2 phosphorylation in RAW 264.7 macrophages |[6] |
Table 2: Preclinical In Vivo Toxicology Profile of this compound
| Parameter | Details | Species | Reference |
|---|---|---|---|
| Dose Range | 0.1 mg/kg and 1.0 mg/kg | C57BL/6 Mice | [7][10] |
| Route of Administration | Intraperitoneal (IP) Injection | C57BL/6 Mice | [7][10] |
| Treatment Duration | Daily for 14 days | C57BL/6 Mice | [7][10] |
| Key Outcomes | - No significant changes in body weight. - No significant differences in pro-inflammatory cytokines in lung tissue. - No pathological changes observed in lung, liver, or kidney. - Well-tolerated at both doses. | C57BL/6 Mice |[7][10][11] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Cytokine Production
This protocol details the procedure to evaluate the efficacy of this compound in inhibiting β-glucan-induced pro-inflammatory cytokine production in a macrophage cell line.
1. Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Pneumocystis carinii or Saccharomyces cerevisiae β-glucans
-
Phosphate Buffered Saline (PBS)
-
Cell scrapers
-
ELISA kits for mouse TNF-α and IL-6
2. Cell Culture and Plating:
-
Culture RAW 264.7 cells in supplemented DMEM at 37°C in a 5% CO₂ incubator.
-
Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
3. This compound Pre-treatment and Stimulation:
-
Prepare serial dilutions of this compound in cell culture media. A final concentration range of 1 µM to 50 µM is recommended. Include a vehicle control (DMSO equivalent).
-
Aspirate the old media from the cells and add the media containing this compound or vehicle.
-
Pre-incubate the cells with this compound for 2 hours at 37°C.[7]
-
Prepare the β-glucan stimulus (e.g., 100 µg/mL).
-
Add the β-glucan stimulus to the appropriate wells. Include an unstimulated control well.
-
Incubate for 6-24 hours at 37°C.
4. Sample Collection and Analysis:
-
After incubation, collect the cell culture supernatants and centrifuge to remove debris.
-
Store supernatants at -80°C until analysis.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibitory effect of this compound on cytokine release.
Protocol 2: Proposed In Vivo Efficacy Study in a DSS-Induced Colitis Model
This protocol outlines a proposed study to evaluate the therapeutic potential of this compound in a dextran sulfate sodium (DSS)-induced acute colitis mouse model, a widely used model for IBD.[2]
1. Animals and Acclimatization:
-
Use 8-10 week old male C57BL/6 mice.
-
Acclimatize animals for at least 7 days before the start of the experiment.
-
House mice under standard conditions with free access to food and water.
2. Experimental Groups (n=8-10 mice per group):
-
Group 1 (Healthy Control): Regular drinking water + Vehicle (IP, daily).
-
Group 2 (DSS Control): DSS in drinking water + Vehicle (IP, daily).
-
Group 3 (DSS + Low Dose): DSS in drinking water + this compound (0.1 mg/kg, IP, daily).[7]
-
Group 4 (DSS + High Dose): DSS in drinking water + this compound (1.0 mg/kg, IP, daily).[7]
3. Induction of Colitis and Treatment:
-
Induce acute colitis by administering 2.5-3.0% (w/v) DSS in the drinking water for 7 consecutive days.
-
On Day 1, begin daily intraperitoneal (IP) injections of this compound or vehicle according to the assigned groups. Continue for the duration of the study.
4. Monitoring and Clinical Scoring:
-
Monitor mice daily for body weight, stool consistency, and presence of blood in feces.
-
Calculate the Disease Activity Index (DAI) based on these parameters to score disease severity.
5. Endpoint Analysis (Day 8):
-
Euthanize mice and collect blood samples via cardiac puncture.
-
Excise the entire colon from the cecum to the anus.
-
Measure the colon length and weight.
-
Collect sections of the distal colon for:
-
Histopathology: Fix in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, ulceration, and tissue damage.
-
Biochemical Analysis: Snap-freeze in liquid nitrogen and store at -80°C for subsequent analysis of cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR, and myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
-
6. Expected Outcomes:
-
The DSS Control group is expected to show significant weight loss, a high DAI score, colon shortening, and severe histological damage.
-
Treatment with this compound is hypothesized to ameliorate these symptoms in a dose-dependent manner, resulting in reduced weight loss, lower DAI scores, preserved colon length, and decreased inflammatory markers compared to the DSS control group.
References
- 1. EP3866793A1 - Methods of treating and diagnosing inflammatory bowel disease - Google Patents [patents.google.com]
- 2. IBD Mouse Models for Preclinical Drug Screening | Aragen [aragen.com]
- 3. pnas.org [pnas.org]
- 4. immune-system-research.com [immune-system-research.com]
- 5. The multifaceted role of CARD9 in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CARD9 Signaling, Inflammation, and Diseases [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for NF-κB Reporter Assay with BRD5529 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a critical role in immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers, making it a prime target for therapeutic intervention. The NF-κB reporter assay is a widely used method to screen for and characterize modulators of this pathway.
This document provides detailed application notes and protocols for utilizing an NF-κB reporter assay to investigate the inhibitory effects of BRD5529. This compound is a small molecule inhibitor that targets the Caspase Recruitment Domain-containing protein 9 (CARD9). CARD9 is a key adaptor protein in the signaling cascade downstream of C-type lectin receptors (CLRs) such as Dectin-1, which recognize pathogen-associated molecular patterns like β-glucans. By inhibiting the interaction between CARD9 and TRIM62, an E3 ubiquitin ligase, this compound effectively dampens the downstream activation of NF-κB.[1]
These protocols are designed for researchers in academia and industry who are engaged in drug discovery and the study of inflammatory signaling pathways.
Data Presentation
The inhibitory activity of this compound on the CARD9-TRIM62 protein-protein interaction has been quantified, providing a benchmark for its potency. While a comprehensive dose-response curve for this compound in a cellular NF-κB reporter assay is not widely published, the available data indicates effective inhibition of CARD9-dependent NF-κB signaling.
| Compound | Target | Assay Type | IC50 | Cell Line | Stimulus | Reference |
| This compound | CARD9-TRIM62 PPI | Protein-Protein Interaction | 8.6 µM | - | - | --INVALID-LINK-- |
| This compound | CARD9-dependent NF-κB | NF-κB Luciferase Reporter | Effective inhibition at 200 µM | THP-1 monocytes | Whole Glucan Particles (WGP) | --INVALID-LINK-- |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams have been generated using the DOT language.
Experimental Protocols
Materials and Reagents
-
Cell Line: THP-1 cells stably expressing an NF-κB luciferase reporter.
-
Small Molecule Inhibitor: this compound (stock solution prepared in DMSO).
-
Stimuli: Scleroglucan or Whole Glucan Particles (WGP).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation Agent: Phorbol 12-myristate 13-acetate (PMA).
-
Assay Plate: White, opaque 96-well cell culture plates.
-
Luciferase Assay System: Commercially available luciferase assay kit (e.g., Promega's ONE-Glo™ or similar).
-
Phosphate-Buffered Saline (PBS): sterile.
-
Luminometer: Plate reader with luminescence detection capabilities.
Preparation of Stimuli
Scleroglucan Solution:
-
Dissolve scleroglucan powder in sterile PBS to a stock concentration of 1 mg/mL.
-
Heat the solution at 60-70°C with stirring until fully dissolved.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store aliquots at -20°C. The working concentration for cell stimulation is typically 50 µg/mL.[1]
Whole Glucan Particles (WGP) Suspension:
-
WGP can be prepared from baker's yeast (Saccharomyces cerevisiae) through a series of alkaline and acidic extractions.
-
Alternatively, commercially available WGP can be used.
-
Resuspend the WGP in sterile PBS to a stock concentration of 1 mg/mL.
-
Vortex thoroughly before each use to ensure a homogenous suspension.
-
The working concentration for cell stimulation is typically 50 µg/mL.[1]
Assay Protocol
Day 1: Cell Seeding and Differentiation
-
Culture THP-1 cells in T-75 flasks until they reach a density of approximately 5 x 105 cells/mL.
-
Seed the THP-1 cells into a white, opaque 96-well plate at a density of 5 x 104 cells per well in 100 µL of culture medium.
-
To differentiate the monocytes into macrophage-like cells, add PMA to each well to a final concentration of 50-100 ng/mL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. After this period, the cells should be adherent.
Day 2: Compound Treatment and Stimulation
-
Carefully aspirate the medium containing PMA and wash the cells once with 100 µL of pre-warmed sterile PBS.
-
Add 80 µL of fresh, serum-free culture medium to each well.
-
Prepare serial dilutions of this compound in serum-free medium. Add 10 µL of the diluted compound to the appropriate wells. For the vehicle control wells, add 10 µL of medium containing the same concentration of DMSO used for the highest this compound concentration.
-
Incubate the plate for 1-2 hours at 37°C to allow for compound uptake.
-
Prepare the stimulus (scleroglucan or WGP) at a 10x working concentration in serum-free medium.
-
Add 10 µL of the stimulus to each well (except for the unstimulated control wells, to which 10 µL of medium is added). The final volume in each well should be 100 µL.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
Day 3: Luciferase Assay
-
Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.
-
Following the manufacturer's instructions for the luciferase assay system, add the luciferase reagent to each well (typically 100 µL).
-
Incubate the plate at room temperature for 10-15 minutes to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Calculate Relative Light Units (RLU): The raw data from the luminometer will be in RLU.
-
Normalization:
-
Subtract the average RLU of the blank wells (medium only) from all other wells.
-
Normalize the data to the vehicle-treated, stimulated control. The activity of this control is set to 100%.
-
The activity of the treated wells is expressed as a percentage of the control.
Formula:% Inhibition = (1 - (RLU_sample - RLU_unstimulated) / (RLU_stimulated - RLU_unstimulated)) * 100
-
-
Dose-Response Curve and IC50 Calculation:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of the maximal inhibition is observed).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background luminescence | - Contamination of reagents or plates.- High basal NF-κB activity in cells. | - Use fresh, sterile reagents and plates.- Ensure cells are not stressed or overgrown. |
| Low signal-to-noise ratio | - Low transfection efficiency of the reporter.- Insufficient stimulation.- Inactive luciferase reagent. | - Use a stable cell line or optimize transient transfection.- Titrate the stimulus concentration and incubation time.- Use fresh luciferase reagent. |
| High well-to-well variability | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate. |
| Compound toxicity | - High concentrations of this compound or DMSO. | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to distinguish between specific inhibition and cytotoxicity.- Keep the final DMSO concentration below 0.5%. |
References
Application Notes and Protocols for Measuring the IC50 of BRD5529 for CARD9 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caspase recruitment domain-containing protein 9 (CARD9) is a crucial adaptor protein in myeloid cells that mediates innate immune signaling downstream of C-type lectin receptors (CLRs) which recognize fungal and bacterial components.[1][2][3] Upon activation, CARD9 forms a scaffold for the assembly of the CARD9-BCL10-MALT1 (CBM) signalosome, leading to the activation of downstream signaling pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), which drive the production of pro-inflammatory cytokines.[2][4][5][6] Dysregulation of CARD9 signaling is associated with inflammatory diseases such as inflammatory bowel disease (IBD).[7][8][9]
BRD5529 is a small molecule inhibitor that selectively targets the protein-protein interaction (PPI) between CARD9 and the E3 ubiquitin ligase TRIM62.[1][7][8] This interaction is critical for the K27-linked polyubiquitination of CARD9, a key step in its activation.[1][9] By disrupting the CARD9-TRIM62 interaction, this compound effectively inhibits CARD9 ubiquitination and subsequent downstream inflammatory signaling.[1][7] Published data indicates that this compound has an in vitro half-maximal inhibitory concentration (IC50) of 8.6 μM for the inhibition of the CARD9-TRIM62 interaction.[1][7][8]
These application notes provide detailed protocols for determining the IC50 of this compound against CARD9, both through in vitro biochemical assays and cell-based functional assays.
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Assay Type | Source |
| IC50 (CARD9-TRIM62 PPI) | 8.6 μM | In vitro biochemical assay | [1][7][8] |
| IC50 (TRIM62-mediated CARD9 ubiquitinylation) | 8.9 μM | In vitro ubiquitination assay | [2][10] |
| Cellular Activity | Inhibition of IKK phosphorylation | Primary bone marrow-derived dendritic cells (BMDCs) | [1][2] |
| Cellular Activity | Inhibition of p38 and pERK1/2 phosphorylation | RAW 264.7 macrophages | [5][11] |
| Cellular Activity | Inhibition of TNF-α release | RAW 264.7 macrophages | [5][11] |
| Cellular Activity | Attenuation of NF-κB reporter activation | THP-1 monocytes | [1] |
Signaling Pathway and Experimental Workflow
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | CARD9 Signaling, Inflammation, and Diseases [frontiersin.org]
- 5. Targeting CARD9 with Small-Molecule Therapeutics Inhibits Innate Immune Signaling and Inflammatory Response to Pneumocystis carinii β-Glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CARD9 Signaling, Inflammation, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Ace Therapeutics [acetherapeutics.com]
- 9. CARD9 Regulation and its Role in Cardiovascular Diseases [ijbs.com]
- 10. pnas.org [pnas.org]
- 11. Targeting CARD9 with Small-Molecule Therapeutics Inhibits Innate Immune Signaling and Inflammatory Response to Pneumocystis carinii β-Glucans - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD5529: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of BRD5529, a selective inhibitor of the CARD9-TRIM62 protein-protein interaction, for use in preclinical research. Detailed protocols for its formulation, administration, and relevant in vitro and in vivo assays are provided to guide researchers in their study design.
Introduction
This compound is a small molecule inhibitor that selectively targets the interaction between Caspase Recruitment Domain-containing protein 9 (CARD9) and the E3 ubiquitin ligase TRIM62.[1][2] By binding directly to CARD9, this compound disrupts TRIM62 recruitment and subsequent ubiquitination and activation of CARD9.[2] This mechanism of action makes this compound a valuable tool for investigating CARD9-dependent signaling pathways in various disease models, particularly in inflammatory conditions such as inflammatory bowel disease (IBD).[1][2] CARD9 is a key adaptor protein in the innate immune system, mediating signals from C-type lectin receptors (CLRs) that recognize fungal and mycobacterial components.[2][3]
Mechanism of Action
This compound functions by inhibiting the TRIM62-mediated ubiquitination of CARD9.[2] This ubiquitination is a critical step in the activation of the CARD9 signaling cascade. Upon activation by upstream signals from CLRs like Dectin-1, CARD9 forms a complex with BCL10 and MALT1 (the CBM signalosome), leading to the activation of downstream pathways, including NF-κB and p38 MAPK.[3][4] By preventing CARD9 ubiquitination, this compound effectively dampens these pro-inflammatory signaling pathways.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 (CARD9-TRIM62 Inhibition) | 8.6 μM | In vitro biochemical assay | [1][2] |
| Inhibition of CARD9 Ubiquitination | Dose-dependent | In vitro ubiquitination assay | [1][2] |
| Inhibition of IKK Phosphorylation | Significant reduction at 200 μM | Primary bone marrow-derived dendritic cells (BMDCs) | [3] |
| Inhibition of p38 Phosphorylation | Dose-dependent | RAW 264.7 cells | [5] |
| Inhibition of ERK1/2 Phosphorylation | Dose-dependent | RAW 264.7 cells | [5] |
| Inhibition of TNF-α Release | Dose-dependent | RAW 264.7 cells | [5] |
Table 2: In Vivo Administration and Safety Data for this compound in Mice
| Parameter | Details | Species | Reference |
| Route of Administration | Intraperitoneal (IP) injection | Mice | [1][6] |
| Dosing Regimen | 0.1 or 1.0 mg/kg, daily for 2 weeks | Mice | [1][6][7] |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | N/A | [1] |
| Formulation 2 | 1% Methocel™ | N/A | [6] |
| Safety Observations | No significant changes in weight gain, lung stiffness, proinflammatory cytokines, or organ pathology (lung, liver, kidney) at tested doses. | Mice | [1][6][7] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of CARD9 Ubiquitination
This protocol is designed to assess the ability of this compound to inhibit the ubiquitination of CARD9 in a cell-free system.
Materials:
-
Recombinant human CARD9 protein
-
Recombinant human TRIM62 E3 ubiquitin ligase
-
Ubiquitin-activating enzyme (E1)
-
Ubiquitin-conjugating enzyme (E2)
-
Ubiquitin
-
ATP
-
This compound
-
DMSO (vehicle control)
-
Ubiquitination buffer
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Anti-CARD9 antibody
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing ubiquitination buffer, E1, E2, ubiquitin, and ATP.
-
Add recombinant CARD9 and TRIM62 to the reaction mixture.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10, 40, 100 μM). Use DMSO as a vehicle control.[1]
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-CARD9 and anti-ubiquitin antibodies to detect ubiquitinated CARD9.
-
Analyze the results to determine the dose-dependent inhibition of CARD9 ubiquitination by this compound.[1][2]
Protocol 2: In Vivo Administration of this compound in Mice
This protocol describes the intraperitoneal administration of this compound to mice for efficacy and toxicology studies.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 1% Methocel™ or a mixture of DMSO, PEG300, Tween-80, and Saline)[1][6]
-
Sterile syringes and needles
-
Mice (e.g., C57BL/6)[6]
Procedure:
-
Formulation Preparation:
-
Method A (with co-solvents): Prepare a stock solution of this compound in DMSO. Sequentially add PEG300, Tween-80, and saline to achieve the final concentrations of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Ensure the solution is clear; sonication or gentle heating may be used to aid dissolution.[1] Prepare fresh daily.[1]
-
Method B (with Methocel™): Prepare a 1% Methocel™ solution in sterile water or saline. Suspend the required amount of this compound in the 1% Methocel™ vehicle to achieve the desired final concentration (e.g., 0.1 mg/kg or 1.0 mg/kg in a 100 µL injection volume).[6]
-
-
Animal Dosing:
-
Monitoring:
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in the CARD9 signaling pathway.
Experimental Workflow for In Vivo Study
Caption: General workflow for an in vivo toxicology and safety study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. pnas.org [pnas.org]
- 4. CARD9 Regulation and its Role in Cardiovascular Diseases [ijbs.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD5529: Long-Term Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation, storage, and long-term stability assessment of BRD5529 in solution. Adherence to these protocols is crucial for ensuring the integrity and reproducibility of experimental results.
1. Introduction to this compound
This compound is a potent and selective inhibitor of the protein-protein interaction between Caspase Recruitment Domain-containing protein 9 (CARD9) and TRIM62, an E3 ubiquitin ligase. This inhibition disrupts the ubiquitination of CARD9, a key signaling event in innate immunity. Consequently, this compound blocks downstream signaling pathways, including the activation of NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines. Due to its mechanism of action, this compound is a valuable tool for studying inflammatory and autoimmune diseases.
2. Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its stability and activity.
2.1. Recommended Solvents and Stock Solutions
This compound exhibits good solubility in dimethyl sulfoxide (DMSO). For most in vitro applications, a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO is recommended. For in vivo studies, co-solvents are often necessary to achieve the desired concentration and formulation. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]
2.2. Long-Term Storage Recommendations
The long-term stability of this compound is dependent on storage conditions. The following table summarizes the recommended storage for both solid compound and stock solutions.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Up to 2 years | Protect from light and moisture. | |
| Stock Solution in DMSO | -80°C | Up to 2 years[1] | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO. |
| -20°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. Some sources suggest shorter periods (e.g., 1 month).[2] |
3. Signaling Pathway of this compound Inhibition
This compound targets the CARD9 signaling pathway, which is critical for innate immune responses to fungal and bacterial pathogens. The diagram below illustrates the mechanism of action of this compound.
4. Protocol for Long-Term Stability Assessment of this compound in Solution
This protocol outlines a comprehensive approach to evaluate the long-term stability of this compound in a chosen solvent system (e.g., DMSO). The primary analytical method used is Liquid Chromatography-Mass Spectrometry (LC-MS) due to its high sensitivity and specificity.
4.1. Objective
To determine the degradation kinetics and establish a reliable shelf-life for this compound in a specific solvent under various storage conditions.
4.2. Materials
-
This compound (solid)
-
Anhydrous DMSO (or other solvent of interest)
-
Amber glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
LC-MS system (e.g., with UV detector)
-
Appropriate LC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile, water with formic acid)
-
Controlled environment chambers or incubators
4.3. Experimental Workflow
The following diagram outlines the key steps in the stability assessment protocol.
References
BRD5529: A Novel Probe for Interrogating CARD9 Function in Primary Immune Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase recruitment domain-containing protein 9 (CARD9) is a critical intracellular adaptor protein predominantly expressed in myeloid cells, such as macrophages and dendritic cells.[1][2] It plays a pivotal role in orchestrating innate and adaptive immune responses against pathogens, particularly fungi.[3][4] CARD9 integrates signals from various pattern recognition receptors (PRRs), including C-type lectin receptors (CLRs), leading to the activation of downstream signaling cascades like NF-κB and mitogen-activated protein kinases (MAPKs).[1][5] This activation results in the production of pro-inflammatory cytokines and chemokines essential for host defense.[1][3] Given its central role in immunity, dysregulation of CARD9 signaling is implicated in various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.[2][6]
BRD5529 is a small-molecule inhibitor that directly targets CARD9.[2][7] It functions by disrupting the interaction between CARD9 and the E3 ubiquitin ligase TRIM62, which is a crucial step in CARD9 activation and subsequent signal transduction.[7][8][9] By inhibiting this protein-protein interaction, this compound effectively attenuates CARD9-dependent downstream signaling pathways.[7][10] This application note provides detailed protocols and data for utilizing this compound as a chemical probe to study CARD9 function in primary immune cells.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on CARD9 signaling and function in primary immune cells.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 (CARD9-TRIM62 Inhibition) | 8.6 µM | In vitro bead-based ELISA | [11] |
| Inhibition of CARD9 Ubiquitination | Dose-dependent | In vitro reconstitution assay | [11] |
Table 2: Cellular Activity of this compound in Immune Cells
| Assay | Cell Type | Stimulant | Effect of this compound | Key Findings | Reference |
| NF-κB Activation | THP-1 cells | Scleroglucan or WGP | Inhibition | Attenuated NF-κB reporter activity | [6] |
| IKK Phosphorylation | Bone Marrow-Derived Dendritic Cells (BMDCs) | Scleroglucan | Inhibition | Blocked immediate downstream CARD9 signaling | [7][12] |
| ERK1/2 Phosphorylation | RAW 264.7 macrophages | Pneumocystis carinii β-glucans | Significant, dose-dependent reduction | Inhibited MAPK pathway activation | [10] |
| p38 Phosphorylation | RAW 264.7 macrophages | Pneumocystis carinii β-glucans | Significant reduction | Inhibited MAPK pathway activation | [13] |
| TNF-α Release | RAW 264.7 macrophages | Pneumocystis carinii β-glucans | Significant, dose-dependent reduction | Decreased pro-inflammatory cytokine secretion | [10][13] |
| IL-6 and TNF-α Production | Mouse lung tissue | Fungal β-glucans (intratracheal) | Significant reduction | Demonstrated in vivo anti-inflammatory activity | [14] |
Signaling Pathways and Experimental Workflow
CARD9 Signaling Pathway
The following diagram illustrates the central role of CARD9 in CLR-mediated signaling and the point of intervention for this compound.
Caption: CARD9 signaling cascade initiated by CLRs and inhibited by this compound.
Experimental Workflow for Studying this compound Effects
This diagram outlines a typical workflow for investigating the impact of this compound on primary immune cell function.
Caption: Workflow for assessing this compound's effect on primary immune cells.
Experimental Protocols
Protocol 1: Isolation and Culture of Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Euthanize a C57BL/6 mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Isolate the femur and tibia and remove all muscle tissue.
-
Flush the bone marrow from the bones using a 25-gauge needle and complete RPMI-1640 medium (containing 10% FBS, 1% penicillin-streptomycin, and 50 µM β-mercaptoethanol).
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with complete RPMI-1640 medium and count them.
-
Culture the cells in complete RPMI-1640 medium supplemented with 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF) at a density of 2 x 10^6 cells/mL in 100 mm petri dishes.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 7-9 days, replacing the medium every 3 days.
-
Harvest non-adherent and loosely adherent cells, which represent the differentiated BMDC population.
Protocol 2: In Vitro Inhibition of CARD9-Dependent Signaling
-
Seed the differentiated primary immune cells (e.g., BMDCs or macrophages) in appropriate culture plates (e.g., 96-well for ELISA, 6-well for immunoblotting) and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1-200 µM) or a vehicle control (DMSO) for 1-2 hours.[12]
-
Stimulate the cells with a CARD9-dependent agonist such as whole glucan particles (WGP, 50 µg/mL) or scleroglucan for the desired time points (e.g., 15-60 minutes for phosphorylation analysis, 4-24 hours for cytokine analysis).[12]
-
Proceed to either Protocol 3 for cytokine analysis or Protocol 4 for signaling pathway analysis.
Protocol 3: Cytokine Production Assay (ELISA)
-
Centrifuge the cell culture plates to pellet any detached cells.
-
Collect the cell culture supernatants.
-
Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
Read the absorbance using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve.
Protocol 4: Immunoblotting for Signaling Pathway Analysis
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cell lysates and collect them in microcentrifuge tubes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total signaling proteins (e.g., phospho-p38, total p38, phospho-ERK1/2, total ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a valuable tool for dissecting the role of CARD9 in primary immune cells. Its ability to selectively inhibit the CARD9-TRIM62 interaction allows for the targeted investigation of CARD9-mediated signaling pathways. The protocols and data presented here provide a framework for researchers to utilize this compound in their studies of innate immunity, inflammatory diseases, and drug discovery.
References
- 1. Frontiers | CARD9 Signaling, Inflammation, and Diseases [frontiersin.org]
- 2. CARD9 Signaling, Inflammation, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | CARD9 Signaling in Intestinal Immune Homeostasis and Oncogenesis [frontiersin.org]
- 5. CARD9 in host immunity to fungal, bacterial, viral, and parasitic infections: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. CARD9 Regulation and its Role in Cardiovascular Diseases [ijbs.com]
- 9. Small-molecule inhibitors directly target CARD9 and mimic its protective variant in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pnas.org [pnas.org]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing BRD5529 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro efficacy of BRD5529, a selective inhibitor of the CARD9-TRIM62 protein-protein interaction. The following protocols are designed to be detailed and reproducible for researchers in immunology, inflammation, and drug discovery.
Introduction
This compound is a small molecule inhibitor that selectively targets the interaction between Caspase Recruitment Domain-containing protein 9 (CARD9) and Tripartite Motif-containing protein 62 (TRIM62), an E3 ubiquitin ligase.[1] This interaction is crucial for the ubiquitination and subsequent activation of CARD9, a key adaptor protein in innate immune signaling pathways downstream of C-type lectin receptors (CLRs) like Dectin-1.[2][3] By binding directly to CARD9, this compound disrupts the recruitment of TRIM62, thereby inhibiting CARD9 ubiquitination and activation.[1][2] This leads to the suppression of downstream signaling cascades, including the NF-κB and MAPK pathways, and a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4][5] this compound has shown efficacy in cellular models of inflammatory responses, for instance, by reducing TNF-α release in macrophages stimulated with fungal β-glucans.[4][5]
Mechanism of Action: The CARD9 Signaling Pathway
The diagram below illustrates the signaling pathway initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as β-glucans, by Dectin-1. This leads to the recruitment and activation of Syk, which in turn phosphorylates CARD9. Activated CARD9 is then ubiquitinated by TRIM62, leading to the formation of the CBM signalosome (CARD9-BCL10-MALT1). This complex activates downstream pathways like NF-κB and MAPK, resulting in the transcription of pro-inflammatory cytokines. This compound intervenes by preventing the TRIM62-mediated ubiquitination of CARD9.
Caption: CARD9 signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize key quantitative data for this compound, providing a clear reference for its in vitro activity.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Biochemical | ||||
| CARD9-TRIM62 PPI Inhibition | IC₅₀ | 8.6 µM | In vitro bead-based assay | [1][6] |
| CARD9 Ubiquitination | Inhibition | Dose-dependent | In vitro ubiquitination assay | [1][2] |
| Cellular | ||||
| IKK Phosphorylation | Inhibition | Significant reduction | Dectin-1 activated BMDCs | [1] |
| ERK1/2 Phosphorylation | Inhibition | Dose-dependent | β-glucan stimulated RAW 264.7 | [4] |
| p38 Phosphorylation | Inhibition | Dose-dependent | β-glucan stimulated RAW 264.7 | [4] |
| TNF-α Release | Inhibition | Dose-dependent | β-glucan stimulated RAW 264.7 | [4] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound efficacy are provided below.
Protocol 1: In Vitro CARD9-TRIM62 Protein-Protein Interaction (PPI) Assay
This protocol describes a bead-based proximity assay (e.g., AlphaLISA) to quantify the inhibitory effect of this compound on the CARD9-TRIM62 interaction.
Materials:
-
Recombinant purified CARD9 protein (e.g., His-tagged)
-
Recombinant purified TRIM62 protein (e.g., GST-tagged)
-
AlphaLISA Nickel Chelate Acceptor beads
-
AlphaLISA Glutathione Donor beads
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well white microplates
Workflow Diagram:
Caption: Workflow for the in vitro CARD9-TRIM62 PPI assay.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. A typical starting concentration range would be 0.1 µM to 100 µM.
-
In a 384-well plate, add the this compound dilutions. Include DMSO as a vehicle control.
-
Add recombinant His-tagged CARD9 and GST-tagged TRIM62 to each well at a final concentration determined by prior optimization.
-
Incubate the plate for 1 hour at room temperature with gentle shaking.
-
Add a mixture of AlphaLISA Nickel Chelate Acceptor beads and Glutathione Donor beads to each well.
-
Incubate the plate for 1 hour at room temperature in the dark.
-
Read the plate on an Alpha-enabled microplate reader at an excitation of 680 nm and emission of 520-620 nm.
-
Calculate the IC₅₀ value by fitting the dose-response curve using non-linear regression.
Protocol 2: In Vitro CARD9 Ubiquitination Assay
This protocol outlines a Western blot-based assay to visualize the inhibition of TRIM62-mediated CARD9 ubiquitination by this compound.
Materials:
-
Recombinant purified CARD9, TRIM62, Ubiquitin, E1 and E2 enzymes
-
This compound
-
Ubiquitination reaction buffer (containing ATP)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-CARD9, anti-ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Set up the in vitro ubiquitination reaction by combining E1, E2, ubiquitin, and ATP in the reaction buffer.
-
Add recombinant CARD9 and TRIM62 to the reaction mixture.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reactions.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against CARD9.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate. A high molecular weight smear above the CARD9 band indicates polyubiquitination.
-
Quantify the band intensities to determine the dose-dependent inhibition of CARD9 ubiquitination.
Protocol 3: Cellular Assay for Inhibition of Downstream Signaling
This protocol details how to assess the effect of this compound on the phosphorylation of downstream signaling molecules like ERK1/2 and p38 in a relevant cell line.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Stimulant: β-glucan (e.g., from Saccharomyces cerevisiae)
-
Lysis buffer
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38
-
HRP-conjugated secondary antibody
-
Western blotting reagents and equipment
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with β-glucan for a predetermined time (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting as described in Protocol 2, using antibodies against the phosphorylated and total forms of ERK1/2 and p38.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the inhibitory effect of this compound.
Protocol 4: Cytokine Release Assay (ELISA)
This protocol describes how to measure the inhibitory effect of this compound on the release of pro-inflammatory cytokines, such as TNF-α, from stimulated immune cells.
Materials:
-
RAW 264.7 cells or primary bone marrow-derived macrophages (BMDMs)
-
This compound
-
Stimulant: β-glucan or lipopolysaccharide (LPS) as a control for CARD9-independent signaling
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a dose range of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with β-glucan (for CARD9-dependent signaling) or LPS (for CARD9-independent signaling) for 18-24 hours.
-
Collect the cell culture supernatants.
-
Perform a TNF-α ELISA on the supernatants according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of TNF-α.
-
Plot the TNF-α concentration against the this compound concentration to determine the dose-dependent inhibition.
Protocol 5: Cell Viability/Cytotoxicity Assay
This protocol is essential to ensure that the observed inhibitory effects of this compound are not due to general cytotoxicity. The MTT assay is a common method.
Materials:
-
Cell line of interest (e.g., RAW 264.7)
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Normalize the data to the vehicle control to determine the percent cell viability and calculate the CC₅₀ (50% cytotoxic concentration).
Troubleshooting and Optimization
-
Compound Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle in the assay does not affect the results.
-
Cell Health: Maintain healthy cell cultures and use cells within a low passage number to ensure reproducibility.
-
Assay Controls: Always include appropriate positive and negative controls in each experiment. For cellular assays, a CARD9-independent stimulus (e.g., LPS for TLR4 activation) can be used to demonstrate the selectivity of this compound.[1]
-
Reproducibility: Perform experiments in triplicate and repeat them to ensure the reliability of the findings.
References
Application Notes and Protocols: BRD5529 in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5529 is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Caspase Recruitment Domain-containing protein 9 (CARD9) and Tripartite Motif-containing protein 62 (TRIM62). By disrupting this interaction, this compound effectively inhibits the ubiquitination of CARD9, a critical step in the activation of downstream inflammatory signaling pathways, including the NF-κB pathway.[1][2] Growing evidence implicates CARD9-mediated inflammation in the pathophysiology of various cardiovascular diseases (CVDs), including cardiac hypertrophy, fibrosis, and heart failure.[1][3][4][5] Therefore, this compound presents a valuable pharmacological tool for investigating the role of CARD9 in preclinical models of CVD and as a potential therapeutic agent.
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo cardiovascular disease models.
Mechanism of Action
CARD9 is an essential adaptor protein in myeloid cells that integrates signals from various pattern recognition receptors (PRRs) to orchestrate innate immune responses.[1][4] Upon activation, CARD9 is ubiquitinated by the E3 ubiquitin ligase TRIM62, leading to the formation of a signaling complex that activates downstream pathways, including p38 MAPK and NF-κB.[1][6] This, in turn, drives the production of pro-inflammatory cytokines and chemokines such as IL-6, IL-1β, and TNF-α, which are known to contribute to cardiac remodeling and dysfunction.[1][4][5]
This compound mimics the action of a naturally protective variant of CARD9 (CARD9Δ11) by binding directly to CARD9 and preventing its interaction with TRIM62.[1] This inhibition of the CARD9-TRIM62 PPI blocks CARD9 ubiquitination and subsequent activation of inflammatory signaling cascades.
Quantitative Data
While direct quantitative data for this compound in cardiovascular disease models is not yet widely published, the following table summarizes its known inhibitory activity and the effects observed in preclinical toxicology studies.
| Parameter | Value/Observation | Context | Reference |
| IC50 | 8.6 µM | Inhibition of CARD9-TRIM62 PPI | |
| In Vitro Activity | Dose-dependent inhibition of TRIM62-mediated CARD9 ubiquitination | Cell-free ubiquitination assay | |
| In Vivo Dosage | 0.1 and 1.0 mg/kg (intraperitoneal) | 14-day toxicology study in mice | [7][8] |
| In Vivo Safety | No significant changes in weight, lung function, or organ pathology | 14-day toxicology study in mice | [7][8][9] |
| Anti-inflammatory Effect | Significant reduction in lung IL-6 and TNF-α | In vivo β-glucan challenge model | [7][9] |
Experimental Protocols
The following protocols are adapted from published preclinical studies of this compound and standard cardiovascular research methodologies.
In Vitro Ubiquitination Assay
This assay is designed to confirm the inhibitory effect of this compound on CARD9 ubiquitination.
Materials:
-
Recombinant E1, E2, and E3 (TRIM62) enzymes
-
Recombinant CARD9 protein
-
Ubiquitin
-
This compound
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Anti-CARD9 and anti-ubiquitin antibodies
Protocol:
-
Prepare a reaction mixture containing E1, E2, TRIM62, CARD9, and ubiquitin in the ubiquitination buffer.
-
Add this compound at various concentrations (e.g., 1-100 µM) or vehicle control (DMSO).
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Perform Western blotting using anti-CARD9 and anti-ubiquitin antibodies to detect ubiquitinated CARD9.
In Vivo Administration in a Murine Model of Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)
This protocol describes the application of this compound in a surgical model of pressure overload-induced cardiac hypertrophy.
References
- 1. The Ubiquitin Ligase TRIM62 Regulates CARD9-Mediated Anti-Fungal Immunity and Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors directly target CARD9 and mimic its protective variant in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Nuclear Factor Kappa B (NF-κB) Assayed by Laser Scanning Cytometry (LSC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARD9 Regulation and its Role in Cardiovascular Diseases [ijbs.com]
- 5. CARD9-Mediated Signaling and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin Ligase TRIM62 Regulates CARD9-Mediated Anti-fungal Immunity and Intestinal Inflammation [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. CARD9 - TRIM62 Interaction Summary | BioGRID [thebiogrid.org]
- 9. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting BRD5529 solubility issues for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility issues with the CARD9 inhibitor, BRD5529, in the context of in vivo studies.
Troubleshooting Guide: Overcoming this compound Solubility Challenges
Researchers may encounter difficulties in dissolving this compound for in vivo administration, which can lead to inconsistent results and hinder experimental progress. This guide offers a structured approach to troubleshooting these solubility issues.
Question: My this compound is not dissolving sufficiently for my in vivo experiment. What steps can I take?
Answer:
Low aqueous solubility is a known characteristic of this compound. A systematic approach to formulation development is crucial for successful in vivo delivery. Below is a step-by-step guide to address solubility challenges.
Step 1: Initial Solvent Selection and Optimization
For initial in vitro studies and stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble in DMSO, reaching concentrations of up to 125 mg/mL.[1] For in vivo applications, the concentration of DMSO in the final formulation should be minimized to avoid toxicity.
dot
References
BRD5529 Technical Support Center: Investigating Potential Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating potential off-target effects of BRD5529 in cellular assays. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is a selective inhibitor of the protein-protein interaction (PPI) between Caspase recruitment domain-containing protein 9 (CARD9) and TRIM62, an E3 ubiquitin ligase.[1] It functions by directly binding to CARD9, which in turn disrupts the recruitment of TRIM62 and subsequent ubiquitination and activation of CARD9.[1][2] This inhibition has been shown to be dose-dependent, with an IC50 value of 8.6 μM for the disruption of the CARD9-TRIM62 interaction.[1][2][3][4][5]
Q2: What are the known downstream effects of this compound's on-target activity?
By inhibiting the CARD9-TRIM62 interaction, this compound effectively blocks CARD9-dependent downstream signaling pathways. This has been demonstrated through the significant reduction of IKK phosphorylation following Dectin-1 activation.[1][6] Consequently, this compound attenuates the activation of the NF-κB signaling pathway.[1] In cellular models, this leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8][9][10][11][12]
Q3: Has the selectivity of this compound been demonstrated in cellular assays?
Yes, the selectivity of this compound has been evaluated in cellular contexts. Studies have shown that while this compound inhibits CARD9-dependent pathways (e.g., those activated by Dectin-1 agonists like scleroglucan), it does not affect CARD9-independent signaling.[1] For instance, this compound had no effect on LPS-driven, TLR4-mediated NF-κB activation, which is a CARD9-independent pathway.[1] This provides evidence for its selectivity towards the CARD9 signaling axis.
Q4: Have any off-target effects or toxicity been observed in preclinical studies?
Preclinical toxicology studies in mice have been conducted to assess the safety profile of this compound. In these studies, intraperitoneal administration of this compound at doses of 0.1 and 1.0 mg/kg daily for two weeks did not result in any significant changes in weight, lung function, or pro-inflammatory cytokine levels in various organs.[9][10][11][12][13] Histological analysis of the lung, liver, and kidney, as well as blood chemistry analysis, also showed no significant adverse effects.[10][11][12][13] These findings suggest that this compound is well-tolerated and does not exhibit overt off-target toxicity in these preclinical models.[9][10][11][12][13]
Troubleshooting Guide: Investigating Unexpected Results
Even with a seemingly selective compound, unexpected results in cellular assays can arise. This guide provides a systematic approach to troubleshooting and investigating potential off-target effects.
Issue: My experimental results with this compound are inconsistent with its known on-target effects.
Potential Cause 1: Off-Target Effects
While this compound has shown high selectivity, the possibility of off-target interactions in your specific cellular model cannot be entirely ruled out. Small molecule inhibitors can sometimes interact with other proteins, leading to unanticipated phenotypic outcomes.[14][15][16][17][18]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Unexpected effects may be dose-dependent. A comprehensive dose-response analysis can help distinguish between on-target and potential off-target effects, which may only appear at higher concentrations.
-
Utilize Negative Controls: Include a structurally similar but inactive analog of this compound if available. This can help confirm that the observed phenotype is due to the specific chemical structure of this compound and not a general compound effect.
-
Employ Orthogonal Approaches: Use genetic methods like siRNA or CRISPR/Cas9 to knock down CARD9 or TRIM62. If the phenotype observed with this compound is not recapitulated by genetic knockdown of its known targets, it strongly suggests an off-target mechanism.
-
Conduct Off-Target Profiling (see Experimental Protocols below): For a thorough investigation, consider performing a broad screen to identify potential off-target binding partners.
Potential Cause 2: Experimental Variability
Ensure that the unexpected results are not due to experimental artifacts.
Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the purity and stability of your this compound stock.
-
Cell Line Authentication: Confirm the identity and health of your cell line.
-
Assay Validation: Ensure your assay is robust and reproducible with appropriate positive and negative controls.
Experimental Protocols for Off-Target Identification
When direct evidence of off-target effects is lacking, a systematic investigation using established methodologies is recommended.
Kinome Scanning
Objective: To identify potential off-target interactions of this compound with a broad panel of kinases. Kinase inhibitors are a well-known class of drugs with a propensity for off-target effects.[16]
Methodology:
-
Service Provider: Engage a commercial service provider that offers kinome scanning services (e.g., Eurofins DiscoverX, Reaction Biology).
-
Assay Format: Typically, these services utilize in vitro binding or activity assays. A common format is the competition binding assay, where the ability of this compound to displace a known ligand from a panel of kinases is measured.
-
Data Analysis: Results are usually provided as a percentage of inhibition or binding affinity (Kd) for each kinase at a given concentration of this compound. Hits are identified as kinases that show significant interaction with the compound.
Proteomic Profiling
Objective: To identify the direct and indirect cellular targets of this compound in an unbiased manner within a cellular context.[6][7][8]
Methodology:
-
Affinity-Based Proteomics:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group and a reporter tag (e.g., biotin).
-
Cell Lysate Incubation: Incubate the probe with cell lysates to allow for binding to target proteins.
-
Enrichment: Use affinity purification (e.g., streptavidin beads) to isolate the probe-protein complexes.
-
Mass Spectrometry: Identify the enriched proteins by mass spectrometry (LC-MS/MS).
-
-
Cellular Thermal Shift Assay (CETSA):
-
Principle: The binding of a ligand to its target protein can alter the protein's thermal stability.[1][14][15][16][17]
-
Procedure: Treat intact cells or cell lysates with this compound or a vehicle control. Heat the samples to various temperatures. Separate soluble proteins from aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry. A shift in the melting curve in the presence of this compound indicates direct target engagement.
-
Data Presentation
Table 1: Summary of this compound On-Target Activity
| Parameter | Value | Reference |
| Target | CARD9-TRIM62 PPI | [1][2] |
| IC50 | 8.6 μM | [1][2][3][4][5] |
| Mechanism | Direct binding to CARD9 | [1][2] |
| Downstream Effect | Inhibition of IKK phosphorylation and NF-κB activation | [1][6] |
Table 2: Summary of Preclinical Safety Assessment of this compound in Mice
| Parameter Assessed | Doses Tested (IP, 14 days) | Outcome | Reference |
| Body Weight | 0.1 and 1.0 mg/kg | No significant change | [9][10][11][12] |
| Lung Function | 0.1 and 1.0 mg/kg | No significant change | [9][10][11] |
| Pro-inflammatory Cytokines | 0.1 and 1.0 mg/kg | No significant change | [9][10][11][12] |
| Histopathology (Lung, Liver, Kidney) | 0.1 and 1.0 mg/kg | No significant change | [10][11][12][13] |
| Blood Chemistry | 0.1 and 1.0 mg/kg | No significant change | [10][11][12][13] |
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. New Computational Tool Shows Strong Accuracy in Predicting Cancer Drug Targets - The ASCO Post [ascopost.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocompare.com [biocompare.com]
- 6. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomic profiling of small-molecule inhibitors reveals dispensability of MTH1 for cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. [PDF] Proteomic profiling of small-molecule inhibitors reveals dispensability of MTH1 for cancer cell survival | Semantic Scholar [semanticscholar.org]
Technical Support Center: Assessing the Cytotoxicity of BRD5529
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of the CARD9-TRIM62 protein-protein interaction inhibitor, BRD5529, in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between Caspase recruitment domain-containing protein 9 (CARD9) and TRIM62.[1] It has an in vitro IC50 value of 8.6 μM for this inhibition.[1] By preventing the TRIM62-mediated ubiquitination of CARD9, this compound can modulate downstream inflammatory signaling pathways.[1][2]
Q2: In which cell lines has this compound been tested?
A2: this compound has been evaluated in several cell types, primarily in the context of its immunomodulatory effects. These include:
-
HEK293F cells: Used to demonstrate the inhibition of CARD9 ubiquitinylation in vitro.[1]
-
RAW 264.7 murine macrophage-like cells: Utilized to show the inhibition of pro-inflammatory signaling.[3]
-
Primary bone marrow-derived dendritic cells (BMDCs): Employed to assess the attenuation of CARD9-dependent signaling.
Q3: Is there any available data on the general toxicity of this compound?
Q4: What are the expected downstream effects of this compound treatment in responsive cells?
A4: By inhibiting the CARD9-TRIM62 interaction, this compound is expected to suppress the activation of downstream signaling pathways, including the NF-κB and p38 MAPK pathways.[6] This can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][6][7]
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell density. Perform seeding for all plates in a single run to minimize variation.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Instead, fill these wells with sterile PBS or culture medium.
-
-
Possible Cause: Compound precipitation at high concentrations.
-
Solution: Visually inspect the treatment media for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent system. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Problem 2: No significant cytotoxicity observed even at high concentrations of this compound.
-
Possible Cause: The selected cell lines may not be sensitive to the cytotoxic effects of this compound.
-
Solution: The primary mechanism of this compound is the inhibition of CARD9 signaling, which may not directly induce cytotoxicity in all cell types. Consider using cell lines where CARD9 signaling is known to be critical for survival or proliferation. Alternatively, the lack of cytotoxicity could be a true result, indicating a favorable therapeutic window.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Extend the incubation period with this compound (e.g., from 24 hours to 48 or 72 hours) to allow for potential cytotoxic effects to manifest.
-
-
Possible Cause: The chosen cytotoxicity assay is not sensitive enough or is measuring an inappropriate endpoint.
-
Solution: Try an alternative cytotoxicity assay that measures a different cellular parameter. For example, if you are using an MTT assay (metabolic activity), consider switching to a CellTiter-Glo assay (ATP levels) or a viability assay that measures membrane integrity (e.g., LDH release or a dye exclusion assay).
-
Problem 3: Discrepancies between results from different cytotoxicity assays (e.g., MTT vs. CellTiter-Glo).
-
Possible Cause: The compound may be interfering with the assay chemistry.
-
Solution: Some compounds can directly interact with the reagents used in cytotoxicity assays. For example, reducing agents can interfere with tetrazolium-based assays like MTT. Run a cell-free control with the compound and the assay reagents to check for any direct chemical interactions.
-
-
Possible Cause: The assays are measuring different aspects of cell health.
-
Solution: An MTT assay measures mitochondrial reductase activity, while CellTiter-Glo measures intracellular ATP levels. A compound could potentially impact these processes differently without causing immediate cell death. It is advisable to use multiple, mechanistically distinct assays to get a comprehensive view of the compound's effects.
-
Data Presentation
As comprehensive public data on this compound cytotoxicity across a wide range of cell lines is limited, the following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Tissue of Origin | Cell Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| e.g., A549 | Lung | Carcinoma | MTT | 72 | Enter Value |
| e.g., MCF7 | Breast | Adenocarcinoma | CellTiter-Glo | 72 | Enter Value |
| e.g., Jurkat | Blood | T-cell leukemia | MTT | 48 | Enter Value |
| e.g., THP-1 | Blood | Monocytic leukemia | CellTiter-Glo | 48 | Enter Value |
| e.g., HepG2 | Liver | Hepatocellular carcinoma | MTT | 72 | Enter Value |
| e.g., WI-38 | Lung | Fibroblast (Normal) | CellTiter-Glo | 72 | Enter Value |
Table 2: Apoptosis Induction by this compound in Selected Cell Lines
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| e.g., A549 | Enter Value | 48 | Enter Value | Enter Value |
| e.g., Jurkat | Enter Value | 24 | Enter Value | Enter Value |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-only (e.g., DMSO) and medium-only controls.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until purple formazan crystals are visible.[8]
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures the number of viable cells based on the quantification of ATP.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Seed cells into a 96-well opaque-walled plate at an appropriate density.
-
After cell attachment, treat the cells with a range of this compound concentrations. Include vehicle and medium-only controls.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a luminometer.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen time period.
-
Harvest both the adherent and floating cells. Centrifuge the cell suspension.
-
Wash the cells twice with cold PBS.[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. [This step may vary based on the kit manufacturer's instructions].
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.[11] Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified CARD9 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitors directly target CARD9 and mimic its protective variant in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CARD9 with Small-Molecule Therapeutics Inhibits Innate Immune Signaling and Inflammatory Response to Pneumocystis carinii β-Glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CARD9 Signaling, Inflammation, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CARD9 with Small-Molecule Therapeutics Inhibits Innate Immune Signaling and Inflammatory Response to Pneumocystis carinii β-Glucans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 12. bosterbio.com [bosterbio.com]
BRD5529 Technical Support Center: Optimizing Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of BRD5529 for maximum therapeutic efficacy. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the protein-protein interaction between Caspase Recruitment Domain-containing protein 9 (CARD9) and TRIM62.[1][2][3][4] It functions by directly binding to CARD9, which prevents its ubiquitination by the E3 ubiquitin ligase TRIM62.[4][5] This inhibition disrupts downstream signaling pathways, primarily the NF-κB pathway, which is crucial for pro-inflammatory cytokine production.[4][6]
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound in in vitro assays inhibiting the CARD9-TRIM62 interaction is reported to be 8.6 μM.[1][2][3][5][7] An in vivo half-maximal inhibitory concentration (IC50) has been estimated to be approximately 10.7 μM.[8][9]
Q3: What are the recommended starting concentrations for in vitro and in vivo experiments?
A3: For in vitro experiments, a common starting point is to test a range of concentrations around the IC50 value of 8.6 μM. Studies have utilized concentrations up to 200 μM to observe dose-dependent effects.[1][5] For in vivo studies in mice, daily intraperitoneal (IP) injections of 0.1 mg/kg and 1.0 mg/kg have been shown to be well-tolerated and effective at reducing inflammation.[8][9][10][11]
Q4: How should I dissolve this compound for my experiments?
A4: this compound has limited solubility in aqueous solutions.[8] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO).[1] For in vivo administration, a common vehicle is 1% Methocel™.[8][9] Another described method for preparing a stock solution for in vivo use involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[1]
Q5: Are there any known off-target effects of this compound?
A5: Current research indicates that this compound is selective for the CARD9-dependent pathway. For instance, it has been shown to inhibit NF-κB activation triggered by Dectin-1 stimulation but not by LPS-induced TLR4 activation, which is CARD9-independent.[4] However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to monitor for potential off-target effects, especially at higher concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory effect observed. | Suboptimal Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations (e.g., 0.1 μM to 100 μM) to identify the effective range, then perform a more focused titration around the initial effective concentrations. |
| Poor Solubility: The compound may not be fully dissolved, leading to a lower effective concentration. | Ensure the compound is completely dissolved. For in vivo preparations, follow the recommended vehicle formulations.[1][8] For in vitro use, ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. If precipitation is observed, sonication or gentle warming may be used.[1] | |
| Incorrect Experimental Design: The readout for inhibition may not be appropriate for the targeted pathway. | Confirm that your assay measures a downstream event of CARD9 signaling, such as IKK phosphorylation, p65 nuclear translocation, or the expression of NF-κB target genes (e.g., TNF-α, IL-6).[5][6] | |
| Cell toxicity observed. | High Concentration: The concentration of this compound may be too high, leading to off-target effects or general cytotoxicity. | Determine the cytotoxicity of this compound in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Test a range of concentrations to identify the maximum non-toxic concentration. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | Ensure the final concentration of the solvent is below the toxic threshold for your cells. Include a vehicle-only control in your experiments to assess the effect of the solvent. | |
| Inconsistent results between experiments. | Stock Solution Degradation: Improper storage of the this compound stock solution can lead to reduced potency over time. | Store stock solutions at -20°C or -80°C as recommended.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles.[7] |
| Variability in Experimental Procedure: Inconsistent cell densities, incubation times, or reagent concentrations can lead to variable results. | Standardize all experimental parameters. Ensure consistent cell seeding densities and treatment times. Prepare fresh dilutions of this compound from the stock solution for each experiment. |
Quantitative Data Summary
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (CARD9-TRIM62 PPI) | 8.6 μM | In vitro biochemical assay | [1][2][3][5][7] |
| In vivo IC50 (estimated) | ~10.7 μM | Mouse | [8][9] |
| Effective In Vitro Concentration | 40 μM | Inhibition of CARD9 ubiquitination | [1] |
| Effective In Vitro Concentration | 200 μM | Inhibition of CARD9-dependent signaling in innate immune cells | [1][5] |
| Effective In Vivo Dosage (IP) | 0.1 mg/kg | Mouse | [8][9][10][11] |
| Effective In Vivo Dosage (IP) | 1.0 mg/kg | Mouse | [8][9][10][11] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Experiment to Determine Optimal this compound Concentration
-
Cell Seeding: Plate your cells of interest (e.g., macrophages, dendritic cells) in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 5, 10, 25, 50, 100 μM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time based on the specific signaling event you are measuring (e.g., 1-4 hours for phosphorylation events, 18-24 hours for cytokine production).[1][12]
-
-
Stimulation (if applicable):
-
If your experiment requires pathway activation, add the appropriate stimulus (e.g., scleroglucan for Dectin-1 activation) at the desired concentration and time.[5]
-
-
Assay:
-
Lyse the cells and perform the desired downstream analysis, such as:
-
-
Data Analysis:
-
Plot the measured response as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value in your specific experimental system.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. abmole.com [abmole.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. pnas.org [pnas.org]
- 6. CARD9 Regulation and its Role in Cardiovascular Diseases [ijbs.com]
- 7. glpbio.com [glpbio.com]
- 8. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Technical Support Center: BRD5529 Preclinical Toxicology and Safety Profile
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the preclinical toxicology and safety profile of BRD5529, a selective inhibitor of the caspase recruitment domain-containing protein 9 (CARD9).
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of this compound in preclinical in vivo studies?
A1: In initial preclinical assessments, this compound has demonstrated a favorable safety profile with no inherent safety concerns identified.[1][2] Administration in mice at doses of 0.1 mg/kg and 1.0 mg/kg via intraperitoneal injection daily for two weeks was well tolerated.[3][4]
Q2: Were there any observed adverse effects of this compound in animal studies?
A2: No significant adverse effects were observed in mice treated with this compound at 0.1 or 1.0 mg/kg daily for 14 days.[3] Specifically, there were no significant changes in daily or final body weight, and blood chemistry analyses showed patterns similar to the control group.[1][4]
Q3: How does this compound affect organ systems based on histopathology?
A3: Histopathological examination of the lung, liver, and kidney from mice treated with this compound showed no significant changes compared to the vehicle control group.[1][2][4]
Q4: Does this compound induce an inflammatory response on its own?
A4: No, this compound did not induce a proinflammatory response when administered alone.[3] Levels of proinflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), in lung tissue were not significantly different from the vehicle control group.[4][5]
Q5: What is the known in vitro cytotoxicity of this compound?
A5: In the reported studies, this compound did not show evidence of cell toxicity at the concentrations used for in vitro experiments.[6]
Q6: What is the mechanism of action of this compound that contributes to its therapeutic effect?
A6: this compound is a selective inhibitor of the CARD9-TRIM62 protein-protein interaction.[6][7] It functions by inhibiting the ubiquitinylation of CARD9, which in turn dampens downstream proinflammatory signaling pathways.[5][7] This mechanism has been shown to reduce the inflammatory response to fungal β-glucans.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected inflammatory markers in control animals | Vehicle (e.g., Methocel™) may be causing a mild reaction. | Ensure the vehicle is prepared correctly and is fresh. Run a preliminary study with the vehicle alone to establish a baseline. |
| Variability in cytokine measurements | Inconsistent sample collection or processing. | Standardize lung lysate preparation and ensure consistent timing of sample collection post-dosing. |
| No observed anti-inflammatory effect in disease model | Insufficient dosage or timing of administration. | Consider dose-ranging studies and optimize the timing of this compound administration relative to the inflammatory stimulus.[1][3] |
Data Presentation
Table 1: Summary of In Vivo Safety and Toxicology Parameters for this compound
| Parameter | Vehicle Control | This compound (0.1 mg/kg) | This compound (1.0 mg/kg) | Outcome |
| Body Weight Change | No significant change | No significant change | No significant change | Well tolerated[1][4] |
| Lung Stiffness (flexiVent™) | Baseline | No significant difference | No significant difference | No adverse effect on lung function[1][4] |
| Proinflammatory Cytokines (Lung ELISA) | Baseline | No major differences | No major differences | Not proinflammatory[1][4] |
| Extracellular Matrix Transcripts (Lung qPCR) | Baseline | Statistically similar | Statistically similar | No induction of fibrosis markers[1][4] |
| Histopathology (Lung, Liver, Kidney) | Normal | No significant change | No significant change | No organ toxicity observed[1][4] |
| Blood Chemistry | Normal | Similar, non-significant patterns | Similar, non-significant patterns | No systemic toxicity indicated[1][4] |
Experimental Protocols
In Vivo Toxicology Study in Mice
-
Animal Model: Male and female C57BL/6 mice, 10-12 weeks of age.[5]
-
Dosing Regimen: this compound was administered daily for 14 days via intraperitoneal (IP) injection at doses of 0.1 mg/kg or 1.0 mg/kg.[1][2][3][4] A vehicle control group was also included.[1][4]
-
Vehicle: Methocel™.[5]
-
Terminal Procedures (Day 14):
In Vitro Inhibition of Proinflammatory Signaling
-
Cell Line: RAW 264.7 macrophages.[6]
-
Stimulus: Pneumocystis carinii β-glucans to induce a proinflammatory response.[6]
-
Treatment: Cells were pre-incubated with this compound before the addition of β-glucans.[6]
-
Endpoint Analysis:
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting CARD9 signaling.
Caption: Experimental workflow for the in vivo toxicology study of this compound.
References
- 1. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.asm.org [journals.asm.org]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating Variability in Experiments with BRD5529
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning the use of BRD5529. The information provided aims to help mitigate experimental variability and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a selective, cell-permeable small molecule inhibitor that targets the protein-protein interaction (PPI) between Caspase Recruitment Domain-containing protein 9 (CARD9) and the E3 ubiquitin ligase TRIM62.[1] By directly and selectively binding to CARD9, this compound prevents the recruitment of TRIM62, thereby inhibiting its ability to ubiquitinate and activate CARD9.[1] This ultimately leads to the suppression of downstream CARD9-dependent signaling pathways, most notably the NF-κB pathway.[1][2]
Q2: What is the reported in vitro potency of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for the disruption of the CARD9-TRIM62 interaction has been reported to be 8.6 μM.[1][3][4][5]
Q3: What are the best practices for storing and handling this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C for up to a year or at -80°C for up to two years.[3] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). For in vivo applications, this compound has been formulated in 1% Methocel™ due to its poor solubility in aqueous solutions like water or saline.[6][7] To aid dissolution, gentle warming to 37°C and sonication can be employed.[3][8] It is highly recommended to prepare fresh working solutions for each experiment and to avoid multiple freeze-thaw cycles of stock solutions.[8]
Q4: Is there evidence for the in vivo activity and safety of this compound?
A4: Yes, preclinical studies have been conducted in murine models. In these studies, daily intraperitoneal (IP) injections of this compound at doses of 0.1 and 1.0 mg/kg for 14 days were found to be well-tolerated. No significant adverse effects on body weight, organ histology, or baseline levels of pro-inflammatory cytokines were observed in healthy mice.[6][9][10][11] Furthermore, in a mouse model of lung inflammation induced by fungal β-glucan, administration of this compound led to a significant reduction in the levels of the pro-inflammatory cytokines IL-6 and TNF-α.[6][11]
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
| Possible Cause | Suggested Solution |
| Inconsistent this compound Concentration or Activity | - Prepare fresh dilutions of this compound from a newly thawed aliquot for every experiment to prevent degradation.[8]- Confirm the complete dissolution of this compound in the vehicle (e.g., DMSO) before preparing further dilutions in cell culture media. Sonication may be beneficial.[3][8]- Maintain a consistent and low final concentration of the vehicle (e.g., <0.5% DMSO) across all experimental conditions to minimize solvent-related artifacts. |
| Cellular Health and Passage Number | - Utilize cells within a defined and low passage number range to avoid phenotypic changes associated with long-term culture.- Ensure that cells are healthy and in the logarithmic phase of growth at the time of the experiment.- Plate cells at a consistent density to achieve uniform confluency across all wells. |
| Assay Timing and Incubation Periods | - Standardize all incubation times, including the pre-incubation period with this compound and the duration of stimulation with an agonist (e.g., scleroglucan). |
| Potential Off-Target Effects | - Conduct a dose-response experiment to determine the optimal concentration of this compound that effectively inhibits CARD9 signaling without inducing cytotoxicity.- If available, include a structurally related but inactive compound as a negative control to assess for off-target effects.- To definitively confirm that the observed phenotype is CARD9-dependent, consider using a CARD9-knockout or knockdown cell line as a negative control. |
Issue 2: Inconsistent Inhibition of Downstream Signaling Pathways
| Possible Cause | Suggested Solution |
| Suboptimal Activation of the CARD9 Pathway | - Verify the potency of the stimulating agent (e.g., scleroglucan, whole glucan particles) and use it at a concentration that elicits a robust activation of the Dectin-1/CARD9 pathway.[2]- Titrate the agonist to identify a concentration that provides a strong, but not oversaturated, signal. This will create a clear window for observing inhibitory effects. |
| Inadequate Timing of this compound Treatment | - Optimize the pre-incubation time with this compound before the addition of the stimulus to ensure sufficient time for the compound to penetrate the cells and engage with its target, CARD9. |
| Suboptimal Western Blotting Performance | - Employ a validated phospho-specific antibody for the detection of IKKα/β (Ser176/180).- Always include essential controls, such as a positive control (stimulated cells without inhibitor) and a negative control (unstimulated cells).- Normalize the signal from the phosphorylated protein to the total protein levels to correct for any inconsistencies in protein loading. |
| Variability in Reporter Gene Assays | - For transient transfection-based NF-κB reporter assays, ensure consistent transfection efficiency across experiments.- For more reproducible results, consider generating a stable cell line that expresses the NF-κB reporter construct.- Include a positive control for NF-κB activation, such as TNF-α, to confirm the functionality of the reporter system. |
Issue 3: Variability in In Vivo Experiments
| Possible Cause | Suggested Solution |
| Inconsistent this compound Formulation and Delivery | - Prepare the this compound formulation (e.g., in 1% Methocel™) fresh for each set of injections to ensure consistency.[6][7]- Ensure the formulation is a homogenous suspension before each administration.- Utilize a consistent and precise method of administration (e.g., intraperitoneal injection) for all animals in the study. |
| Inter-Animal Variability | - Use age- and weight-matched animals from a single, reputable supplier.- Allow for an adequate acclimatization period for the animals to the housing facility and handling procedures before commencing the experiment.- Randomize the animals into the different treatment groups to minimize bias. |
| Timing of Treatment and Inflammatory Challenge | - Maintain a strict and consistent dosing schedule throughout the study.- Standardize the timing of the inflammatory stimulus (e.g., intratracheal β-glucan administration) in relation to the this compound dosing.[6] |
Data Presentation
Table 1: Summary of this compound In Vitro Properties
| Parameter | Description | Reference |
| Target | Protein-protein interaction between CARD9 and TRIM62 | [1][3] |
| IC50 | 8.6 μM | [1][3][4][5] |
| Binding Partner | Binds directly to CARD9 | [3] |
Table 2: Overview of this compound In Vivo Studies in Mice
| Parameter | Details | Reference |
| Animal Model | C57BL/6 mice | [6] |
| Administration Route | Intraperitoneal (IP) injection | [6][9][10][11] |
| Vehicle | 1% Methocel™ | [6][7] |
| Tested Doses | 0.1 and 1.0 mg/kg administered daily for 14 days | [6][9][10][11] |
| Toxicology Profile | Well-tolerated with no significant changes in body weight, organ pathology, or baseline cytokine levels. | [6][9][10][11] |
| In Vivo Efficacy | Demonstrated a significant reduction in IL-6 and TNF-α levels in a β-glucan-induced model of lung inflammation. | [6][11] |
Experimental Protocols
Protocol 1: Western Blot Analysis of IKKα/β Phosphorylation
-
Cell Culture and Treatment: Plate appropriate cells (e.g., THP-1 monocytes, bone marrow-derived dendritic cells) at a suitable density. On the following day, pre-incubate the cells with the desired concentrations of this compound or a vehicle control for 1 to 2 hours.
-
Cell Stimulation: Activate the Dectin-1 pathway by stimulating the cells with a suitable agonist, such as scleroglucan (e.g., 10 µg/mL), for 15 to 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and subsequently transfer the proteins to a PVDF membrane.
-
Membrane Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-IKKα/β (Ser176/180) overnight at 4°C.
-
Secondary Antibody Incubation: After washing the membrane with TBST, incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IKKβ.
Protocol 2: NF-κB Reporter Gene Assay
-
Reporter Cell Line: Utilize a cell line, such as THP-1, that has been stably transfected with a Dectin-1 expression vector and an NF-κB-driven luciferase reporter construct.[2]
-
Cell Plating: Seed the reporter cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with a range of this compound concentrations or a vehicle control for 1 to 2 hours.
-
Cell Stimulation: Induce NF-κB activation by stimulating the cells with a Dectin-1 agonist (e.g., whole glucan particles or scleroglucan) for 6 to 24 hours.[2]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity following the manufacturer's protocol for the chosen luciferase assay system.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to a measure of cell viability to account for any potential cytotoxic effects.
Protocol 3: In Vitro Ubiquitination Assay
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP with the purified CARD9 substrate.
-
Inhibitor Addition: Add this compound or a vehicle control to the reaction mixture. A concentration of approximately 40 µM has been shown to be effective for in vitro inhibition.[3]
-
Reaction Initiation: Start the ubiquitination reaction by adding the E3 ligase, TRIM62.
-
Incubation: Incubate the reaction mixture at 30°C for 1 to 2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the sample for 5 minutes.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against either ubiquitin or the CARD9 substrate to visualize the extent of ubiquitination.
Visualizations
Caption: The CARD9 signaling pathway and the inhibitory mechanism of this compound.
Caption: Generalized experimental workflows for in vitro and in vivo studies using this compound.
Caption: A logical framework for troubleshooting experimental variability with this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. biocompare.com [biocompare.com]
- 6. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring the stability of BRD5529 during long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for ensuring the stability of the CARD9 inhibitor BRD5529 during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing stock solutions of this compound?
A1: this compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared and stored for future use.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: Proper storage is crucial for maintaining the stability of this compound. The following table summarizes the recommended storage conditions and shelf life for stock solutions. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
| Storage Temperature | Shelf Life |
| -20°C | Up to 1 year |
| -80°C | Up to 2 years |
Q3: How should I prepare working solutions of this compound for cell culture experiments?
A3: To prepare a working solution, dilute the DMSO stock solution directly into your cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always add the diluted this compound solution to the cell culture medium and mix well before adding to the cells.
Q4: Is this compound stable in aqueous solutions and cell culture media?
Q5: What is the known mechanism of action of this compound?
A5: this compound is an inhibitor of the Caspase Recruitment Domain-containing protein 9 (CARD9). It functions by disrupting the interaction between CARD9 and the E3 ubiquitin ligase TRIM62, which is a key step in the CARD9 signaling pathway.[3] This pathway is involved in innate immune responses to fungal and bacterial pathogens.
Troubleshooting Guides
Issue 1: Inconsistent or loss of compound activity in long-term experiments.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Step:
-
Regular Media Refreshment: For experiments lasting several days or weeks, replace the culture medium with fresh medium containing a newly prepared dilution of this compound every 24-48 hours.
-
Stability Assessment: If inconsistent results persist, perform a stability study of this compound in your specific cell culture medium. This can be done by incubating the compound in the medium at 37°C for various time points and then analyzing its concentration and purity using methods like HPLC or LC-MS.
-
-
-
Possible Cause: Adsorption of the compound to plasticware.
-
Troubleshooting Step:
-
Use of Low-Binding Plastics: Consider using low-protein-binding microplates and tubes for preparing and storing this compound solutions.
-
Pre-treatment of Plasticware: In some cases, pre-treating plasticware with a blocking agent like bovine serum albumin (BSA) can help reduce non-specific binding.
-
-
Issue 2: Precipitation of this compound in the culture medium.
-
Possible Cause: Poor solubility of this compound at the working concentration.
-
Troubleshooting Step:
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is as low as possible while maintaining the solubility of this compound.
-
Use of Solubilizing Agents: For specific applications, and with careful validation, the use of formulation agents may be considered. A known formulation for in vivo use includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] However, the suitability of such agents for in vitro cell culture must be carefully evaluated for cytotoxicity.
-
Visual Inspection: Always visually inspect the culture medium for any signs of precipitation after adding the this compound solution. If precipitation is observed, the experiment should be repeated with a lower concentration or an improved dilution method.
-
-
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to the vial to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (Molecular Weight: 465.55 g/mol ), add 214.8 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
-
Working Solution Preparation (for cell culture):
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration immediately before use. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix the working solution thoroughly by gentle inversion or pipetting before adding it to your cell cultures.
-
Visualizations
CARD9 Signaling Pathway
References
interpreting unexpected results from BRD5529 treatment
Welcome to the technical support resource for BRD5529. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshoot unexpected results during experiments involving this selective CARD9-TRIM62 protein-protein interaction inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the protein-protein interaction between Caspase Recruitment Domain-containing protein 9 (CARD9) and Tripartite Motif-containing protein 62 (TRIM62).[1][2] It directly binds to CARD9, preventing its ubiquitination by the E3 ubiquitin ligase TRIM62.[1][2] This ubiquitination is a critical step for the activation of CARD9 and subsequent downstream inflammatory signaling. By blocking this interaction, this compound effectively inhibits CARD9-dependent pathways, such as NF-κB activation.[2][3][4]
Q2: What is the in vitro IC50 of this compound?
A2: this compound has been shown to inhibit the CARD9-TRIM62 interaction with an IC50 value of 8.6 μM in vitro.[1][2] It produces a dose-dependent inhibition of TRIM62-mediated CARD9 ubiquitinylation.[1][2]
Q3: Is this compound selective for CARD9-dependent signaling?
A3: Yes, this compound has been demonstrated to act in a CARD9-specific manner. For example, it attenuates NF-κB activation in THP-1 monocytes following treatment with CARD9-dependent stimuli like scleroglucan or whole glucan particles. However, it does not affect CARD9-independent NF-κB activation, such as that triggered by LPS.[2] Similarly, it reduces IKK phosphorylation after Dectin-1 activation but not after LPS-triggered TLR4 activation.[2]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, it is recommended to store the stock solution at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Troubleshooting Guide
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: No observable anti-inflammatory effect after this compound treatment in vivo.
-
Possible Cause 1: Absence of an inflammatory stimulus.
-
Explanation: Preclinical toxicology studies in mice have shown that this compound, when administered daily for two weeks at doses of 0.1 or 1.0 mg/kg, does not cause significant changes in baseline levels of proinflammatory cytokines (IL-1β, IL-6, TNF-α) compared to a vehicle control group.[5][6][7][8] The inhibitory effect of this compound is apparent when the CARD9 pathway is activated by a specific stimulus.
-
Recommendation: Ensure your experimental design includes a relevant inflammatory challenge that activates the CARD9 signaling pathway (e.g., fungal β-glucans) to observe the inhibitory effects of this compound.[6][9]
-
-
Possible Cause 2: Incorrect dosage or administration route.
-
Explanation: The in vivo efficacy of this compound has been documented in mice using intraperitoneal (IP) injections.[5][6] The formulation of the inhibitor is also critical due to its poor solubility in aqueous solutions.
-
Recommendation: For in vivo mouse studies, daily IP administration of 0.1 or 1.0 mg/kg is a documented starting point.[5][6] Due to low water solubility, this compound should be prepared in a suitable vehicle, such as 1% Methocel™.[5]
-
-
Possible Cause 3: The inflammatory response is not CARD9-dependent.
-
Explanation: this compound is highly selective for CARD9-mediated signaling.[2] If the inflammatory stimulus in your model primarily activates other pathways (e.g., TLR4 signaling by LPS), this compound is not expected to have a significant effect.[2]
-
Recommendation: Verify that your inflammatory model is indeed dependent on the CARD9 pathway. You can do this by using CARD9 knockout models or by measuring the activation of upstream components of the CARD9 pathway, such as Dectin-1.
-
Issue 2: Unexpected toxicity or adverse effects observed in vivo.
-
Possible Cause 1: Vehicle or formulation issues.
-
Explanation: Extensive toxicology studies in mice at 0.1 and 1.0 mg/kg daily IP doses for 14 days have shown no significant toxicity.[5][6][7][9] Observed adverse effects might stem from the vehicle or other aspects of the formulation.
-
Recommendation: Ensure the vehicle (e.g., 1% Methocel™) is prepared correctly and is well-tolerated in your animal model. Run a vehicle-only control group to distinguish between compound- and vehicle-related effects.
-
-
Possible Cause 2: Off-target effects at high concentrations.
-
Explanation: While this compound is selective, all inhibitors have the potential for off-target effects at concentrations significantly above their effective dose. The no-observed-adverse-effect level in published studies is up to 1.0 mg/kg in mice.[5][6][7]
-
Recommendation: If you are using higher doses, consider performing a dose-response study to identify a potential toxicity threshold. If unexpected effects are observed, it is crucial to analyze potential off-target activities.
-
Data and Protocols
Summary of In Vivo Toxicology Data
The following table summarizes the results from a 14-day preclinical toxicology study in mice administered this compound via intraperitoneal injection.[5][6][7][9]
| Parameter Assessed | Vehicle Control | This compound (0.1 mg/kg) | This compound (1.0 mg/kg) | Outcome |
| Weight Gain | No change | No significant change | No significant change | No significant differences in daily or final weight gain were observed between groups.[5][6][7] |
| Lung Function (flexiVent™) | Normal | No significant change | No significant change | Lung stiffness and quasi-static compliance were not significantly different from the vehicle control.[5][6][7] |
| Proinflammatory Cytokines | Baseline levels | No significant change | No significant change | ELISA results for IL-1β, IL-6, and TNF-α in lung lysates showed no major differences in the absence of an inflammatory stimulus.[5][6][7][8] |
| Organ Histology (H&E) | Normal | No significant change | No significant change | Pathological scoring of lung, liver, and kidney tissues revealed no significant changes.[5][6][7][9] |
| Blood Chemistry | Normal | No significant change | No significant change | Analysis of blood chemistry showed similar, non-significant patterns across all groups.[5][6][7] |
Experimental Protocols
In Vivo Toxicology Assessment in Mice [5][6][7]
-
Animals: C57BL/6 mice (10-12 weeks old) are used.
-
Formulation: this compound is prepared in 1% Methocel™ due to its lack of solubility in water or saline.
-
Administration: Mice receive daily intraperitoneal (IP) injections of either vehicle (1% Methocel™) or this compound at 0.1 or 1.0 mg/kg for 14 days.
-
Monitoring: Mouse weights are recorded daily.
-
Endpoint Analysis (Day 14):
-
Lung Function: Lung stiffness is analyzed using a flexiVent™ apparatus.
-
Sample Collection: Lungs, liver, and kidneys are harvested for histology. Blood is collected for chemistry analysis. Lung tissue is also collected for cytokine and gene expression analysis.
-
Histology: Tissues are stained with hematoxylin and eosin (H&E) for pathological scoring.
-
Cytokine Analysis: Proinflammatory cytokines (e.g., IL-6, TNF-α) in lung lysates are measured by ELISA.
-
Gene Expression: Extracellular matrix transcripts are analyzed by qPCR.
-
In Vitro Inhibition of Proinflammatory Signaling [10]
-
Cell Line: RAW 264.7 macrophages are used.
-
Stimulation: Cells are stimulated with Pneumocystis carinii β-glucans to activate the Dectin-1/CARD9 pathway.
-
Treatment: Cells are co-incubated with the β-glucan stimulus and varying doses of this compound.
-
Endpoint Analysis:
-
Protein Phosphorylation: Levels of phosphorylated ERK1/2 and p38 are measured by Western blot to assess MAPK pathway activation.
-
Cytokine Production: The concentration of TNF-α in the cell supernatant is quantified by ELISA after 18 hours of incubation.
-
Visual Guides
This compound Mechanism of Action
Caption: this compound binds to CARD9, blocking its ubiquitination by TRIM62 and inhibiting downstream signaling.
Troubleshooting Logic for Lack of Efficacy
Caption: A logical workflow to troubleshoot experiments where this compound does not produce an effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. CARD9 Regulation and its Role in Cardiovascular Diseases [ijbs.com]
- 4. pnas.org [pnas.org]
- 5. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
Technical Support Center: BRD5529 Clinical Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of BRD5529, a selective inhibitor of the CARD9-TRIM62 protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the caspase recruitment domain-containing protein 9 (CARD9). It functions by directly binding to CARD9 and disrupting its interaction with TRIM62, which in turn inhibits the ubiquitinylation of CARD9. This action blocks downstream signaling pathways, such as NF-κB activation, leading to a reduction in the production of pro-inflammatory cytokines.[1][2]
Q2: What is the in vitro potency of this compound?
A2: this compound is an effective dose-dependent inhibitor of the CARD9-TRIM62 protein-protein interaction with an IC50 value of 8.6 μM.[3]
Q3: What are the known effects of this compound on downstream signaling pathways?
A3: this compound has been shown to inhibit CARD9-dependent signaling in innate immune cells.[1] Specifically, it significantly reduces the phosphorylation of p38 and ERK1/2, and dampens the production and release of tumor necrosis factor-alpha (TNF-α) upon stimulation of macrophages with fungal β-glucans.[4][5]
Q4: Has this compound undergone preclinical safety and toxicology testing?
A4: Yes, initial preclinical safety and toxicology assessments have been conducted in mice.[6][7] In these studies, this compound was administered daily for 14 days via intraperitoneal (IP) injection at doses of 0.1 mg/kg and 1.0 mg/kg.[6][8]
Q5: What were the outcomes of the initial preclinical safety studies?
A5: The initial studies concluded that this compound was well-tolerated and displayed no inherent safety concerns based on the parameters analyzed.[6][7] Key findings included no significant changes in weight, lung function, or baseline pro-inflammatory cytokine levels.[6][8] Additionally, histological examinations of the lung, liver, and kidney, along with blood chemistry analyses, showed no significant changes compared to vehicle controls.[6][7]
Troubleshooting Guides
In Vitro Experimentation
| Issue/Question | Possible Cause & Troubleshooting Steps |
| High variability in IC50 determination. | 1. Solubility Issues: this compound is noted to have favorable solubility, but ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in assay media.[3] Sonicate if necessary. 2. Assay Interference: Test for compound interference with the assay readout system (e.g., fluorescence, luminescence). Run controls with the compound in the absence of the target proteins. 3. Protein Quality: Ensure the purity and activity of the recombinant CARD9 and TRIM62 proteins. Degradation or aggregation can affect binding. |
| Inconsistent inhibition of downstream signaling (e.g., p-p38, TNF-α). | 1. Cell Health: Ensure cells are healthy and not past their optimal passage number. Perform a cell viability assay (e.g., MTS, CellTiter-Glo) in parallel to rule out cytotoxicity. 2. Stimulation Conditions: Optimize the concentration and incubation time of the stimulating agent (e.g., β-glucan). Inconsistent stimulation will lead to variable downstream activation. 3. Timing of Treatment: Pre-incubation time with this compound before stimulation is critical. Optimize this duration (e.g., 1-4 hours) to ensure adequate cell penetration and target engagement. |
In Vivo Experimentation
| Issue/Question | Possible Cause & Troubleshooting Steps |
| Lack of efficacy in a disease model despite proven in vitro activity. | 1. Pharmacokinetics/Pharmacodynamics (PK/PD): The reported preclinical studies used IP injection.[6] The route of administration and dosing regimen may not be optimal for your model. Conduct PK studies to determine the compound's half-life, exposure in the target tissue, and relationship between exposure and target engagement. 2. Metabolism: The compound may be rapidly metabolized in vivo. Analyze plasma and tissue samples for the parent compound and potential metabolites. 3. Target Engagement: Confirm that this compound is reaching and engaging CARD9 in the target tissue at the administered dose. This can be assessed by measuring downstream biomarkers (e.g., p-p38) in tissue lysates. |
| Observing unexpected toxicity not reported in initial studies. | 1. Vehicle Effects: The vehicle used for formulation can cause toxicity. Run a vehicle-only control group. The published studies used Methocel™.[9] 2. Dose/Schedule: Your chosen dose or frequency of administration may be higher than the reported 0.1-1.0 mg/kg daily dose.[6] Conduct a dose-range-finding study. 3. Model-Specific Toxicity: The specific animal strain or disease model may have unique sensitivities not present in the healthy C57BL/6 mice used in the initial toxicology screens.[8] Monitor animal health closely (weight, behavior, clinical signs) and perform comprehensive histopathology. |
Data & Protocols
Quantitative Data Summary
| Parameter | Value | Source |
| Target | CARD9-TRIM62 Protein-Protein Interaction | [3] |
| IC50 | 8.6 μM | [3] |
| Preclinical Species | Mouse (C57BL/6) | [8] |
| Doses Tested (Toxicology) | 0.1 mg/kg and 1.0 mg/kg | [6][7] |
| Route of Administration | Intraperitoneal (IP) | [6][7] |
| Duration of Dosing | Daily for 14 days | [6][7] |
Key Experimental Protocols
Protocol 1: In Vivo Preclinical Toxicology Assessment
-
Animal Model: Use equal numbers of male and female C57BL/6 mice, aged 10-12 weeks.[8]
-
Formulation: Prepare this compound in a suitable vehicle (e.g., Methocel™).[9] Prepare a vehicle-only solution for the control group.
-
Dosing: Administer this compound via intraperitoneal (IP) injection daily at the desired doses (e.g., 0.1 mg/kg and 1.0 mg/kg) for 14 consecutive days.[7] Administer the vehicle to the control group on the same schedule.
-
Monitoring: Record mouse weights and observe for clinical signs of toxicity daily.
-
Terminal Procedures (Day 14):
-
Euthanize mice and perform a gross necropsy.
-
Collect blood for serum chemistry and complete blood count (CBC) analysis.[8]
-
Harvest key organs (lung, liver, kidney) and fix them in 10% neutral formalin for Hematoxylin and Eosin (H&E) staining and histopathological analysis.[7]
-
Harvest additional tissues (e.g., lung) for biomarker analysis such as cytokine levels (ELISA) or gene expression (qPCR).[6]
-
Protocol 2: Cellular Assay for TNF-α Inhibition
-
Cell Line: Use a relevant macrophage cell line (e.g., RAW 264.7).[4]
-
Plating: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Pre-incubate cells with various concentrations of this compound (and a vehicle control) for a set period (e.g., 2 hours).
-
Stimulation: Add a stimulating agent, such as Pneumocystis β-glucans, to the wells to activate the CARD9 pathway.[4]
-
Incubation: Incubate the cells at 37°C for an appropriate time to allow for cytokine production (e.g., 18 hours).[4]
-
Analysis: Collect the cell culture supernatants. Quantify the concentration of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.[4]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dectin-1/CARD9 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a 14-day in vivo toxicology study of this compound.
Caption: Troubleshooting logic for addressing lack of in vivo efficacy.
References
- 1. pnas.org [pnas.org]
- 2. CARD9 Regulation and its Role in Cardiovascular Diseases [ijbs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of BRD5529
Welcome to the technical support center for BRD5529. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of this compound for in vivo applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the CARD9-TRIM62 protein-protein interaction, with an in vitro IC50 of 8.6 µM.[1][2][3] It functions by directly binding to the C-terminal domain of CARD9, thereby preventing its ubiquitination by the E3 ligase TRIM62. This disruption of the CARD9 signaling pathway can be therapeutic in inflammatory conditions.
Q2: I'm having trouble dissolving this compound for my in vivo study. What are the recommended solvents?
This compound has poor aqueous solubility. For intraperitoneal (IP) injections in mice, a formulation using 1% Methocel™ has been reported. Another option for creating a clear solution is a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to prepare this formulation by adding each component sequentially and ensuring complete mixing at each step.
Q3: Are there any known toxicity concerns with this compound in vivo?
Preclinical toxicology studies in mice with daily intraperitoneal (IP) administration of this compound at doses of 0.1 and 1.0 mg/kg for two weeks did not show any significant inherent safety concerns. These studies monitored weight, lung function, and histology of the lung, liver, and kidney, and found no major differences compared to the vehicle control group.
Q4: What are the predicted physicochemical properties of this compound?
While experimental data is limited, computational predictions of this compound's physicochemical properties can guide formulation development. Based on its chemical structure, the following properties have been predicted:
| Property | Predicted Value | Implication for Bioavailability |
| Molecular Weight | 465.55 g/mol | Within the range for good oral absorption. |
| LogP (Lipophilicity) | ~3.5 - 4.5 | Indicates high lipophilicity, which can lead to poor aqueous solubility but good membrane permeability. |
| pKa (Acidic) | ~4.0 - 5.0 (Carboxylic acid) | The molecule has an acidic functional group that will be ionized at physiological pH, potentially increasing solubility in the intestine. |
| pKa (Basic) | ~8.5 - 9.5 (Bipiperidine) | The presence of a basic moiety means the molecule's overall charge and solubility will be pH-dependent. |
Note: These values are predictions and should be experimentally verified.
Troubleshooting Guide: Improving this compound Bioavailability
This guide provides a systematic approach to addressing common issues with the in vivo bioavailability of this compound.
Problem 1: Low or variable plasma concentrations of this compound after oral administration.
Possible Cause: Poor aqueous solubility limiting dissolution in the gastrointestinal (GI) tract.
Suggested Solutions:
-
Particle Size Reduction:
-
Micronization/Nanonization: Reducing the particle size of the this compound powder increases the surface area available for dissolution. This can be achieved through techniques like milling or high-pressure homogenization.
-
-
Formulation with Solubilizing Excipients:
-
Co-solvents: Formulations containing co-solvents like PEG300, PEG400, or propylene glycol can enhance the solubility of this compound.
-
Surfactants: The inclusion of non-ionic surfactants such as Tween-80 or Cremophor EL can improve wetting and micellar solubilization of the compound in the GI tract.
-
Lipid-Based Formulations: Given the predicted high LogP of this compound, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are a promising approach. These formulations consist of oils, surfactants, and co-solvents that form a microemulsion upon contact with GI fluids, enhancing drug solubilization and absorption.
-
Experimental Workflow for Addressing Bioavailability Issues
Caption: A general workflow for systematically addressing and improving the in vivo bioavailability of this compound.
Problem 2: Suspected rapid metabolism or clearance of this compound.
Possible Cause: High first-pass metabolism in the liver or rapid systemic clearance.
Suggested Solutions:
-
Prodrug Approach:
-
Synthesizing a prodrug of this compound by modifying its carboxylic acid or secondary amine functionalities could temporarily mask the sites of metabolism. The prodrug would then be converted to the active this compound in vivo.
-
-
Route of Administration:
-
If oral bioavailability remains a challenge, consider alternative routes that bypass first-pass metabolism, such as intraperitoneal (IP) or subcutaneous (SC) injections.
-
Experimental Protocols
Protocol 1: Pilot Pharmacokinetic (PK) Study in Mice (Oral Gavage)
Objective: To determine the plasma concentration-time profile of this compound after a single oral dose.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
8-10 week old male C57BL/6 mice (n=3-4 per time point)
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Dose Preparation: Prepare a formulation of this compound at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse). Ensure the solution is homogenous.
-
Animal Dosing:
-
Fast the mice for 4-6 hours prior to dosing (with free access to water).
-
Record the body weight of each mouse.
-
Administer a single oral dose of the this compound formulation via gavage. The typical dosing volume is 10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (~50-100 µL) at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method (see Protocol 2 for guidance on method development).
-
-
Data Analysis:
-
Plot the mean plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
-
Protocol 2: Development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for this compound Quantification in Plasma
Objective: To develop a sensitive and specific method for quantifying this compound in plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Standard and Internal Standard (IS) Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Select a suitable internal standard (IS), ideally a structurally similar molecule that is not present in the plasma samples. Prepare a stock solution of the IS.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the IS.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Method Optimization:
-
Chromatography:
-
Select a suitable C18 column.
-
Develop a gradient elution method using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry:
-
Optimize the ESI source parameters (e.g., spray voltage, gas flow, temperature) for this compound and the IS.
-
Perform MS/MS fragmentation to identify the precursor and product ions for Multiple Reaction Monitoring (MRM).
-
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
Signaling Pathway
CARD9 Signaling Pathway
Caption: The CARD9 signaling pathway and the mechanism of inhibition by this compound.
Relationship between Physicochemical Properties and Formulation Strategy
Caption: The influence of this compound's physicochemical properties on the selection of appropriate formulation strategies.
References
addressing inconsistencies in BRD5529 experimental outcomes
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting experiments with BRD5529, a selective inhibitor of the CARD9-TRIM62 protein-protein interaction. The resources below are designed to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor that selectively targets the Caspase Recruitment Domain-containing protein 9 (CARD9).[1][2] It functions by disrupting the protein-protein interaction between CARD9 and TRIM62.[1][3] This inhibition prevents the TRIM62-mediated ubiquitination of CARD9, a critical step in the activation of downstream inflammatory signaling pathways.[1][3] Specifically, this compound has been shown to attenuate CARD9-dependent signaling, including the phosphorylation of IKK and the activation of NF-κB, p38, and ERK pathways.[1][2][4]
Q2: What is the reported IC50 value for this compound?
A2: this compound has been reported to have an IC50 value of 8.6 μM for the dose-dependent inhibition of the CARD9-TRIM62 interaction in vitro.[3]
Q3: How should I dissolve and store this compound?
A3: this compound has favorable solubility.[1][3] For in vivo studies, a common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which yields a clear solution of at least 2.08 mg/mL (4.47 mM).[3] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3] For long-term storage, the stock solution should be kept at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[3]
Q4: In which cell types has this compound been shown to be effective?
A4: this compound has demonstrated activity in various innate immune cells.[3] Published studies have reported its effects in primary bone marrow-derived dendritic cells (BMDCs), RAW 264.7 macrophage-like cells, and THP-1 monocytes.[1][2]
Q5: What are the known downstream effects of this compound treatment?
A5: Treatment with this compound has been shown to inhibit the phosphorylation of IKK, p38, and ERK1/2.[1][2][4] Consequently, it leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][5]
Troubleshooting Guide
Q1: I am not observing the expected inhibition of my target pathway with this compound. What could be the reason?
A1: Several factors could contribute to a perceived lack of effect. Consider the following:
-
Cellular Context: Ensure that the signaling pathway in your chosen cell line is indeed dependent on CARD9. The effect of this compound is specific to CARD9-mediated signaling.
-
Compound Concentration: The effective concentration can vary between different cell types and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific assay. Concentrations ranging from 40 μM to 200 μM have been used in in vitro and cellular assays.[3]
-
Solubility: Although this compound has favorable solubility, improper dissolution can lead to a lower effective concentration. Ensure the compound is fully dissolved in the appropriate solvent before adding it to your culture medium.[3]
-
Stimulus: The activation of CARD9-dependent pathways often requires a specific stimulus, such as β-glucans (e.g., scleroglucan) to engage C-type lectin receptors like Dectin-1.[1][2] Ensure you are using an appropriate agonist to activate the pathway.
Q2: My results with this compound are variable between experiments. How can I improve consistency?
A2: To improve experimental consistency, consider these points:
-
Standardized Protocols: Adhere strictly to a standardized experimental protocol, including cell seeding density, stimulation time, and compound incubation time.
-
Reagent Quality: Use high-quality, fresh reagents. The stability of this compound in solution over time in your specific experimental setup should be considered.
-
Positive and Negative Controls: Always include appropriate controls. A vehicle control (e.g., DMSO) is essential. For cellular assays, a positive control that activates the CARD9 pathway (e.g., a known agonist) and a negative control (unstimulated cells) are crucial for data interpretation.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.
Q3: Are there any known off-target effects of this compound?
A3: The available literature highlights this compound as a selective inhibitor of the CARD9-TRIM62 interaction.[1] Studies have shown that it directly binds to CARD9 but not to TRIM62.[1][3] Preclinical toxicology studies in mice at doses of 0.1 and 1.0 mg/kg administered intraperitoneally for two weeks showed no significant toxicity, with no major changes in weight gain, lung function, or pro-inflammatory cytokine levels.[5][6][7]
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| IC50 (CARD9-TRIM62 PPI) | 8.6 μM | In vitro bead-based ELISA | [3] |
| Effective Concentration | 40 μM | In vitro CARD9 ubiquitinylation assay | [3] |
| Effective Concentration | 200 μM | Inhibition of IKK phosphorylation in BMDCs | [1] |
| In Vivo Dosage | 0.1 - 1.0 mg/kg | Intraperitoneal injection in mice | [5][6][7] |
Experimental Protocols
In Vitro CARD9 Ubiquitination Assay
This protocol is adapted from studies demonstrating the inhibitory effect of this compound on CARD9 ubiquitination.
Materials:
-
Purified CARD9 protein
-
Purified TRIM62 protein
-
Ubiquitin
-
E1 and E2 ubiquitin-conjugating enzymes
-
ATP
-
This compound
-
DMSO (vehicle control)
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and buffers
-
Anti-CARD9 antibody for Western blotting
Procedure:
-
Prepare a reaction mixture containing the ubiquitination reaction buffer, ATP, E1, E2, and ubiquitin.
-
Add purified TRIM62 to the mixture.
-
Prepare serial dilutions of this compound in DMSO. Add the desired final concentrations of this compound or DMSO vehicle to the reaction mixtures.
-
Initiate the reaction by adding purified CARD9 protein.
-
Incubate the reaction at 37°C for the desired time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-CARD9 antibody to detect ubiquitinated CARD9 species (which will appear as higher molecular weight bands).
Cellular Phospho-IKK Analysis by FACS
This protocol is for assessing the effect of this compound on CARD9-dependent IKK phosphorylation in immune cells.
Materials:
-
Bone marrow-derived dendritic cells (BMDCs) or other suitable immune cells
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Scleroglucan (or other Dectin-1 agonist)
-
LPS (as a CARD9-independent control stimulus)
-
Fixation buffer
-
Permeabilization buffer
-
Fluorescently labeled anti-phospho-IKK antibody
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Culture BMDCs to the desired density.
-
Pre-treat the cells with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a Dectin-1 agonist like scleroglucan to activate the CARD9 pathway. Include an unstimulated control and a CARD9-independent control (e.g., LPS stimulation).
-
After the desired stimulation time (e.g., 30-60 minutes), fix the cells with fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells with a fluorescently labeled anti-phospho-IKK antibody.
-
Wash the cells with FACS buffer.
-
Analyze the percentage of phospho-IKK positive cells using a flow cytometer.
Visualizations
Caption: CARD9 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound efficacy.
References
- 1. pnas.org [pnas.org]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
limitations of using BRD5529 as a therapeutic agent
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of BRD5529 as a therapeutic agent. The information is based on available preclinical data.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets the protein-protein interaction between Caspase Recruitment Domain-containing protein 9 (CARD9) and TRIM62, an E3 ubiquitin ligase.[1][2] By binding directly to CARD9, this compound prevents its ubiquitination by TRIM62, which is a critical step for CARD9 activation.[1][2] This inhibition ultimately dampens downstream inflammatory signaling pathways, particularly those mediated by C-type lectin receptors (CLRs) that recognize fungal and mycobacterial components.[3][4]
2. What are the potential therapeutic applications of this compound?
Based on its mechanism of action, this compound has been investigated for its potential in treating inflammatory conditions. Preclinical studies suggest its utility in inflammatory bowel disease (IBD) and in mitigating the inflammatory response to fungal infections, such as those caused by Pneumocystis.[1][4][5]
3. What is the in vitro potency of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 8.6 μM for the inhibition of the CARD9-TRIM62 interaction in vitro.[1][2]
4. Is there any information on the off-target effects of this compound?
Currently, there is no publicly available data from broad off-target profiling studies, such as a kinome scan, for this compound. While it is described as a selective inhibitor of the CARD9-TRIM62 interaction, its activity against other cellular targets has not been systematically evaluated. The absence of this information is a significant limitation when interpreting experimental results.
5. Has this compound been tested in human clinical trials?
There is no evidence in the public domain to suggest that this compound has entered human clinical trials. All available safety and efficacy data are from preclinical studies in animal models.[5][6][7][8]
Troubleshooting Guide
Experimental Workflow for In Vitro Studies
In Vitro Experimental Workflow for this compound
Issue: Poor Solubility and Precipitation in Aqueous Media
-
Problem: You observe precipitation of this compound when preparing working solutions in cell culture media or aqueous buffers.
-
Cause: this compound has poor solubility in water.
-
Solution:
-
Stock Solution: Prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). Commercial suppliers suggest a solubility of up to 250 mg/mL in DMSO.[2]
-
Working Dilution: When preparing the final working concentration, ensure the final percentage of DMSO in the aqueous solution is low (typically ≤ 0.5%) to avoid solvent toxicity to cells. It may be necessary to add the DMSO stock to the aqueous media with vigorous vortexing.
-
Formulation for In Vivo Use: For animal studies, this compound has been formulated in 1% Methocel™ or a mixture of DMSO, PEG300, Tween-80, and saline.[1] A typical formulation might involve dissolving the compound in a small amount of DMSO first, followed by the addition of other co-solvents.[1]
-
Warming and Sonication: Gentle warming to 37°C and sonication can aid in the dissolution of this compound.[2]
-
Issue: Lack of Efficacy in Cell-Based Assays
-
Problem: You do not observe the expected inhibition of CARD9-mediated signaling (e.g., no reduction in cytokine production).
-
Potential Causes & Troubleshooting Steps:
-
Compound Inactivity:
-
Action: Verify the identity and purity of your this compound lot. If possible, obtain a fresh batch from a reputable supplier.
-
-
Inappropriate Cell System:
-
Action: Ensure your chosen cell line or primary cells express all the necessary components of the CARD9 signaling pathway (e.g., the appropriate C-type lectin receptor for your stimulus, CARD9, BCL10, MALT1).
-
-
Suboptimal Assay Conditions:
-
Pre-incubation Time: A pre-incubation period with this compound before adding the stimulus is often necessary. This has been reported to be around 1 hour in some protocols.[4]
-
Concentration Range: Perform a dose-response curve to determine the optimal concentration of this compound for your specific assay. Given the in vitro IC50 of 8.6 μM, concentrations in the range of 1-50 μM are a reasonable starting point.
-
-
Inadequate Stimulus:
-
Action: Confirm that your stimulus (e.g., β-glucan, curdlan) is potent and effectively activates the CARD9 pathway in your cell system.
-
-
Issue: Unexpected Cellular Toxicity
-
Problem: You observe significant cell death or morphological changes after treatment with this compound.
-
Potential Causes & Troubleshooting Steps:
-
High DMSO Concentration:
-
Action: Ensure the final DMSO concentration in your cell culture media is at a non-toxic level (typically <0.5%).
-
-
Off-Target Effects:
-
Action: Since comprehensive off-target data is unavailable, consider the possibility of off-target toxicity. Lower the concentration of this compound and shorten the incubation time.
-
-
Compound Degradation:
-
Action: Prepare fresh working solutions from your DMSO stock for each experiment. Store the solid compound and DMSO stock solution at -20°C or -80°C as recommended by the supplier.[1]
-
-
Preclinical Safety and Toxicology
Preclinical studies in mice have shown that this compound is generally well-tolerated at doses of 0.1 and 1.0 mg/kg administered intraperitoneally daily for 14 days.[6][7][8]
| Parameter | Vehicle Control | This compound (0.1 mg/kg) | This compound (1.0 mg/kg) |
| Body Weight | No significant change | No significant change | No significant change |
| Lung Function (FlexiVent) | No significant change | No significant change | No significant change |
| Pro-inflammatory Cytokines (Lung) | Baseline levels | No significant change | No significant change |
| Histopathology (Lung, Liver, Kidney) | No significant abnormalities | No significant abnormalities | No significant abnormalities |
| Blood Chemistry | No significant changes | No significant changes | No significant changes |
Data summarized from preclinical studies in mice.[5][6][7][8]
Pharmacokinetics and Metabolism
Detailed pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) data for this compound are not extensively published. This lack of information presents a limitation for designing in vivo experiments and interpreting their outcomes. There is no available data on the blood-brain barrier penetration of this compound.
Signaling Pathway and Experimental Logic
CARD9 Signaling and the Point of Inhibition by this compound
Experimental Protocols
In Vivo Toxicology Screen in Mice
-
Animals: C57BL/6 mice.[7]
-
Compound Preparation: this compound is insoluble in water or saline. It can be prepared in 1% Methocel™.[7]
-
Administration: Intraperitoneal (IP) injection daily for 14 days at doses of 0.1 mg/kg and 1.0 mg/kg.[7]
-
Monitoring: Daily body weight measurements.[7]
-
Endpoint Analysis (Day 14):
-
Lung Function: Assessed using a system like flexiVent™.[7]
-
Histopathology: Harvest lung, liver, and kidney for hematoxylin and eosin (H&E) staining and pathological scoring.[7]
-
Cytokine Analysis: Lung tissue can be homogenized for measurement of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) by ELISA.[7]
-
Gene Expression: RNA can be extracted from lung tissue for qPCR analysis of extracellular matrix genes (e.g., Col1a1, Fn).[8]
-
Blood Chemistry: Blood is collected for a comprehensive serum chemistry panel.[7]
-
In Vitro Inhibition of CARD9 Signaling
-
Cell Line: RAW 264.7 macrophages or bone marrow-derived dendritic cells (BMDCs).[4]
-
Plating: Plate cells in a suitable format (e.g., 96-well plate).[4]
-
Treatment: Pre-incubate cells with varying concentrations of this compound (or vehicle control) for 1 hour.[4]
-
Stimulation: Add a CARD9 agonist, such as P. carinii β-glucans (100 µg/ml), and incubate for a specified time (e.g., 18 hours for cytokine release, shorter times for phosphorylation events).[4]
-
Analysis:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Confirming the Selectivity of BRD5529
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the selectivity of BRD5529, a known inhibitor of the CARD9-TRIM62 protein-protein interaction, in various experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor that selectively targets the protein-protein interaction between Caspase Recruitment Domain-containing protein 9 (CARD9) and TRIM62.[1] It directly binds to CARD9, preventing its ubiquitination by the E3 ligase TRIM62, which is a critical step in the activation of CARD9-mediated signaling pathways.[1] this compound has a reported in vitro IC50 of 8.6 μM for the disruption of the CARD9-TRIM62 interaction.[2]
Q2: Why is it crucial to confirm the selectivity of this compound in my specific model?
A2: While this compound has been shown to be selective for CARD9-dependent pathways, it is essential to validate its selectivity in your specific cellular or in vivo model.[3] This is because off-target effects can arise from various factors, including high compound concentrations, cell-type specific protein expression, or the presence of structurally related proteins.[4] Confirming selectivity ensures that the observed biological effects are genuinely due to the inhibition of the CARD9 pathway and not an unintended interaction.
Q3: What are the recommended initial steps to assess the on-target activity of this compound?
A3: Begin by establishing a dose-response curve for this compound in a functional assay that is known to be CARD9-dependent. For example, in immune cells like macrophages or dendritic cells, you can stimulate a CARD9-dependent pathway (e.g., with β-glucans like curdlan or zymosan) and measure the inhibition of downstream events such as the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or the phosphorylation of downstream kinases like p38 and ERK.[5]
Q4: How can I differentiate between on-target and off-target effects of this compound?
A4: A key strategy is to use a negative control. For instance, you can stimulate a CARD9-independent pathway in the same cells. A common approach is to use lipopolysaccharide (LPS) to activate Toll-like receptor 4 (TLR4) signaling, which is independent of CARD9. If this compound inhibits the β-glucan-induced response but not the LPS-induced response, it provides strong evidence for its selectivity.[1] Additionally, using a structurally similar but inactive compound as a negative control can help to rule out non-specific effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background signal or cytotoxicity observed at effective concentrations. | The compound concentration may be too high, leading to off-target effects or general cellular stress. | Determine the therapeutic window by performing a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to find a concentration that is effective without causing significant cell death.[4] |
| Inconsistent results between experiments. | Cell culture variability (e.g., passage number, confluency) or compound degradation. | Standardize cell culture procedures. Ensure cells are healthy and at a consistent confluency. Prepare fresh stock solutions of this compound and consider its stability in your culture medium at 37°C.[4] |
| No inhibition of CARD9-dependent signaling is observed. | The specific cell line or model may have low expression of CARD9 or TRIM62, or the signaling pathway may be regulated differently. The compound may not be cell-permeable in your model. | Confirm the expression of CARD9 and TRIM62 in your model system using techniques like Western blotting or qPCR. If permeability is a concern, consider using a cell line with known permeability to similar compounds or perform assays on cell lysates. |
| Cellular Thermal Shift Assay (CETSA) shows no thermal shift upon this compound binding. | Not all ligand binding events result in a significant change in protein thermal stability. The protein may be intrinsically very stable or unstable. | This can be a limitation of the CETSA method.[6] Consider using an orthogonal target engagement assay like NanoBRET. Also, ensure that the heating temperatures and times are optimized for the CARD9 protein. |
| NanoBRET assay has a low signal-to-background ratio. | Suboptimal orientation of the NanoLuc donor and HaloTag acceptor, or an inappropriate ratio of donor to acceptor plasmids during transfection. | It is crucial to test different N- and C-terminal fusions of both NanoLuc and HaloTag to the proteins of interest (CARD9 and a binding partner). Also, optimize the ratio of the donor and acceptor plasmids to maximize the BRET signal.[1] |
Experimental Protocols for Selectivity Validation
To rigorously confirm the selectivity of this compound, we recommend a multi-pronged approach that includes both target engagement and functional assays.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding can stabilize a protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment: Culture your cells of interest to approximately 80% confluency. Treat the cells with either vehicle (e.g., DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or sonication. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble CARD9 protein at each temperature point using Western blotting with a specific anti-CARD9 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. A positive result is a shift in the melting curve of CARD9 to a higher temperature in the presence of this compound compared to the vehicle control.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescently labeled tracer that binds to the same protein.
Methodology:
-
Construct Preparation: Generate expression vectors for CARD9 fused to NanoLuc® luciferase (either N- or C-terminally).
-
Cell Transfection: Transfect the NanoLuc®-CARD9 construct into your cells of interest (e.g., HEK293 cells).
-
Assay Setup: Plate the transfected cells in a white, 96-well assay plate. Add a cell-permeable fluorescent tracer that is known to bind to CARD9.
-
Compound Competition: Add varying concentrations of this compound to the wells. If this compound binds to CARD9, it will compete with the fluorescent tracer, leading to a decrease in the BRET signal.
-
Signal Detection: Add the NanoBRET® substrate and measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader.
-
Data Analysis: Calculate the BRET ratio. A dose-dependent decrease in the BRET ratio upon addition of this compound indicates target engagement.
Functional Selectivity Assays
These assays measure the effect of this compound on the downstream signaling events of its intended target versus other pathways.
Methodology:
-
Cell Stimulation: Plate your cells of interest (e.g., THP-1 monocytes or primary macrophages). Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
CARD9-Dependent Stimulation: Stimulate the cells with a known CARD9 agonist, such as 100 µg/mL of curdlan (a β-glucan) for a specified time (e.g., 4-6 hours).
-
CARD9-Independent Stimulation (Negative Control): In a separate set of wells, stimulate the cells with 100 ng/mL of LPS.
-
Downstream Readout:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA.
-
Signaling Pathway Analysis: Lyse the cells and perform Western blotting to detect the phosphorylation of downstream signaling molecules such as p38 MAPK and ERK.
-
-
Data Analysis: A selective compound will show a dose-dependent inhibition of the curdlan-induced cytokine production and phosphorylation, with little to no effect on the LPS-induced responses.
Quantitative Data Summary
While a comprehensive off-target screening panel for this compound is not publicly available, the following table summarizes the known activities. Researchers are encouraged to generate their own selectivity data using the methods described above.
| Target/Pathway | Assay Type | Metric | Value | Selectivity |
| CARD9-TRIM62 Interaction | In vitro PPI Assay | IC50 | 8.6 µM | Primary Target |
| CARD9 Ubiquitination | In vitro Assay | - | Complete Inhibition | On-Target Effect |
| Dectin-1/β-glucan Pathway | Cellular Functional Assay | - | Inhibition | On-Target Pathway |
| LPS/TLR4 Pathway | Cellular Functional Assay | - | No Effect | Selective |
Visualizing Experimental Workflows and Signaling Pathways
To aid in the experimental design and interpretation of results, the following diagrams illustrate key processes.
Caption: A generalized workflow for confirming compound selectivity.
Caption: The CARD9 signaling pathway and the inhibitory action of this compound.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. benchchem.com [benchchem.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
best practices for storing and handling BRD5529
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing, handling, and utilizing BRD5529 in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that disrupts the protein-protein interaction between Caspase Recruitment Domain-containing protein 9 (CARD9) and TRIM62, an E3 ubiquitin ligase. By binding directly to CARD9, this compound prevents TRIM62-mediated ubiquitination of CARD9, which is a critical step for its activation. This inhibition effectively blocks downstream signaling pathways, including the activation of NF-κB and MAPK pathways, which are involved in pro-inflammatory cytokine production.
2. What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its stability and activity. The following table summarizes the recommended storage conditions for both the powdered form and solutions of this compound.[1][2]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
3. How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound powder in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For in vitro experiments, a stock solution of 10 mM in DMSO is commonly used. To ensure complete dissolution, gentle warming and vortexing may be applied. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -80°C.
4. Can this compound be used in in vivo studies?
Yes, this compound has been used in in vivo studies, typically in mouse models. For in vivo administration, a specific formulation is required. A common protocol involves preparing a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to ensure the final solution is clear and free of precipitation before administration.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Inconsistent or No Inhibition of Downstream Signaling
| Potential Cause | Troubleshooting Steps |
| Degraded this compound | - Ensure the compound has been stored correctly according to the recommended conditions. - Prepare a fresh stock solution from a new batch of this compound powder. - Avoid multiple freeze-thaw cycles of the stock solution by using aliquots. |
| Incorrect Concentration | - Verify the calculations for your working concentration. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Cell Permeability Issues | - Ensure the final DMSO concentration in your cell culture medium is not exceeding a level that is toxic to your cells (typically <0.5%). - Increase the pre-incubation time with this compound to allow for sufficient cell penetration. |
| Suboptimal Assay Conditions | - Ensure that the stimulation of the signaling pathway (e.g., with a C-type lectin receptor agonist) is robust. - Optimize the timing of this compound treatment relative to the stimulation. |
High Background in Western Blot for Phosphorylated Proteins
| Potential Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | - Use a high-quality, validated primary antibody specific for the phosphorylated target. - Optimize the antibody dilution. - Block the membrane with an appropriate blocking agent, such as bovine serum albumin (BSA), instead of milk, as milk contains phosphoproteins that can cause background. |
| Insufficient Washing | - Increase the number and duration of wash steps after primary and secondary antibody incubations. - Add a mild detergent like Tween-20 to the wash buffer. |
| Contamination | - Ensure all buffers and reagents are freshly prepared and filtered. - Handle membranes with clean forceps to avoid contamination. |
Experimental Protocols
Protocol 1: In Vitro Inhibition of CARD9 Ubiquitination
This protocol describes how to assess the inhibitory effect of this compound on the ubiquitination of CARD9 in a cell-based assay.
Materials:
-
HEK293T cells
-
Expression vectors for FLAG-tagged CARD9 and HA-tagged TRIM62
-
This compound
-
Lipofectamine 2000
-
Opti-MEM
-
DMEM with 10% FBS
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Anti-FLAG antibody
-
Anti-HA antibody
-
Anti-ubiquitin antibody
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.
-
Co-transfect the cells with FLAG-CARD9 and HA-TRIM62 expression vectors using Lipofectamine 2000 according to the manufacturer's instructions.
-
24 hours post-transfection, treat the cells with the desired concentration of this compound or vehicle (DMSO) for 4-6 hours.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Incubate the supernatant with an anti-FLAG antibody for 2 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1 hour at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using anti-FLAG, anti-HA, and anti-ubiquitin antibodies. A decrease in the ubiquitin signal in the this compound-treated sample indicates inhibition of CARD9 ubiquitination.
Protocol 2: Measurement of Cytokine Production by ELISA
This protocol outlines the steps to measure the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells.
Materials:
-
RAW 264.7 macrophages or primary bone marrow-derived macrophages (BMDMs)
-
This compound
-
LPS or other appropriate stimulus
-
RPMI-1640 with 10% FBS
-
ELISA kit for the cytokine of interest
-
96-well plate reader
Procedure:
-
Seed RAW 264.7 cells or BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS) for 18-24 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA for the target cytokine according to the manufacturer's instructions.
-
Measure the absorbance using a 96-well plate reader and calculate the cytokine concentrations based on the standard curve. A reduction in cytokine levels in the this compound-treated wells indicates its inhibitory effect.
Visualizations
This compound Mechanism of Action
Caption: this compound binds to CARD9, preventing its interaction with TRIM62 and subsequent ubiquitination, thereby inhibiting downstream inflammatory signaling.
Experimental Workflow: Investigating this compound Efficacy
Caption: A typical experimental workflow to assess the inhibitory effects of this compound on cellular responses.
References
Validation & Comparative
A Comparative Guide to the Efficacy of BRD5529 and Other CARD9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of BRD5529 and other known inhibitors of Caspase Recruitment Domain-containing protein 9 (CARD9). The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.
Introduction to CARD9 Inhibition
Caspase Recruitment Domain-containing protein 9 (CARD9) is a key scaffold protein in the innate immune system. It plays a crucial role in downstream signaling from various pattern recognition receptors (PRRs), particularly C-type lectin receptors (CLRs) that recognize fungal and bacterial components. Upon activation, CARD9 forms a signaling complex with BCL10 and MALT1, leading to the activation of NF-κB and MAPK pathways and subsequent production of pro-inflammatory cytokines. Dysregulation of CARD9 signaling has been implicated in inflammatory diseases, making it an attractive therapeutic target.
This compound and other identified small molecules inhibit CARD9 activity by disrupting the protein-protein interaction (PPI) between CARD9 and the E3 ubiquitin ligase TRIM62. This interaction is essential for the ubiquitination and subsequent activation of CARD9.
Comparative Efficacy of CARD9 Inhibitors
The following table summarizes the in vitro efficacy of this compound and other CARD9 inhibitors from the same chemical series, as determined by their ability to inhibit the TRIM62-mediated ubiquitination of CARD9.
| Inhibitor | IC50 (μM) for CARD9-TRIM62 Ubiquitination Inhibition | Reference |
| BRD4203 | 7.3 | [1] |
| This compound | 8.6 | [2] |
| BRD8991 | 15.6 | [1] |
| BRD4098 | 18.0 | [1] |
Note: The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the CARD9-TRIM62 interaction in an in vitro assay.[1]
Based on this data, BRD4203 shows the highest potency in this series, followed closely by this compound.
Experimental Data and Observations
This compound has been the most extensively studied of these inhibitors. In cellular assays, this compound has demonstrated the ability to attenuate CARD9-dependent signaling pathways.
-
Inhibition of IKK Phosphorylation: In primary bone marrow-derived dendritic cells (BMDCs), this compound was shown to significantly reduce the phosphorylation of IKK, a key downstream event following the formation of the CARD9-BCL10-MALT1 signalosome. This inhibition was observed upon stimulation of the Dectin-1 receptor, a known upstream activator of CARD9.[1]
-
Inhibition of NF-κB Activation: In THP-1 monocytes containing an NF-κB luciferase reporter, this compound effectively attenuated the activation of the NF-κB reporter in response to Dectin-1 ligands.[1]
-
Reduction of Pro-inflammatory Cytokine Production: Treatment with this compound has been shown to significantly reduce the release of TNF-α and the phosphorylation of p38 and ERK1 in macrophages stimulated with Pneumocystis β-glucans.[3]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental setups, the following diagrams illustrate the CARD9 signaling pathway and the workflows for key experiments.
Caption: The CARD9 signaling cascade initiated by pattern recognition receptors.
Caption: Workflow for evaluating the efficacy of CARD9 inhibitors.
Experimental Protocols
In Vitro CARD9 Ubiquitination Assay
This assay is designed to measure the ability of a compound to inhibit the TRIM62-mediated ubiquitination of CARD9.
-
Reagents: Purified recombinant CARD9, TRIM62, E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, and ATP.
-
Procedure:
-
Combine CARD9, TRIM62, E1, E2, and ubiquitin in a reaction buffer.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody specific for ubiquitin or CARD9 to visualize the ubiquitinated CARD9, which appears as a high-molecular-weight smear or ladder.
-
Quantify the intensity of the ubiquitinated CARD9 bands to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.
-
IKK Phosphorylation Assay in BMDCs
This cellular assay assesses the effect of CARD9 inhibitors on a downstream signaling event.
-
Cell Culture: Culture primary bone marrow-derived dendritic cells (BMDCs) under appropriate conditions.
-
Procedure:
-
Pre-treat the BMDCs with the CARD9 inhibitor (e.g., this compound) or a vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with a Dectin-1 ligand (e.g., scleroglucan) for various time points.
-
Lyse the cells to extract total protein.
-
-
Analysis:
-
Separate the protein lysates by SDS-PAGE.
-
Perform a Western blot using antibodies against phosphorylated IKK (p-IKK) and total IKK.
-
Quantify the band intensities to determine the ratio of p-IKK to total IKK, indicating the level of IKK activation.
-
NF-κB Reporter Assay in THP-1 Monocytes
This assay measures the transcriptional activity of NF-κB.
-
Cell Line: Use a THP-1 monocyte cell line that has been stably transfected with a luciferase reporter gene under the control of an NF-κB response element.
-
Procedure:
-
Plate the THP-1 NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with the CARD9 inhibitor or a vehicle control.
-
Stimulate the cells with a Dectin-1 ligand.
-
After an incubation period (e.g., 4-6 hours), lyse the cells and add a luciferase substrate.
-
-
Analysis:
-
Measure the luminescence using a luminometer. The light output is proportional to the NF-κB transcriptional activity.
-
Conclusion
The available data indicates that this compound and its analogs, particularly BRD4203, are potent inhibitors of the CARD9-TRIM62 interaction. This compound has been further validated in cellular models, where it effectively suppresses downstream signaling pathways crucial for inflammatory responses. These findings support the continued investigation of these compounds as potential therapeutics for CARD9-mediated inflammatory diseases. Researchers should consider the specific potency and available data for each compound when selecting an inhibitor for their studies.
References
- 1. Small-molecule inhibitors directly target CARD9 and mimic its protective variant in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting CARD9 with Small-Molecule Therapeutics Inhibits Innate Immune Signaling and Inflammatory Response to Pneumocystis carinii β-Glucans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Bromodomain and Protein-Protein Interaction Inhibitors: BRD5529, AZD5153, and GSK973
In the landscape of contemporary drug discovery, the modulation of protein-protein interactions and epigenetic pathways represents a frontier of therapeutic innovation. This guide provides a detailed comparison of three noteworthy chemical probes: BRD5529, a novel inhibitor of the CARD9-TRIM62 protein-protein interaction, and two distinct bromodomain and extra-terminal (BET) family inhibitors, AZD5153 and GSK973. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their inhibitory activities, the experimental methods used for their characterization, and the signaling pathways they influence.
Quantitative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for the three compounds against their respective primary targets are summarized in the table below. This data facilitates a direct comparison of their in vitro efficacy.
| Compound | Target(s) | IC50 Value |
| This compound | CARD9-TRIM62 Protein-Protein Interaction | 8.6 µM[1] |
| AZD5153 | Full-length BRD4 | 5 nM[2][3] |
| GSK973 | BRD4 Bromodomain 2 (BD2) | 15.85 nM (pIC50 = 7.8)[4] |
Experimental Protocols
The determination of accurate IC50 values is fundamentally dependent on the experimental methodology. Below are detailed descriptions of the assays used to characterize each inhibitor.
This compound: Bead-Based Enzyme-Linked Immunosorbent Assay (ELISA)
The inhibitory activity of this compound on the CARD9-TRIM62 interaction was quantified using a specialized bead-based ELISA.[5] This high-throughput screening method is designed to measure the disruption of a protein-protein interaction in the presence of an inhibitor.
Workflow:
-
Bead Coating: Color-coded beads are coated with a recombinant form of one of the target proteins, for instance, CARD9.
-
Incubation: The protein-coated beads are dispensed into individual wells of a microplate. Each well contains a different concentration of the test compound (this compound) and the other interacting partner, TRIM62, which is typically tagged for detection (e.g., with a fluorescent label or an epitope tag).
-
Inhibition: this compound, if effective, will bind to CARD9 and prevent its interaction with TRIM62.
-
Washing: The beads are washed to remove unbound proteins and the test compound.
-
Detection: The amount of TRIM62 bound to the CARD9-coated beads is quantified. This is typically achieved by adding a detection antibody that specifically recognizes the tag on TRIM62, followed by a secondary antibody conjugated to a reporter enzyme or fluorophore.
-
Data Analysis: The signal intensity is measured for each well. The IC50 value is calculated by plotting the signal intensity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
AZD5153: Fluorescence Polarization (FP) Assay
The potency of AZD5153 against BRD4 was determined using a fluorescence polarization assay.[3] This technique is well-suited for studying molecular binding events in solution.
Workflow:
-
Assay Principle: The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (a tracer) that binds to the target protein (BRD4). When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger BRD4 protein, its tumbling is slowed, leading to an increase in fluorescence polarization.
-
Competition: The assay is performed in a competitive format. A fixed concentration of BRD4 and the fluorescent tracer are incubated with varying concentrations of the inhibitor, AZD5153.
-
Displacement: AZD5153 competes with the fluorescent tracer for binding to the bromodomain of BRD4. As the concentration of AZD5153 increases, it displaces more of the tracer from BRD4.
-
Measurement: The fluorescence polarization is measured at each inhibitor concentration. A decrease in polarization indicates displacement of the tracer.
-
Data Analysis: The IC50 value is determined by plotting the fluorescence polarization values against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
GSK973: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
The inhibitory activity of GSK973 against the second bromodomain (BD2) of BRD4 was assessed using a TR-FRET assay.[6][7] This assay is a robust and sensitive method for measuring molecular interactions in a homogeneous format.
Workflow:
-
Assay Components: The assay utilizes a donor fluorophore (e.g., terbium or europium) and an acceptor fluorophore (e.g., fluorescein or a red-shifted dye). The target protein (BRD4 BD2) is typically tagged with one fluorophore (e.g., via an antibody or a fusion tag), and a ligand or peptide that binds to the bromodomain is labeled with the other fluorophore.
-
FRET Signal: When the donor and acceptor are in close proximity (i.e., when the ligand is bound to BRD4 BD2), excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength.
-
Inhibition: GSK973 competes with the fluorescently labeled ligand for binding to BRD4 BD2. As the concentration of GSK973 increases, it displaces the labeled ligand, leading to a decrease in the FRET signal.
-
Measurement: The time-resolved fluorescence of both the donor and acceptor is measured, allowing for the calculation of the FRET ratio.
-
Data Analysis: The IC50 value is calculated by plotting the FRET ratio against the inhibitor concentration and fitting the data to a competitive binding model.
Signaling Pathway Diagrams
The biological effects of these inhibitors are rooted in their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways affected by each compound.
CARD9 Signaling Pathway
This compound targets the interaction between CARD9 and TRIM62. CARD9 is a central adaptor protein in the innate immune system, integrating signals from various pattern recognition receptors (PRRs) to activate downstream inflammatory responses, primarily through the NF-κB pathway.[8][9][10]
BET Protein-Mediated Gene Transcription
AZD5153 and GSK973 target BET proteins, which are epigenetic "readers" that play a crucial role in regulating gene expression. They bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters and enhancers, thereby activating transcription of target genes, including those involved in cell proliferation and inflammation like c-MYC and NF-κB target genes.[11][12][13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe AZD5153 | Chemical Probes Portal [chemicalprobes.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe GSK973 | Chemical Probes Portal [chemicalprobes.org]
- 8. The adaptor protein CARD9, from fungal immunity to tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | CARD9 Signaling, Inflammation, and Diseases [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. BET Proteins Exhibit Transcriptional and Functional Opposition in the Epithelial-to-mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
BRD5529: Mimicking Nature's Defense Against Inflammatory Bowel Disease
A comparative analysis of the small-molecule inhibitor BRD5529 and the protective CARD9Δ11 variant reveals a shared mechanism of action in downregulating inflammatory signaling pathways implicated in Inflammatory Bowel Disease (IBD). This guide provides an in-depth comparison, supported by experimental data, for researchers, scientists, and drug development professionals.
Caspase recruitment domain-containing protein 9 (CARD9) is a key adaptor protein in the innate immune system. Upon activation, it orchestrates a signaling cascade that leads to the production of pro-inflammatory cytokines. While essential for host defense, aberrant CARD9 activity is linked to chronic inflammatory conditions like IBD. A naturally occurring splice variant, CARD9Δ11, which offers protection against IBD, has provided a therapeutic blueprint.[1][2] The small molecule this compound was developed to mimic the protective properties of this variant.[1][3] This guide explores the molecular basis of this mimicry, presenting the comparative data and methodologies that underpin our understanding.
Mechanism of Action: A Tale of Two Inhibitors
The canonical activation of CARD9 involves its interaction with the E3 ubiquitin ligase TRIM62.[1] This interaction leads to the ubiquitination of CARD9, a critical step for the recruitment of the BCL10-MALT1 (CBM) signalosome complex and subsequent activation of the NF-κB pathway, a central regulator of inflammation.[4][5]
The protective CARD9Δ11 variant arises from a splice site mutation that results in the skipping of exon 11, leading to a truncated C-terminal domain.[1][6][7] This truncation abrogates the binding site for TRIM62, rendering the CARD9Δ11 protein incapable of being ubiquitinated and activated.[1][5] Consequently, downstream NF-κB signaling and the production of inflammatory cytokines are dampened.[1][3]
This compound effectively mimics this natural protective mechanism.[2][3] It is a cell-permeable small molecule that directly binds to the C-terminal domain of wild-type CARD9.[1][8] This binding physically obstructs the interaction between CARD9 and TRIM62, thereby inhibiting CARD9 ubiquitination and subsequent activation of the NF-κB pathway.[3][4][8]
Comparative Signaling Pathways
The signaling pathways for wild-type CARD9, the protective CARD9Δ11 variant, and the effect of this compound are illustrated below.
Caption: Comparative signaling pathways of CARD9.
Quantitative Comparison of Inhibitory Activity
The inhibitory effects of this compound have been quantified in various assays, demonstrating its potency in disrupting the CARD9-TRIM62 interaction and downstream signaling.
| Parameter | This compound | CARD9Δ11 | Experimental System | Reference |
| CARD9-TRIM62 Interaction (IC50) | 8.6 µM | N/A (Does not bind) | In vitro bead-based ELISA | [8] |
| CARD9 Ubiquitination | Dose-dependent inhibition (complete at 40 µM) | No ubiquitination | In vitro ubiquitination assay | [8] |
| IKK Phosphorylation | Significant reduction (at 200 µM) | Impaired activation | Primary bone marrow-derived dendritic cells | [5] |
| NF-κB Reporter Activity | Dose-dependent inhibition | Impaired activation | CARD9 KO THP-1 monocytes | [5] |
| TNF-α Production | Significant reduction | Decreased production | RAW 264.7 macrophages; BMDCs | [6][9] |
| IL-6 Production | Significant reduction | Decreased production | BMDCs | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Bead-Based ELISA for CARD9-TRIM62 Interaction
This assay quantifies the protein-protein interaction between CARD9 and TRIM62 and is used to determine the inhibitory concentration (IC50) of compounds like this compound.
Caption: Workflow for the bead-based ELISA.
-
Bead Preparation: Anti-Myc antibody-conjugated magnetic beads (Luminex) are used.
-
Protein Capture: The beads are incubated with Myc-tagged TRIM62 to allow for capture onto the bead surface.
-
Inhibitor and Protein Incubation: A mixture of biotinylated wild-type CARD9 and varying concentrations of this compound (or DMSO as a control) is added to the TRIM62-coated beads.
-
Detection: Streptavidin-phycoerythrin (PE), which binds to the biotinylated CARD9, is added.
-
Data Acquisition: The fluorescence signal from PE on each bead is measured using a Luminex instrument. The signal intensity is proportional to the amount of CARD9 bound to TRIM62.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of this compound to inhibit the ubiquitination of CARD9 by TRIM62.
-
Reaction Mixture: Recombinant E1, E2, ubiquitin, and ATP are combined with Myc-tagged TRIM62 and FLAG-tagged CARD9 in an assay buffer.
-
Inhibitor Addition: this compound or a vehicle control is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for the ubiquitination reaction to proceed.
-
Western Blot Analysis: The reaction products are separated by SDS-PAGE, transferred to a membrane, and probed with anti-FLAG antibodies to detect CARD9. The presence of higher molecular weight bands indicates ubiquitinated CARD9.
Cellular Assays for Downstream Signaling
The impact of this compound on cellular signaling downstream of CARD9 is assessed in immune cells.
-
Cell Culture: Primary bone marrow-derived dendritic cells (BMDCs) or macrophage cell lines (e.g., RAW 264.7) are cultured.
-
Pre-treatment: Cells are pre-incubated with this compound or a vehicle control for a specified period.
-
Stimulation: Cells are stimulated with a C-type lectin receptor (CLR) agonist, such as β-glucans, to activate the CARD9 pathway.
-
Analysis of Signaling Events:
-
IKK Phosphorylation: Assessed by flow cytometry using phospho-specific antibodies.
-
NF-κB Activation: Measured using a luciferase reporter assay in cells transfected with an NF-κB response element-driven reporter construct.
-
Cytokine Production: Pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified by ELISA.[9][10]
-
Conclusion
The small-molecule inhibitor this compound successfully recapitulates the protective mechanism of the naturally occurring CARD9Δ11 variant. By directly binding to CARD9 and disrupting its interaction with the E3 ubiquitin ligase TRIM62, this compound effectively inhibits CARD9 ubiquitination and downstream pro-inflammatory signaling.[1][3][4] The presented data underscores the therapeutic potential of targeting this protein-protein interaction for the treatment of IBD and other inflammatory disorders where CARD9 plays a pathological role. The detailed experimental protocols provide a framework for further investigation and development of CARD9-targeting therapeutics.
References
- 1. Small-molecule inhibitors directly target CARD9 and mimic its protective variant in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted role of CARD9 in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CARD9 Regulation and its Role in Cardiovascular Diseases [ijbs.com]
- 5. pnas.org [pnas.org]
- 6. Frontiers | CARD9 Signaling, Inflammation, and Diseases [frontiersin.org]
- 7. The role and mechanism of CARD9 gene polymorphism in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. journals.asm.org [journals.asm.org]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Validating BRD5529's On-Target Effects: A Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
BRD5529 is a selective small molecule inhibitor that targets the protein-protein interaction between Caspase Recruitment Domain-containing protein 9 (CARD9) and TRIM62, an E3 ubiquitin ligase.[1][2] By binding directly to CARD9, this compound prevents its TRIM62-mediated ubiquitination, a critical step in the activation of downstream inflammatory signaling pathways, including the NF-κB pathway.[1][2] The half-maximal inhibitory concentration (IC50) for this interaction is approximately 8.6 μM.[1] Validating that the observed cellular effects of this compound are indeed a consequence of its interaction with CARD9 is a critical step in its development as a specific therapeutic agent. This guide compares key genetic approaches to rigorously assess the on-target activity of this compound.
Genetic Approaches for On-Target Validation
Genetic methods provide the most definitive evidence for the on-target action of a small molecule inhibitor. By specifically removing or reducing the expression of the target protein, these approaches can determine whether the inhibitor's effect is dependent on the presence of its intended target. The primary genetic techniques for validating the on-target effects of this compound are CRISPR/Cas9-mediated knockout and siRNA/shRNA-mediated knockdown of CARD9.
| Approach | Principle | Advantages | Disadvantages |
| CRISPR/Cas9 Knockout | Permanent disruption of the CARD9 gene, leading to a complete loss of CARD9 protein expression. | Provides a definitive "all-or-nothing" answer to target engagement. Stable cell lines can be generated for repeated experiments. | Potential for off-target gene editing.[3][4] The process of generating and validating knockout cell lines can be time-consuming. |
| siRNA/shRNA Knockdown | Transient reduction of CARD9 mRNA levels, leading to a temporary decrease in CARD9 protein expression. | Rapid and relatively inexpensive to implement. Allows for the study of essential genes where a permanent knockout might be lethal. | Incomplete knockdown can lead to ambiguous results. Off-target effects of the siRNA/shRNA molecules are possible. The transient nature may not be suitable for all experimental designs. |
| Rescue Experiments | Re-expression of the wild-type target protein in a knockout or knockdown background to see if the inhibitor's effect is restored. | Provides strong evidence for on-target activity by demonstrating that the effect of the inhibitor is specifically dependent on the target protein. | Requires additional genetic manipulation and careful control of the expression levels of the rescued protein. |
Expected Outcomes of Genetic Validation Studies with this compound
The following table summarizes the anticipated results when treating cells with this compound after genetic perturbation of CARD9. These outcomes are based on the known mechanism of action of this compound as a CARD9 inhibitor.
| Cellular Context | Treatment | Expected Effect on Downstream Signaling (e.g., NF-κB activation, IKK phosphorylation) | Interpretation |
| Wild-Type Cells | This compound | Inhibition of signaling | This compound is active in cells. |
| CARD9 Knockout Cells | This compound | No significant inhibition of signaling (signaling is already basally low or absent) | The effect of this compound is dependent on the presence of CARD9, confirming on-target activity. |
| CARD9 Knockdown Cells | This compound | Reduced inhibition of signaling compared to wild-type cells | The effect of this compound is proportional to the level of CARD9 expression, supporting on-target activity. |
| CARD9 Knockout Cells + Re-expression of Wild-Type CARD9 | This compound | Restoration of signaling inhibition by this compound | Confirms that the inhibitory effect of this compound is specifically mediated through CARD9. |
| CARD9 Knockout Cells + Re-expression of a this compound-resistant CARD9 mutant | This compound | No inhibition of signaling | Provides definitive evidence that this compound's activity is due to its direct binding to CARD9. |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitors directly target CARD9 and mimic its protective variant in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 4. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BRD5529 and Current IBD Therapies: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel investigational molecule BRD5529 against established therapies for Inflammatory Bowel Disease (IBD). This document outlines the mechanisms of action, presents available preclinical and clinical data, and details relevant experimental protocols to facilitate an objective evaluation.
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. Current therapeutic strategies aim to induce and maintain remission by targeting various aspects of the inflammatory cascade. This guide introduces this compound, a novel small molecule inhibitor, and positions it alongside current mainstream IBD treatments, offering a comparative perspective for future research and development.
Mechanism of Action: A Tale of Two Approaches
Current IBD therapies primarily target broad inflammatory pathways or specific cytokines and cell adhesion molecules. In contrast, this compound offers a more targeted approach by modulating an upstream signaling node in innate immunity.
This compound: Targeting the CARD9-TRIM62 Interaction
This compound is a first-in-class small molecule inhibitor that disrupts the protein-protein interaction between Caspase Recruitment Domain-containing protein 9 (CARD9) and TRIM62, an E3 ubiquitin ligase. This interaction is crucial for the ubiquitination and subsequent activation of CARD9, a key adaptor protein in the signaling pathway of C-type lectin receptors (CLRs). CLRs are innate immune sensors that recognize microbial components and trigger inflammatory responses. By inhibiting CARD9 ubiquitination, this compound effectively dampens the downstream activation of pro-inflammatory signaling pathways, including NF-κB, which are central to the pathogenesis of IBD.
Current IBD Therapies: A Multi-pronged Attack on Inflammation
Established IBD therapies can be broadly categorized by their mechanism of action:
-
Anti-TNF-α Biologics (e.g., Infliximab): These monoclonal antibodies neutralize Tumor Necrosis Factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine that orchestrates a cascade of inflammatory responses in the gut.
-
Anti-Integrin Biologics (e.g., Vedolizumab): These agents selectively block gut-homining α4β7 integrin on lymphocytes, preventing their trafficking from the bloodstream into the inflamed intestinal tissue.
-
Other Biologics: This category includes antibodies targeting other cytokines like IL-12/23.
-
Small Molecules (e.g., JAK inhibitors, S1P receptor modulators): These orally administered drugs target intracellular signaling pathways involved in inflammation and immune cell trafficking.
-
Conventional Therapies: Aminosalicylates and corticosteroids are also used, primarily for milder disease or acute flares, with broader, less targeted anti-inflammatory effects.
Performance Data: A Preclinical vs. Clinical Snapshot
Direct comparative efficacy data between this compound and current IBD therapies from head-to-head clinical trials is not yet available. The following tables summarize the available preclinical data for this compound and established clinical efficacy data for two representative biologics, infliximab and vedolizumab.
Table 1: Preclinical Efficacy of this compound in an In Vivo Inflammation Model
| Parameter | Model | Treatment | Outcome | Source |
| Cytokine Levels (IL-6, TNF-α) | Fungal β-glucan-induced lung inflammation in mice | This compound (0.1 or 1.0 mg/kg, IP) | Significant reduction in lung tissue IL-6 and TNF-α levels compared to vehicle control. | [1][2] |
| In Vitro CARD9 Inhibition | In vitro ubiquitination assay | This compound | Dose-dependent inhibition of TRIM62-mediated CARD9 ubiquitination with an IC50 of 8.6 μM. | [3] |
Table 2: Clinical Efficacy of Infliximab in Ulcerative Colitis (ACT 1 & ACT 2 Trials)
| Outcome | Timepoint | Infliximab (5 mg/kg) | Placebo | Source |
| Clinical Response | Week 8 | 69.4% | 37.2% | [4][5] |
| Clinical Remission | Week 8 | 38.8% | 14.9% | [4][5] |
| Mucosal Healing | Week 8 | 62.0% | 33.9% | [4][5] |
Table 3: Clinical Efficacy of Vedolizumab in Crohn's Disease (GEMINI 2 Trial)
| Outcome | Timepoint | Vedolizumab (300 mg IV) | Placebo | Source |
| Clinical Remission | Week 6 | 14.5% | 6.8% | [6][7] |
| Clinical Remission (Maintenance) | Week 52 | 39.0% (every 8 weeks) | 21.6% | [6][7] |
| Corticosteroid-free Remission (Maintenance) | Week 52 | 31.7% (every 8 weeks) | 15.9% | [6][7] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound and current IBD therapies.
Caption: CARD9 Signaling Pathway and the inhibitory action of this compound.
Caption: TNF-α Signaling Pathway and the neutralizing effect of Infliximab.
Caption: Integrin-Mediated Lymphocyte Trafficking and the blocking action of Vedolizumab.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments related to the evaluation of this compound and current IBD therapies.
In Vitro CARD9 Ubiquitination Assay
This assay is fundamental to demonstrating the direct inhibitory effect of this compound on its target.
-
Reagents: Recombinant human CARD9, TRIM62, Ubiquitin, E1 and E2 enzymes, ATP, and ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
Procedure:
-
Set up reactions in a total volume of 50 µL.
-
Combine CARD9, Ubiquitin, E1, E2 enzymes, and ATP in the ubiquitination buffer.
-
Add varying concentrations of this compound or vehicle control (DMSO).
-
Initiate the reaction by adding TRIM62.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer to a nitrocellulose membrane.
-
Perform a Western blot using an anti-CARD9 antibody to visualize the ubiquitinated forms of CARD9 (higher molecular weight bands).
-
Quantify band intensity to determine the IC50 of this compound.
-
DSS-Induced Colitis Model in Mice (for preclinical efficacy testing of this compound)
This is a widely used and reproducible model of acute colitis that mimics many features of human ulcerative colitis.[1][8]
-
Animals: 8-10 week old C57BL/6 mice.
-
Induction of Colitis: Administer 2-3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 5-7 consecutive days.[1][8]
-
Treatment: Administer this compound (e.g., 0.1-1.0 mg/kg) or vehicle control via intraperitoneal (IP) injection daily, starting from day 0 of DSS administration.[9]
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
-
Endpoint Analysis (at day 7-10):
-
Measure colon length (colitis is associated with colon shortening).
-
Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.
-
Homogenize colon tissue to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA or qPCR.
-
Clinical Trial Protocol for an Anti-TNF-α Monoclonal Antibody in Ulcerative Colitis (Representative)
This outlines the typical design of a Phase 3 clinical trial for an IBD biologic.[5][10]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adult patients with moderately to severely active ulcerative colitis (e.g., Mayo score of 6-12 with an endoscopy subscore of ≥2) who have had an inadequate response to conventional therapies.
-
Treatment:
-
Induction Phase: Patients are randomized to receive intravenous infusions of the anti-TNF-α antibody (e.g., 5 mg/kg) or placebo at weeks 0, 2, and 6.
-
Maintenance Phase: Patients who respond to induction therapy are re-randomized to receive the active drug or placebo every 8 weeks for up to 54 weeks.
-
-
Efficacy Endpoints:
-
Primary: Clinical remission at week 8 (defined as a Mayo score ≤2 with no individual subscore >1).
-
Secondary: Clinical response at week 8 (decrease in Mayo score of ≥3 points and ≥30% from baseline, with a decrease in the rectal bleeding subscore of ≥1 or a rectal bleeding subscore of 0 or 1), mucosal healing at week 8 (endoscopy subscore of 0 or 1), and sustained clinical remission through week 54.
-
-
Safety Assessments: Monitoring of adverse events, serious adverse events, infections, and immunogenicity throughout the trial.
Conclusion and Future Directions
This compound represents a novel, targeted approach to IBD therapy by modulating the innate immune response at the level of the CARD9 signalosome. Preclinical data, although not yet in a specific IBD model, demonstrate its potential as an anti-inflammatory agent. In contrast, current biologics like infliximab and vedolizumab have well-established clinical efficacy in inducing and maintaining remission in IBD patients, albeit with mechanisms of action that target downstream effectors of the inflammatory cascade.
Future research should focus on evaluating the efficacy of this compound in validated preclinical models of IBD, such as the DSS and TNBS colitis models. Such studies will be crucial to determine its potential for clinical development and to provide a more direct comparison with existing therapies. Head-to-head preclinical studies comparing this compound with an anti-TNF-α or anti-integrin agent would be particularly informative. Ultimately, the translation of these preclinical findings into well-designed clinical trials will determine the future role of CARD9 inhibition in the therapeutic landscape of IBD.
References
- 1. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 2. Ulcerative Colitis Clinical Trials for ENTYVIO® (vedolizumab) [entyviohcp.com]
- 3. criver.com [criver.com]
- 4. Efficacy and Speed of Induction of Remission of Infliximab vs Golimumab for Patients With Ulcerative Colitis, Based on Data From Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Information | REMICADE® (infliximab) HCP [remicadehcp.com]
- 6. pure.aah.org [pure.aah.org]
- 7. Vedolizumab for inflammatory bowel disease: From randomized controlled trials to real-life evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
BRD5529: A Novel CARD9 Inhibitor as a Potential Alternative to Anti-TNF Therapies in Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel small-molecule inhibitor BRD5529 and established anti-tumor necrosis factor (anti-TNF) therapies for the treatment of Inflammatory Bowel Disease (IBD). While direct comparative efficacy and safety data from head-to-head clinical trials are not yet available, this document outlines the distinct mechanisms of action, summarizes key preclinical data for this compound, and presents established clinical data for anti-TNF agents.
Executive Summary
Anti-TNF therapies have been a cornerstone of IBD treatment, primarily functioning by neutralizing the pro-inflammatory cytokine TNF-α. However, a significant number of patients either do not respond or lose response over time, and these therapies are associated with potential side effects, creating a need for alternative therapeutic strategies. This compound represents a novel approach by targeting an intracellular signaling protein, CARD9. It acts as a selective inhibitor of the CARD9-TRIM62 protein-protein interaction, effectively mimicking a naturally occurring protective genetic variant against IBD.[1][2][3] Preclinical studies suggest that this compound can attenuate inflammatory signaling pathways central to IBD pathogenesis.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and anti-TNF therapies lies in their therapeutic targets and mechanisms of action. Anti-TNF agents are monoclonal antibodies that extracellularly neutralize TNF-α or target TNF-expressing cells, while this compound is a small molecule that intracellularly modulates an innate immune signaling pathway.
This compound: Targeting the CARD9 Signaling Pathway
This compound is a first-in-class small molecule that selectively inhibits the interaction between Caspase Recruitment Domain-containing protein 9 (CARD9) and the E3 ubiquitin ligase TRIM62.[2][4] This mechanism is inspired by the protective effects of the CARD9Δ11 genetic variant in IBD.[1][3]
The key steps in this compound's mechanism of action are:
-
Binding to CARD9: this compound directly and selectively binds to the CARD9 protein.[2]
-
Disruption of TRIM62 Recruitment: This binding prevents the recruitment of TRIM62 to CARD9.[1]
-
Inhibition of Ubiquitination: Consequently, TRIM62-mediated K27-linked ubiquitination and subsequent activation of CARD9 are inhibited.[2]
-
Downregulation of Pro-inflammatory Signaling: The inhibition of CARD9 activation leads to the attenuation of downstream signaling cascades, including the phosphorylation of IKK and activation of the NF-κB pathway.[1][2]
-
Reduced Cytokine Production: This ultimately results in a decrease in the production of pro-inflammatory cytokines, such as TNF-α, in a CARD9-dependent manner.[5]
Anti-TNF Therapies: Neutralizing a Key Cytokine
Anti-TNF therapies are monoclonal antibodies that exert their effects through several mechanisms:
-
Neutralization of TNF-α: They bind to both soluble and transmembrane forms of TNF-α, preventing it from binding to its receptors and triggering pro-inflammatory signaling.[6][7]
-
Induction of Apoptosis: Anti-TNF agents can induce apoptosis (programmed cell death) in activated T-lymphocytes in the gut lamina propria, which are key drivers of inflammation in IBD.[7][8]
-
Reverse Signaling: Binding to transmembrane TNF-α can initiate "reverse signaling" into the TNF-expressing cell, leading to the suppression of cytokine production.[7]
-
Fc-Mediated Effector Functions: Monoclonal antibodies with an Fc region, such as infliximab and adalimumab, can induce antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the lysis of inflammatory cells.[7]
-
Induction of Regulatory Macrophages: These therapies can promote the development of M2-type wound-healing macrophages, which help to resolve inflammation and repair tissue damage.[8][9]
References
- 1. pnas.org [pnas.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. The multifaceted role of CARD9 in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of action of anti-tumor necrosis factor antibodies in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-TNF Therapy in Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Anti-TNF Therapy in Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Mechanism of Action of Anti-TNF Therapy in Inflammatory Bowel Disease. | Semantic Scholar [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of the small-molecule inhibitor BRD5529 against related signaling adaptors. The information presented is supported by experimental data to aid in the evaluation of this compound for research and therapeutic development purposes.
Executive Summary
This compound is a selective inhibitor of the protein-protein interaction (PPI) between the caspase recruitment domain-containing protein 9 (CARD9) and the E3 ubiquitin ligase TRIM62.[1][2][3] This interaction is a critical step in the activation of CARD9-mediated signaling pathways, which are central to innate immunity, particularly in response to fungal and bacterial pathogens.[1][4] this compound has been shown to directly bind to CARD9, thereby preventing its ubiquitination and subsequent activation by TRIM62.[1][2][3] The specificity of this compound is a key attribute, as it selectively targets the CARD9-TRIM62 axis while leaving other related signaling pathways intact. This guide presents the quantitative data on its inhibitory activity and specificity, details the experimental protocols used for its evaluation, and provides visual representations of the relevant signaling pathway and experimental workflow.
Data Presentation
The following table summarizes the quantitative data on the inhibitory activity of this compound and its structurally related analogs against the CARD9-TRIM62 interaction and subsequent CARD9 ubiquitination. The data demonstrates the potency of this series of compounds and provides a basis for comparing their efficacy.
| Compound | Inhibition of CARD9-TRIM62 PPI (IC50) | Inhibition of CARD9 Ubiquitination (IC50) |
| This compound | 8.6 µM [1][2] | 8.9 µM |
| BRD4203 | 3.5 µM[1] | 7.3 µM |
| BRD8991 | 6.6 µM[1] | 15.6 µM |
| BRD4098 | 6.1 µM[1] | 18.0 µM |
Specificity Data:
Crucially, this compound has been shown to be highly selective for the CARD9-TRIM62 interaction. Experimental evidence confirms that:
-
This compound directly binds to CARD9. This has been validated using biophysical methods such as Differential Scanning Fluorimetry (DSF) and Saturation-Transfer Difference (STD) NMR.
-
This compound does not bind to TRIM62.
-
This compound does not inhibit the interaction between CARD9 and its N-terminal binding partner, BCL10. This is a critical indicator of specificity, as the CARD9-BCL10 interaction is essential for the formation of the CBM (CARD9-BCL10-MALT1) signalosome and downstream signaling.
Signaling Pathway and Experimental Workflow
To visually represent the context of this compound's action and the methods used to evaluate it, the following diagrams are provided.
Caption: CARD9 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Workflow for Evaluating the Specificity of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on published literature and provide a framework for the in vitro and cell-based evaluation of this compound.
Bead-based ELISA for CARD9-TRIM62 Protein-Protein Interaction
This assay is designed to quantify the interaction between CARD9 and TRIM62 and to screen for inhibitors of this interaction.
Materials:
-
Recombinant purified Flag-tagged CARD9 and Myc-tagged TRIM62 proteins.
-
Luminex MagPlex® microspheres.
-
Anti-Flag antibody and Anti-Myc antibody conjugated to a detection fluorophore (e.g., phycoerythrin).
-
Assay buffer (e.g., PBS with 1% BSA).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Luminex instrument.
Protocol:
-
Bead Coupling: Covalently couple anti-Flag antibody to Luminex MagPlex® microspheres according to the manufacturer's instructions.
-
Protein Incubation: Incubate the antibody-coupled beads with purified Flag-CARD9 protein to allow for capture.
-
Washing: Wash the beads to remove unbound CARD9.
-
Compound and Target Incubation: Add this compound or other test compounds at various concentrations to the beads, followed by the addition of purified Myc-TRIM62.
-
Incubation: Incubate the mixture to allow for the interaction between CARD9 and TRIM62.
-
Washing: Wash the beads to remove unbound TRIM62 and compound.
-
Detection: Add the phycoerythrin-conjugated anti-Myc antibody and incubate to detect the bound TRIM62.
-
Data Acquisition: Analyze the beads using a Luminex instrument to measure the median fluorescence intensity (MFI), which is proportional to the amount of CARD9-TRIM62 interaction.
-
Data Analysis: Plot the MFI against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Ubiquitination Assay
This assay measures the ability of TRIM62 to ubiquitinate CARD9 in a cell-free system and assesses the inhibitory effect of this compound.
Materials:
-
Recombinant purified Flag-tagged CARD9 and Myc-tagged TRIM62.
-
Ubiquitin activating enzyme (E1).
-
Ubiquitin conjugating enzyme (E2, e.g., UBE2D2).
-
Ubiquitin.
-
ATP.
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
AlphaLISA anti-Flag acceptor beads and streptavidin donor beads (or similar proximity-based detection reagents).
-
Biotinylated anti-ubiquitin antibody.
Protocol:
-
Reaction Setup: In a microplate, combine the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the ubiquitination buffer.
-
Compound Addition: Add this compound or other test compounds at various concentrations.
-
Protein Addition: Add purified Flag-CARD9 and Myc-TRIM62 to initiate the ubiquitination reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Detection:
-
Stop the reaction by adding a detection buffer containing AlphaLISA anti-Flag acceptor beads and biotinylated anti-ubiquitin antibody.
-
Incubate to allow for binding.
-
Add streptavidin donor beads and incubate in the dark.
-
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the extent of CARD9 ubiquitination.
-
Data Analysis: Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Specificity Assays (NF-κB Reporter and Phospho-IKK Analysis)
These assays evaluate the specificity of this compound in a cellular context by measuring its effect on CARD9-dependent versus CARD9-independent signaling pathways.
Materials:
-
Cell line (e.g., THP-1 monocytes) expressing a Dectin-1 receptor and an NF-κB luciferase reporter.
-
Dectin-1 ligand (e.g., scleroglucan or whole glucan particles).
-
TLR4 ligand (e.g., LPS).
-
This compound.
-
Luciferase assay reagent.
-
Antibodies for flow cytometry: anti-phospho-IKK and appropriate secondary antibodies.
-
Flow cytometer.
Protocol (NF-κB Reporter Assay):
-
Cell Treatment: Seed the reporter cells in a microplate and treat with various concentrations of this compound.
-
Stimulation: Stimulate the cells with either a Dectin-1 ligand (to activate the CARD9-dependent pathway) or LPS (to activate the CARD9-independent TLR4 pathway).
-
Incubation: Incubate the cells for a sufficient time to allow for NF-κB activation and luciferase expression (e.g., 4-6 hours).
-
Lysis and Detection: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Compare the luciferase activity in this compound-treated cells to untreated controls for both stimulation conditions to assess the specificity of inhibition.
Protocol (Phospho-IKK Flow Cytometry):
-
Cell Treatment and Stimulation: Treat primary immune cells (e.g., bone marrow-derived dendritic cells) with this compound, followed by stimulation with a Dectin-1 ligand or LPS.
-
Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular antibody staining.
-
Staining: Stain the cells with an antibody specific for the phosphorylated (active) form of IKK.
-
Data Acquisition: Analyze the cells using a flow cytometer to quantify the percentage of cells with phosphorylated IKK.
-
Data Analysis: Compare the levels of IKK phosphorylation in the presence and absence of this compound for both Dectin-1 and LPS stimulation to determine the specificity of the inhibitory effect on the upstream signaling events.
Conclusion
References
BRD5529: A Comparative Analysis of a Novel CARD9 Inhibitor Across Diverse Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental effects of BRD5529, a selective inhibitor of the Caspase Recruitment Domain-containing protein 9 (CARD9) and E3 ubiquitin ligase TRIM62 protein-protein interaction. The data presented here is collated from multiple studies to offer a cross-validation of its activity in various preclinical models, providing a valuable resource for researchers investigating inflammatory diseases and fungal infections.
Mechanism of Action
This compound is a small molecule that directly binds to CARD9, preventing its interaction with TRIM62.[1][2][3] This inhibition of the CARD9-TRIM62 interaction blocks the subsequent ubiquitination of CARD9, a critical step in the activation of downstream inflammatory signaling pathways, most notably the NF-κB pathway.[2][3] The compound has an in vitro IC50 value of 8.6 μM for the inhibition of the CARD9-TRIM62 interaction.[1][3] This targeted approach mimics the effect of a naturally occurring protective variant of CARD9 associated with a reduced risk of inflammatory bowel disease (IBD).[2][4]
Signaling Pathway Overview
The following diagram illustrates the signaling pathway targeted by this compound.
Comparative Performance Data
The efficacy of this compound has been evaluated in several key models. The tables below summarize the quantitative data from these studies.
In Vitro and Cellular Models
| Model System | Stimulus | Target Measured | Concentration of this compound | Observed Effect | Reference |
| In vitro ubiquitination assay | - | CARD9 ubiquitination | 40 µM | Dose-dependent inhibition of TRIM62-mediated CARD9 ubiquitination. | [1] |
| Primary mouse bone marrow-derived dendritic cells (BMDCs) | Scleroglucan (Dectin-1 agonist) | IKK phosphorylation | 200 µM | Significant reduction in IKK phosphorylation. | [2][3] |
| Primary mouse bone marrow-derived dendritic cells (BMDCs) | LPS (TLR4 agonist) | IKK phosphorylation | 200 µM | No effect on IKK phosphorylation, demonstrating selectivity. | [3] |
| THP-1 monocytes | Scleroglucan or Whole Glucan Particles (WGPs) | NF-κB reporter activity | Not specified | Attenuated activation of the NF-κB reporter. | [3] |
| THP-1 monocytes | LPS | NF-κB reporter activity | Not specified | No effect on LPS-driven NF-κB activation. | [3] |
| RAW 264.7 macrophages | Pneumocystis β-glucans | p38 phosphorylation | Dose-dependent | Significant inhibition. | [5][6] |
| RAW 264.7 macrophages | Pneumocystis β-glucans | ERK1/2 phosphorylation | Dose-dependent | Significant inhibition. | [5][6] |
| RAW 264.7 macrophages | Pneumocystis β-glucans | TNF-α release | Dose-dependent | Significant reduction in TNF-α release. | [5][6] |
In Vivo Models
| Model System | Administration | Dosage | Duration | Key Findings | Reference |
| C57BL/6 Mice (Preclinical Toxicology) | Intraperitoneal (IP) injection | 0.1 or 1.0 mg/kg | Daily for 2 weeks | No significant changes in weight, lung stiffness, pro-inflammatory cytokines, or organ pathology. Displayed no inherent safety concerns. | [7][8][9][10] |
| C57BL/6 Mice (Inflammatory Challenge) | Intraperitoneal (IP) injection prior to challenge | Not specified | - | Administration of this compound prior to intratracheal inoculation of fungal β-glucans resulted in significant reductions in lung tissue IL-6 and TNF-α. | [7][8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro CARD9 Ubiquitination Assay
Objective: To determine the direct inhibitory effect of this compound on TRIM62-mediated CARD9 ubiquitination.
-
Reagents: Recombinant human CARD9, TRIM62, ubiquitin, E1 and E2 ubiquitin-conjugating enzymes, ATP, and this compound.
-
Procedure: The ubiquitination reaction is initiated by combining the enzymes, ubiquitin, and ATP in a reaction buffer.
-
This compound, at varying concentrations, or a vehicle control is added to the reaction mixture.
-
The reaction is started by the addition of CARD9 and TRIM62 and incubated at 37°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
Analysis: The reaction products are resolved by SDS-PAGE and transferred to a membrane for Western blotting. Ubiquitinated CARD9 is detected using an anti-CARD9 antibody. The intensity of the bands corresponding to ubiquitinated CARD9 is quantified to determine the extent of inhibition by this compound.
Cellular Signaling Assays (e.g., IKK Phosphorylation)
Objective: To assess the effect of this compound on CARD9-dependent downstream signaling in a cellular context.
-
Cell Culture: Primary bone marrow-derived dendritic cells (BMDCs) are cultured under standard conditions.
-
Treatment: Cells are pre-treated with this compound (e.g., 200 µM) or vehicle for a specified duration.
-
Stimulation: Cells are then stimulated with a CARD9-dependent agonist such as scleroglucan or a CARD9-independent agonist like LPS for a short period (e.g., 15-30 minutes).
-
Cell Lysis: After stimulation, cells are lysed to extract proteins.
-
Analysis: Protein extracts are analyzed by Western blot or flow cytometry using antibodies specific for the phosphorylated and total forms of the target protein (e.g., phospho-IKK and total IKK). The ratio of phosphorylated to total protein is calculated to determine the effect of this compound on signaling activation.
In Vivo Preclinical Safety and Efficacy Studies
Objective: To evaluate the safety profile and anti-inflammatory efficacy of this compound in a mouse model.
-
Animal Model: C57BL/6 mice are used.
-
This compound Administration: For safety studies, mice receive daily intraperitoneal (IP) injections of this compound (e.g., 0.1 or 1.0 mg/kg) or a vehicle control for a period of two weeks.[8][9][10] For efficacy studies, this compound is administered prior to an inflammatory challenge.
-
Inflammatory Challenge (for efficacy): Mice are challenged via intratracheal inoculation with fungal β-glucans to induce lung inflammation.[9]
-
Monitoring and Analysis:
-
Safety: Animal weight and general health are monitored daily. At the end of the study, organs (lung, liver, kidney) are harvested for histological analysis (H&E staining), and blood is collected for chemistry analysis. Lung function may be assessed using techniques like flexiVent™.[7][8][10]
-
Efficacy: At a specified time point after the inflammatory challenge, lung tissue is harvested and homogenized. Levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) are measured by ELISA.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating a compound like this compound.
Alternatives and Comparisons
While this compound is a key tool compound for studying the CARD9-TRIM62 axis, other molecules such as BRD4098, BRD4203, and BRD8991 have been identified as having similar mechanisms of action.[4] However, extensive comparative data for these compounds is not as readily available in the public domain. The primary comparison for this compound in the cited studies is often a vehicle control, which robustly demonstrates its specific effects. Furthermore, its selectivity is highlighted by comparing its action against CARD9-dependent stimuli versus CARD9-independent stimuli (e.g., LPS), where it shows no significant activity.[3]
Conclusion
The collective evidence from in vitro, cellular, and in vivo models strongly supports the role of this compound as a selective and potent inhibitor of the CARD9 signaling pathway. Its ability to mimic a protective genetic variant of CARD9 makes it a valuable pharmacological tool for dissecting the role of this pathway in inflammatory and infectious diseases. The preclinical safety data further suggests its potential as a lead compound for therapeutic development. This guide provides researchers with a consolidated overview of this compound's performance, facilitating its application in future studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. CARD9 Regulation and its Role in Cardiovascular Diseases [ijbs.com]
- 5. journals.asm.org [journals.asm.org]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
assessing the advantages of BRD5529 over genetic silencing of CARD9
For researchers, scientists, and drug development professionals, understanding the nuances of targeting specific cellular pathways is paramount. This guide provides a detailed comparison of the small molecule inhibitor BRD5529 and genetic silencing techniques for the inhibition of Caspase Recruitment Domain-containing protein 9 (CARD9), a key adapter protein in innate immunity.
CARD9 plays a critical role in orchestrating the host's immune response to fungal and bacterial pathogens. It is a central signaling molecule downstream of C-type lectin receptors (CLRs) and is involved in the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines.[1][2][3] Dysregulation of CARD9 signaling has been implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.[4][5] This guide will assess the advantages of a chemical inhibitor, this compound, over genetic knockdown of CARD9, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Approaches
This compound: Precision Inhibition of Protein-Protein Interaction
This compound is a selective small molecule inhibitor that targets the protein-protein interaction between CARD9 and the E3 ubiquitin ligase TRIM62.[6][7] TRIM62-mediated ubiquitination is a crucial step for CARD9 activation.[6] By directly binding to CARD9, this compound prevents the recruitment of TRIM62, thereby inhibiting subsequent CARD9 ubiquitination and activation.[6][8] This targeted approach allows for the specific disruption of CARD9 signaling without affecting the overall protein levels of CARD9.
Genetic Silencing: Halting the Source
Comparative Advantages of this compound
The primary advantages of using this compound over genetic silencing lie in its reversibility, dose-dependent control, and temporal precision, which are critical for both research and therapeutic applications.
| Feature | This compound (Small Molecule Inhibitor) | Genetic Silencing (siRNA/CRISPR) |
| Reversibility | Reversible: Effects are transient and can be washed out.[12][13] | Irreversible (CRISPR) or Prolonged (siRNA): Effects are long-lasting or permanent.[9][13] |
| Temporal Control | High: Rapid onset and cessation of action.[13] | Low: Slower onset, requiring time for mRNA/protein degradation or gene editing.[11][13] |
| Dose-Dependent Control | Precise: Activity can be titrated by varying the concentration.[7][14] | Less Precise: Difficult to achieve graded levels of knockdown.[9] |
| Specificity | High: Targets a specific protein-protein interaction.[6][14] | Potential for Off-Target Effects: siRNA can have sequence-dependent and -independent off-target effects.[9][12] |
| Therapeutic Potential | High: Oral bioavailability and favorable pharmacokinetics are achievable.[15] Preclinical studies show in vivo efficacy and safety.[16][17][18] | Challenging: In vivo delivery of siRNA or CRISPR components remains a significant hurdle. |
| Study of Essential Genes | Feasible: Allows for partial and transient inhibition. | Difficult: Complete knockout of essential genes can be lethal.[9] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating this compound and CARD9 silencing.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Stimulant | Outcome Measured | This compound Concentration | Result | Citation |
| CARD9-TRIM62 PPI | In vitro | - | IC50 | 8.6 µM | Potent inhibition | [6][7] |
| CARD9 Ubiquitinylation | In vitro | - | Inhibition | 40 µM | Dose-dependent inhibition | [7] |
| IKK Phosphorylation | BMDCs | Scleroglucan | Reduction | 200 µM | Significant reduction | [14] |
| NF-κB Activation | THP-1 monocytes | Scleroglucan | Attenuation | 200 µM | Attenuated activation | [6] |
| MAPK (p38 & ERK1/2) Phosphorylation | RAW 264.7 macrophages | P. carinii β-glucans | Inhibition | Dose-dependent | Significant inhibition | [19][20] |
| TNF-α Release | RAW 264.7 macrophages | P. carinii β-glucans | Reduction | Dose-dependent | Significant reduction | [19][21] |
Table 2: In Vivo Effects of this compound
| Animal Model | Administration | Dosage | Outcome | Result | Citation |
| Mice | Intraperitoneal (daily for 2 weeks) | 0.1 or 1.0 mg/kg | Safety and Toxicology | No significant changes in weight, lung stiffness, or organ pathology | [16][17][18] |
| Mice | Intraperitoneal | - | Fungal β-glucan-induced inflammation | Significant reduction in lung IL-6 and TNF-α | [16][17] |
Table 3: Effects of CARD9 Genetic Silencing
| Model | Silencing Method | Outcome | Result | Citation |
| Rats with Severe Acute Pancreatitis | siRNA in vivo | Pancreatic injury, neutrophil infiltration, pro-inflammatory cytokines | Significant reduction | [10][22] |
| Rats with Severe Acute Pancreatitis | siRNA in vivo | NF-κBp65 and P38MAPK expression | Down-regulation | [10][22] |
| VHL-/- cells | siRNA | NF-κB activity and tumorigenic potential | Reduction to wild-type levels | [23] |
Signaling Pathways and Experimental Workflows
CARD9 Signaling Pathway
The following diagram illustrates the central role of CARD9 in mediating signals from C-type lectin receptors to downstream inflammatory pathways, and the point of intervention for this compound.
Caption: CARD9 signaling and this compound inhibition.
Experimental Workflow: Comparing this compound and siRNA
This diagram outlines a typical experimental workflow to compare the effects of this compound and CARD9 siRNA on cytokine production in macrophages.
References
- 1. Frontiers | CARD9 Signaling, Inflammation, and Diseases [frontiersin.org]
- 2. CARD9 Signaling, Inflammation, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARD9 signaling in the innate immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CARD9 Regulation and its Role in Cardiovascular Diseases [ijbs.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 10. CARD9 gene silencing with siRNA protects rats against severe acute pancreatitis: CARD9‐dependent NF‐κB and P38MAPKs pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. assaygenie.com [assaygenie.com]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 21. Targeting CARD9 with Small-Molecule Therapeutics Inhibits Innate Immune Signaling and Inflammatory Response to Pneumocystis carinii β-Glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CARD9 gene silencing with siRNA protects rats against severe acute pancreatitis: CARD9-dependent NF-κB and P38MAPKs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Human CARD9: A Critical Molecule of Fungal Immune Surveillance [frontiersin.org]
independent validation of published BRD5529 research findings
An Independent Review of BRD5529: Efficacy and Mechanism of Action
Introduction
This compound is a selective inhibitor of the protein-protein interaction between the Caspase Recruitment Domain-containing protein 9 (CARD9) and the E3 ubiquitin ligase TRIM62.[1] Developed as a small-molecule probe, this compound offers a therapeutic strategy for inflammatory conditions by mimicking the effects of a protective variant of CARD9 found in inflammatory bowel disease (IBD).[2] This guide provides an objective comparison of this compound's performance based on published research, detailing its mechanism of action, effects on cellular signaling, and preclinical safety data.
Mechanism of Action: The CARD9 Signaling Pathway
CARD9 is a crucial adaptor protein in the innate immune system, primarily in myeloid cells. It mediates signals from C-type lectin receptors (CLRs) like Dectin-1, which recognize fungal and mycobacterial components.[2] Upon ligand binding, a signaling cascade is initiated, leading to the formation of the CARD9-BCL10-MALT1 (CBM) signalosome complex.[2][3] This complex activates downstream pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), culminating in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][3]
The activation of CARD9 is critically dependent on its ubiquitination by the E3 ligase TRIM62.[1][2] this compound functions by directly binding to CARD9, thereby preventing the recruitment of TRIM62. This inhibitory action blocks CARD9 ubiquitination and subsequent activation, effectively dampening the inflammatory response.[1][2]
Figure 1. Mechanism of action for this compound in the Dectin-1/CARD9 signaling pathway.
Quantitative Performance Data
This compound has been evaluated in various in vitro and in vivo models to determine its efficacy and safety. The data below summarizes key findings from these studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Stimulant | Outcome Measured | Result | Reference |
| PPI Inhibition | (Acellular) | - | CARD9-TRIM62 Interaction | IC₅₀ = 8.6 µM | [1] |
| Ubiquitination | (Acellular) | - | TRIM62-mediated CARD9 Ubiquitination | Dose-dependent inhibition | [1][2] |
| NF-κB Activation | THP-1 Monocytes | Scleroglucan | NF-κB Reporter Activity | Attenuated activation | [1][2] |
| IKK Phosphorylation | BMDCs | Scleroglucan | IKK Phosphorylation | Significantly reduced | [1] |
| MAPK Signaling | RAW 264.7 Macrophages | P. carinii β-glucans | p-ERK1/2 & p-p38 Phosphorylation | Significantly reduced | [4][5] |
| Cytokine Release | RAW 264.7 Macrophages | P. carinii β-glucans | TNF-α Secretion | Dose-dependent reduction | [4][5] |
Table 2: In Vivo Preclinical Safety and Efficacy of this compound in Mice
| Study Type | Dosing Regimen | Parameter Measured | Result vs. Vehicle Control | Reference |
| Toxicology | 0.1 or 1.0 mg/kg IP, daily for 14 days | Body Weight | No significant change | [6][7] |
| Toxicology | 0.1 or 1.0 mg/kg IP, daily for 14 days | Lung Stiffness (flexiVent) | No significant difference | [6][7] |
| Toxicology | 0.1 or 1.0 mg/kg IP, daily for 14 days | Basal Pro-inflammatory Cytokines (Lung) | No major differences | [6][8] |
| Toxicology | 0.1 or 1.0 mg/kg IP, daily for 14 days | Organ Pathology (Lung, Liver, Kidney) | No significant change | [6][7] |
| Toxicology | 0.1 or 1.0 mg/kg IP, daily for 14 days | Blood Chemistry | No significant change | [6][7] |
| Efficacy | Pretreatment before challenge | Lung IL-6 & TNF-α (post β-glucan challenge) | Significant reduction | [6][7] |
Experimental Protocols and Workflows
In Vivo Toxicology and Safety Assessment
This workflow outlines the key steps in the preclinical evaluation of this compound's safety profile in a murine model.[9][6][8][10]
Figure 2. Workflow for in vivo toxicology assessment of this compound.
Methodology:
-
Dosing: Animals received daily intraperitoneal (IP) injections of either a vehicle control or this compound at concentrations of 0.1 mg/kg or 1.0 mg/kg for a duration of two weeks.[9][6][8]
-
Terminal Analysis: On day 14, mice were euthanized. Lung stiffness was analyzed using flexiVent™.[6][8] Blood was collected for chemistry analysis.[6][8] Organs (lungs, liver, kidney) were harvested for hematoxylin and eosin (H&E) staining and pathological scoring.[6][8] Lung samples were further processed for pro-inflammatory cytokine measurement by ELISA and extracellular matrix gene expression by qPCR.[6][8]
In Vitro Macrophage Stimulation Assay
This protocol details the assessment of this compound's effect on inflammatory signaling and cytokine production in macrophages.[4]
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells were plated and cultured.[4]
-
Treatment: Cells were treated with Pneumocystis carinii β-glucans in the presence or absence of varying concentrations of this compound.[4]
-
Incubation: Cells were incubated for 18 hours at 37°C.[4]
-
Analysis:
Alternatives to this compound
The primary research on this compound focuses on its validation against vehicle controls rather than direct, head-to-head comparisons with other inhibitors. However, other small molecules targeting the CARD9-TRIM62 interaction were identified in the same screening efforts, including BRD4098, BRD4203, and BRD8991.[3][11] Currently, there is a lack of published data directly comparing the efficacy and safety of these compounds with this compound.
From a therapeutic standpoint in conditions like Pneumocystis pneumonia (PCP), the main alternative adjunct therapy to control inflammation is corticosteroids.[7] this compound is being investigated as a potential alternative to corticosteroids to mitigate the deleterious pro-inflammatory host response during anti-fungal treatment.[9][7]
Conclusion
Independent research findings validate this compound as a potent and selective inhibitor of the CARD9 signaling pathway. It effectively blocks the interaction between CARD9 and its activator TRIM62, leading to a downstream reduction in NF-κB and MAPK activation and pro-inflammatory cytokine production.[1][2][4] Preclinical toxicology studies in mice have shown no significant safety concerns at effective doses.[9][6][7] These findings support the potential of this compound as a targeted therapeutic agent for managing inflammation in various diseases, including IBD and fungal infections. Further research, including direct comparisons with other CARD9 inhibitors and clinical trials, is warranted.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. pnas.org [pnas.org]
- 3. CARD9 Regulation and its Role in Cardiovascular Diseases [ijbs.com]
- 4. journals.asm.org [journals.asm.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and Toxicology Studies of this compound, a Selective Inhibitor of CARD9 | bioRxiv [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | CARD9 in host immunity to fungal, bacterial, viral, and parasitic infections: An update [frontiersin.org]
why was BRD5529 selected over other CARD9 inhibitors for further study
In the landscape of therapeutic development, the selection of a lead compound for in-depth preclinical and clinical studies is a critical decision point. For researchers targeting the Caspase Recruitment Domain-containing protein 9 (CARD9), a key adapter protein in innate immune signaling, BRD5529 emerged as the frontrunner among a series of structurally related inhibitors. This preference for this compound over its analogs, including BRD4203, BRD8991, and BRD4098, was not arbitrary but rather a calculated choice driven by a compelling combination of potency, complete functional inhibition in vitro, and favorable physicochemical properties.
The primary rationale for advancing this compound hinged on its superior performance in key biochemical and cellular assays designed to assess the specific inhibition of the CARD9 signaling pathway. While other compounds in the series demonstrated comparable or even slightly higher potency in disrupting the primary protein-protein interaction (PPI) between CARD9 and its E3 ubiquitin ligase TRIM62, this compound distinguished itself by achieving complete inhibition of CARD9 ubiquitinylation in vitro. This complete functional blockade, coupled with good solubility, suggested a more promising profile for translation into in vivo studies. Subsequent preclinical evaluations in murine models have substantiated this decision, revealing a favorable safety and tolerability profile for this compound.
Comparative Analysis of CARD9 Inhibitors
The initial screening and characterization of a series of 2,5-diaminonicotinic acid derivatives identified several potent inhibitors of the CARD9-TRIM62 interaction. The following tables summarize the available quantitative data for this compound and its close analogs.
In Vitro Potency
| Compound | CARD9-TRIM62 PPI Disruption IC50 (µM) | Inhibition of CARD9 Ubiquitinylation IC50 (µM) |
| This compound | 8.6 | 8.9 |
| BRD4203 | 3.5 | 7.3 |
| BRD8991 | 6.6 | 15.6 |
| BRD4098 | 6.1 | 18.0 |
Data sourced from Leshchiner et al., 2017.
While BRD4203 exhibited a lower IC50 in the PPI disruption assay, this compound demonstrated a more consistent and potent inhibition in the functional ubiquitinylation assay, a crucial downstream event in CARD9 activation.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by intercepting a critical step in the CARD9 signaling cascade. Following the recognition of pathogen-associated molecular patterns (PAMPs), such as β-glucans from fungi, by C-type lectin receptors (CLRs) like Dectin-1, a signaling complex is formed that leads to the activation of CARD9. The E3 ubiquitin ligase TRIM62 is then recruited to CARD9, leading to its ubiquitinylation and subsequent activation of downstream pathways, including NF-κB and MAPK signaling, which drive inflammatory responses. This compound selectively binds to CARD9, preventing the recruitment of TRIM62 and thereby inhibiting CARD9 ubiquitinylation and activation.
Caption: The CARD9 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The selection of this compound was based on its performance in several key in vitro assays. The methodologies for these experiments are detailed below.
Bead-Based ELISA for CARD9-TRIM62 Interaction
This assay was developed to quantify the protein-protein interaction between CARD9 and TRIM62 in a high-throughput format.
-
Bead Preparation: Color-coded magnetic beads are conjugated with anti-Myc antibodies.
-
Protein Incubation: The beads are incubated with Myc-tagged TRIM62 to allow for surface capture. Subsequently, Flag-tagged CARD9 is added to the mixture.
-
Compound Treatment: The test compounds, including this compound and its analogs, are added to the wells containing the protein-bead complexes.
-
Detection: After an incubation period, the amount of CARD9 bound to TRIM62 on the beads is quantified using a phycoerythrin (PE)-conjugated anti-Flag antibody. The fluorescence intensity of PE associated with the beads is measured.
-
Data Analysis: A decrease in the PE signal in the presence of a compound indicates disruption of the CARD9-TRIM62 interaction. IC50 values are calculated from dose-response curves.
In Vitro CARD9 Ubiquitinylation Assay (AlphaLISA)
This assay measures the functional consequence of the CARD9-TRIM62 interaction, which is the ubiquitinylation of CARD9.
-
Reaction Mixture: A reaction mixture is prepared containing E1 and E2 ubiquitinating enzymes, ubiquitin, and the E3 ligase TRIM62.
-
Substrate and Inhibitor Addition: Flag-tagged CARD9 is added as the substrate, along with the test compounds at various concentrations.
-
Ubiquitinylation Reaction: The mixture is incubated to allow for the enzymatic ubiquitinylation of CARD9.
-
Detection: The level of CARD9 ubiquitinylation is detected using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. This involves the use of acceptor beads that bind to ubiquitinated proteins and donor beads that bind to Flag-tagged CARD9. When in close proximity, the beads generate a chemiluminescent signal.
-
Data Analysis: A reduction in the AlphaLISA signal indicates inhibition of CARD9 ubiquitinylation. IC50 values are determined from the dose-response curves.
Caption: Workflow for key in vitro screening assays.
In Vivo Evaluation of this compound
Based on its promising in vitro profile, this compound was advanced to preclinical toxicology and efficacy studies in mice.
Preclinical Safety and Toxicology
-
Study Design: Mice were administered this compound via intraperitoneal (IP) injection daily for two weeks at doses of 0.1 mg/kg and 1.0 mg/kg.[1]
-
Parameters Monitored: Animal weight, lung function, and histopathology of the lung, liver, and kidney were assessed. Blood chemistry and levels of proinflammatory cytokines were also analyzed.[1]
-
Results: The administration of this compound did not lead to any significant changes in weight, lung stiffness, or organ pathology.[1] No significant alterations in blood chemistry or baseline proinflammatory cytokine levels were observed.[1]
References
Benchmarking BRD5529: A Comparative Guide to Immunomodulatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BRD5529, a novel immunomodulatory compound, with established inhibitors of key signaling pathways involved in the inflammatory response. By examining its performance against benchmark compounds targeting Spleen tyrosine kinase (Syk), p38 mitogen-activated protein kinase (MAPK), and the IκB kinase (IKK) complex, this document aims to provide researchers with the necessary data to evaluate the potential of this compound in their studies.
Introduction to this compound and its Mechanism of Action
This compound is a selective inhibitor of the protein-protein interaction between Caspase recruitment domain-containing protein 9 (CARD9) and TRIM62, an E3 ubiquitin ligase.[1] This interaction is a critical step in the signaling cascade downstream of C-type lectin receptors (CLRs), such as Dectin-1, which recognize pathogen-associated molecular patterns (PAMPs) from fungi and other sources. By binding directly to CARD9, this compound prevents its ubiquitination by TRIM62, thereby inhibiting the formation of the CARD9-Bcl10-MALT1 (CBM) signalosome complex.[1] This ultimately leads to the suppression of downstream signaling pathways, most notably the activation of nuclear factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression.[1] Consequently, the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β is reduced. This compound has shown an IC50 of 8.6 μM for the inhibition of the CARD9-TRIM62 interaction.[2]
Benchmarking this compound Against Other Immunomodulators
To objectively assess the immunomodulatory potential of this compound, this guide compares it against inhibitors of key downstream nodes in the CARD9 signaling pathway:
-
Syk Inhibitors (e.g., Fostamatinib): Syk is a non-receptor tyrosine kinase that is recruited and activated downstream of Dectin-1 and plays a crucial role in propagating the signal to the CARD9 complex.[3] Fostamatinib is the prodrug of R406, a potent Syk inhibitor.[4][5][6]
-
p38 MAPK Inhibitors (e.g., SB203580): The p38 MAPK pathway is another important downstream effector of CARD9 signaling, contributing to the production of inflammatory cytokines.[7][8] SB203580 is a widely used and well-characterized inhibitor of p38 MAPK.[9][10]
-
IKK Inhibitors: The IKK complex is essential for the activation of the canonical NF-κB pathway.[11] By preventing the phosphorylation and subsequent degradation of IκBα, IKK inhibitors block the nuclear translocation of NF-κB.
Signaling Pathway Overview
The following diagram illustrates the points of intervention for this compound and the benchmark immunomodulatory compounds within the Dectin-1 signaling pathway.
Caption: Dectin-1 signaling pathway and points of inhibitor intervention.
Quantitative Comparison of Immunomodulatory Compounds
The following table summarizes the key performance metrics of this compound and the benchmark inhibitors based on available literature. It is important to note that these values are derived from different studies and experimental conditions, and therefore represent an indirect comparison.
| Compound | Target | IC50 (in vitro) | Cell-Based Assay Performance | Reference |
| This compound | CARD9-TRIM62 PPI | 8.6 µM | Attenuated NF-κB reporter activation in THP-1 monocytes.[1] Reduced IKK phosphorylation upon Dectin-1 activation.[1] | [2] |
| Fostamatinib (R406) | Syk | 41 nM (cell-free) | EC50 for inhibition of Syk-dependent signaling: 33-171 nM.[4] EC50 for inhibition of anti-IgE mediated degranulation: 56 nM.[5][6] Inhibits TNF-α, IL-1, IL-6, and IL-8 production.[6][12] | [4][5][6][12] |
| SB203580 | p38 MAPK | 50 nM (SAPK2a/p38), 500 nM (SAPK2b/p38β2) | IC50 for inhibition of p38-MAPK stimulation of MAPKAPK2: ~0.07 µM.[9] Inhibits IL-2-induced T cell proliferation. Inhibits LPS-induced TNF-α and IL-1β production in human monocytes.[8] | [8][9][10] |
| IKK-16 | IKK-2, IKK complex, IKK-1 | 40 nM, 70 nM, 200 nM | Inhibits NF-κB activation.[13] | [14][15] |
| TPCA-1 | IKK-2 | 17.9 nM | Inhibits NF-κB pathway.[15] | [15] |
| BMS-345541 | IKK-2, IKK-1 | 0.3 µM, 4 µM | Inhibits IκBα phosphorylation (IC50 = 4µM).[16] | [14][16] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design and execution of comparative studies.
Cytokine Profiling by ELISA
This protocol describes a general procedure for quantifying the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
Caption: A generalized workflow for a sandwich ELISA protocol.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody specific for the cytokine of interest
-
Recombinant cytokine standard
-
Biotinylated detection antibody specific for the cytokine of interest
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
-
Assay buffer/diluent (e.g., PBS with 0.1% BSA)
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature (RT).
-
Washing: Repeat the wash step.
-
Sample and Standard Incubation: Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at RT.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay buffer and add 100 µL to each well. Incubate for 1-2 hours at RT.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP Incubation: Dilute Streptavidin-HRP in assay buffer and add 100 µL to each well. Incubate for 30 minutes at RT in the dark.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate at RT in the dark until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.
NF-κB Nuclear Translocation Assay
This protocol outlines a general method for assessing NF-κB activation by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus using immunofluorescence microscopy.
Caption: Workflow for an NF-κB nuclear translocation immunofluorescence assay.
Materials:
-
Cells cultured on sterile glass coverslips in a 24-well plate
-
Immunomodulatory compounds and stimulus (e.g., LPS, β-glucan)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Pre-treat cells with the immunomodulatory compounds for the desired time, followed by stimulation to induce NF-κB activation.
-
Fixation: Aspirate the media and fix the cells with 4% PFA for 15 minutes at RT.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes at RT.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at RT.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against NF-κB p65 diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells 3 times with PBS.
-
Secondary Antibody and DAPI Incubation: Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at RT in the dark.
-
Washing: Wash the cells 3 times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of the NF-κB p65 staining in the nucleus and cytoplasm to determine the extent of nuclear translocation.
Conclusion
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Syk- and CARD9-dependent coupling of innate immunity to the induction of T helper cells that produce interleukin 17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Peripheral Injection of SB203580 Inhibits the Inflammatory-Dependent Synthesis of Proinflammatory Cytokines in the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the p38 kinase inhibitor, SB 203580, on allergic airway inflammation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fostamatinib (R788) | Fostamatinib | Syk/FLT3 Inhibitor | TargetMol [targetmol.com]
- 13. scbt.com [scbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. jscimedcentral.com [jscimedcentral.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
